IMT1B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[(2R)-2-[4-(2-chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO6/c1-13(23(29)27-8-2-3-14(12-27)24(30)31)32-16-5-7-18-19(11-22(28)33-21(18)10-16)17-6-4-15(26)9-20(17)25/h4-7,9-11,13-14H,2-3,8,12H2,1H3,(H,30,31)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEKWBKJUBCXDT-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMT1B: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IMT1B has emerged as a promising anti-cancer agent, exhibiting potent inhibitory effects on cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its interaction with the mitochondrial RNA polymerase (POLRMT). We will delve into the downstream signaling pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Core Mechanism of Action: Inhibition of POLRMT
This compound is a first-in-class, specific, and noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] This enzymatic inhibition is the central pillar of this compound's anti-cancer activity. By binding to POLRMT, this compound induces a conformational change that obstructs substrate binding and halts mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[2]
The inhibition of mtDNA transcription has profound consequences for cancer cell metabolism and survival. Mitochondria contain their own genome, which encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with ribosomal and transfer RNAs required for their translation.[3][4] By disrupting the transcription of these critical components, this compound effectively cripples the cell's primary energy-generating machinery.
Signaling Pathway of POLRMT Inhibition
The direct inhibition of POLRMT by this compound initiates a cascade of downstream events that ultimately lead to cancer cell death. This pathway is characterized by a severe energy crisis and the induction of apoptotic processes.
Figure 1: Core signaling pathway of this compound-mediated POLRMT inhibition.
Downstream Effects on Cancer Cell Physiology
The disruption of mitochondrial function by this compound triggers a series of interconnected physiological changes within cancer cells, culminating in their demise.
Impairment of Oxidative Phosphorylation and Energy Crisis
By inhibiting the transcription of essential OXPHOS subunits, this compound leads to a significant reduction in the capacity of the electron transport chain.[3][4] This impairment of OXPHOS results in a sharp decrease in ATP production, plunging the cancer cell into an energy crisis.[5][6] This ATP depletion is a key driver of the subsequent apoptotic cascade. Furthermore, this compound treatment has been shown to increase the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status.[5]
Induction of Apoptosis
This compound induces apoptosis in cancer cells through multiple mechanisms. The severe ATP depletion and increased mitochondrial reactive oxygen species (mtROS) resulting from OXPHOS dysfunction are potent triggers of the intrinsic apoptotic pathway.[5] This is further evidenced by mitochondrial depolarization, a hallmark of early apoptosis.[5][6] Studies have demonstrated that this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of programmed cell death.
Suppression of the Akt-mTOR Signaling Pathway
Recent evidence suggests that this compound's mechanism of action extends beyond the direct consequences of POLRMT inhibition on mitochondrial bioenergetics. In colorectal cancer cells, IMT1 has been shown to suppress the Akt-mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] The inhibition of POLRMT by IMT1 leads to decreased phosphorylation of Akt and the downstream effector S6K1.[6] This suggests a potential crosstalk between mitochondrial function and key oncogenic signaling pathways.
Figure 2: this compound-mediated suppression of the Akt-mTOR signaling pathway.
Quantitative Data on this compound Efficacy
The anti-cancer efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A2780 | Ovarian Cancer | ~0.1 - 1 | Cell Viability Assay |
| A549 | Lung Cancer | ~1 - 10 | Cell Viability Assay |
| HeLa | Cervical Cancer | ~1 - 10 | Cell Viability Assay |
| pCan1 | Colorectal Cancer | ~1 | Cell Viability Assay |
| HCT116 | Colorectal Cancer | ~1 | Cell Viability Assay |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Table 2: Effects of this compound on Cellular and Mitochondrial Parameters
| Parameter | Cell Line | Treatment | Result |
| ATP Levels | phEC-1 | 0.5 µM IMT1 | Decreased |
| Mitochondrial Complex I Activity | phEC-1 | 0.5 µM IMT1 | Inhibited |
| Mitochondrial Transcript Levels (NDUFB8, COXI, UQCRC2) | phEC-1 | 0.5 µM IMT1 | Decreased |
| Mitochondrial Depolarization | phEC-1 | 0.5 µM IMT1 | Increased |
| Cellular ROS Levels | phEC-1 | 0.5 µM IMT1 | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro POLRMT Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on POLRMT activity.
Materials:
-
Recombinant human POLRMT
-
Mitochondrial transcription template (e.g., plasmid containing a mitochondrial promoter)
-
NTPs (ATP, GTP, CTP, UTP), including a radiolabeled or fluorescently labeled NTP
-
Transcription buffer
-
This compound
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the transcription buffer, NTPs (including the labeled NTP), and the mitochondrial transcription template.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the transcription reaction by adding recombinant POLRMT.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid).
-
Wash the precipitate to remove unincorporated labeled NTPs.
-
Quantify the amount of incorporated labeled NTP in the precipitate using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of POLRMT inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cancer cell line of interest
-
This compound
-
Seahorse XF assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the mitochondrial stress test reagents into the sensor cartridge.
-
Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer.
-
The analyzer will sequentially inject the drugs and measure the OCR at different stages of mitochondrial respiration.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Apoptosis Assay (Caspase-3/7 Activation)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control for a specified time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for a specified duration (e.g., 30-60 minutes).
-
Measure the luminescence or fluorescence using a plate reader.
-
An increase in signal indicates the activation of caspase-3 and -7.
Western Blot for OXPHOS Proteins and Akt-mTOR Pathway Components
Objective: To analyze the protein expression levels of key signaling molecules.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., against OXPHOS subunits, phospho-Akt, total Akt, phospho-S6K1, total S6K1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to a predetermined schedule and dosage.[3]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Experimental Workflow and Logical Relationships
The investigation of this compound's mechanism of action typically follows a logical progression from in vitro characterization to in vivo validation.
Figure 3: A typical experimental workflow for characterizing the anti-cancer properties of this compound.
Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of cancer. Its unique mechanism of action, centered on the inhibition of mitochondrial RNA polymerase, leads to a profound disruption of cancer cell metabolism and the induction of apoptosis. The growing understanding of its effects on key signaling pathways, such as the Akt-mTOR cascade, further underscores its potential as a multi-faceted anti-neoplastic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other POLRMT inhibitors as a new class of cancer therapeutics.
References
- 1. Executioner caspases restrict mitochondrial RNA-driven Type I IFN induction during chemotherapy-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
IMT1B: A Specific Allosteric Inhibitor of Mitochondrial RNA Polymerase (POLRMT) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial transcription, a fundamental process for cellular energy production, is executed by the dedicated mitochondrial RNA polymerase (POLRMT). Dysregulation of this process has been implicated in various pathologies, including cancer, making POLRMT an attractive therapeutic target. This technical guide provides an in-depth overview of IMT1B, a potent and specific allosteric inhibitor of human POLRMT. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies targeting mitochondrial function.
Introduction
The mitochondrial genome, a compact circular DNA molecule, encodes essential subunits of the oxidative phosphorylation (OXPHOS) system. The transcription of this genome is solely dependent on the nuclear-encoded POLRMT.[1][2] Consequently, inhibition of POLRMT presents a direct strategy to disrupt mitochondrial gene expression and, in turn, cellular bioenergetics. This approach has garnered significant interest in oncology, as many cancer cells exhibit a heightened reliance on mitochondrial metabolism.[3][4]
This compound, a small molecule inhibitor, has emerged from high-throughput screening as a highly specific, noncompetitive, and allosteric inhibitor of POLRMT.[3] Its mechanism of action involves binding to a novel allosteric pocket on POLRMT, inducing a conformational change that ultimately blocks substrate binding and transcriptional activity. This guide will provide a detailed exploration of the data and methodologies that underpin our understanding of this compound's interaction with POLRMT.
Quantitative Inhibition Data
The inhibitory potency of this compound against POLRMT has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Biochemical IC50 | 29 nM | HTRF-based in vitro transcription assay | Recombinant human POLRMT | Bonekamp et al., 2020 (Nature) |
| Cellular IC50 (IMT1) | 190 nM (120h) | Cell Proliferation Assay | HEK293T | Daglish et al., 2023 |
| Cellular IC50 (IMT1) | ~522 nM | Cell Viability Assay | RKO | Felser et al., 2021 |
| Cellular IC50 (IMT1) | ~291 nM | Cell Viability Assay | MiaPaCa-2 | Felser et al., 2021 |
| Cellular IC50 (IMT1) | ~30 nM | Cell Viability Assay | HeLa | Felser et al., 2021 |
Note: IMT1 is a close analog of this compound and is often used in cellular studies. The biochemical IC50 for this compound provides the most direct measure of its potency against the isolated enzyme.
Mechanism of Action: Allosteric Inhibition
This compound functions as a noncompetitive allosteric inhibitor of POLRMT. This means that this compound does not bind to the active site of the enzyme where the natural substrates (nucleotides and DNA) bind. Instead, it binds to a distinct site, causing a conformational change in the enzyme that reduces its catalytic efficiency.
The cryo-electron microscopy (cryo-EM) structure of the human POLRMT in complex with this compound (PDB: 7A8P) has elucidated the precise binding site.[1] this compound binds to a hydrophobic pocket located near the active site cleft. This binding event induces a conformational change in POLRMT that prevents the proper binding of the DNA template and nucleotide substrates, thereby halting transcription.
Signaling Pathway Diagram
Caption: Allosteric inhibition of POLRMT by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF)-based in vitro Transcription Assay
This biochemical assay is used to determine the direct inhibitory activity of compounds on POLRMT enzymatic function.
Principle: The assay measures the incorporation of biotinylated UTP into a newly synthesized RNA molecule from a DNA template. The biotinylated RNA product is then detected using a europium-labeled streptavidin donor and an Alexa Fluor 647-labeled anti-sense oligo acceptor. When in close proximity, FRET occurs between the donor and acceptor, generating a time-resolved fluorescence signal that is proportional to the amount of RNA synthesized.
Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.01% Tween-20, 10 µM GTP, 10 µM ATP, 10 µM CTP, 1 µM UTP, and 100 nM biotin-UTP.
-
Enzyme and Template Addition: Add recombinant human POLRMT to a final concentration of 5 nM and the DNA template (a linear DNA fragment containing a mitochondrial promoter) to a final concentration of 10 nM.
-
Compound Incubation: Add this compound or DMSO (vehicle control) at various concentrations and incubate for 30 minutes at room temperature.
-
Initiation of Transcription: Initiate the transcription reaction by adding the nucleotide mix and incubate for 60 minutes at 37°C.
-
Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents (europium-streptavidin and Alexa Fluor 647-labeled probe) and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The ratio of the two emission signals is calculated and used to determine the percentage of inhibition.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) of POLRMT-IMT1B Complex
This protocol outlines the steps for determining the high-resolution structure of POLRMT in complex with this compound.
Protocol:
-
Protein Expression and Purification: Express human POLRMT in a suitable expression system (e.g., insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate purified POLRMT (at a concentration of ~1-2 mg/mL) with a 5-fold molar excess of this compound for 1 hour on ice.
-
Grid Preparation: Apply 3 µL of the POLRMT-IMT1B complex solution to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid.
-
Vitrification: Plunge-freeze the grid into liquid ethane using a Vitrobot Mark IV (FEI), with the chamber maintained at 100% humidity.
-
Data Collection: Collect cryo-EM data on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Collect images automatically using EPU software.
-
Image Processing: Process the collected micrographs using software such as RELION or CryoSPARC. This involves motion correction, CTF estimation, particle picking, 2D classification, ab initio 3D reconstruction, and 3D refinement.
-
Model Building and Refinement: Build an atomic model into the refined cryo-EM density map using software like Coot and refine the model using Phenix.
Experimental Workflow Diagram
Caption: Workflow for biochemical and structural characterization.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against mitochondrial transcription. Its high specificity and well-characterized allosteric mechanism of action make it a valuable chemical probe for studying the role of mitochondrial gene expression in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of POLRMT inhibitors as potential therapeutics, particularly in the context of oncology. The continued exploration of compounds like this compound holds promise for novel treatment paradigms that exploit the metabolic vulnerabilities of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of IMT1B on Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B, a specific noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT), has emerged as a significant tool in cancer research due to its ability to disrupt mitochondrial function. This technical guide provides an in-depth analysis of the core effects of this compound on mitochondrial biogenesis. By inhibiting POLRMT, this compound directly curtails the transcription of mitochondrial DNA (mtDNA), leading to a cascade of events that impact cellular energy metabolism and trigger compensatory signaling pathways. This document outlines the molecular mechanism of this compound, its effects on key regulators of mitochondrial biogenesis, and provides detailed experimental protocols for assessing these effects.
Introduction: The Central Role of Mitochondrial Biogenesis
Mitochondrial biogenesis is the intricate process by which cells increase their mitochondrial mass. It is a vital cellular response to increased energy demand and is crucial for maintaining cellular homeostasis. This process is tightly regulated by a network of signaling pathways that coordinate the expression of both nuclear and mitochondrial genomes. The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn drive the expression of nuclear genes encoding mitochondrial proteins, including the mitochondrial transcription factor A (TFAM). TFAM is essential for both the transcription and replication of mtDNA.
This compound's role as a POLRMT inhibitor positions it as a direct modulator of a critical step in mitochondrial biogenesis – the transcription of mtDNA-encoded genes. Understanding the full spectrum of its effects, including potential compensatory responses, is crucial for its application in research and therapeutic development.
Mechanism of Action of this compound
This compound is an orally active, noncompetitive, and specific allosteric inhibitor of POLRMT.[1] Its primary mechanism of action involves binding to POLRMT and inducing a conformational change that blocks substrate binding and, consequently, inhibits mtDNA transcription in a dose-dependent manner.[1] This inhibition leads to a reduction in the levels of all 13 protein subunits of the oxidative phosphorylation (OXPHOS) system that are encoded by the mitochondrial genome, as well as the ribosomal and transfer RNAs required for their translation.[2] The ultimate consequence is a disruption of the electron transport chain, leading to impaired mitochondrial respiration and a cellular energy crisis.
The Dual Effect of this compound on Mitochondrial Biogenesis
The effect of this compound on mitochondrial biogenesis is multifaceted, characterized by a primary inhibitory action and a secondary, potential compensatory response.
Primary Inhibition of Mitochondrial Transcription and Function
By directly inhibiting POLRMT, this compound effectively halts the expression of essential OXPHOS subunits encoded by mtDNA. This leads to a dose-dependent decrease in mitochondrial transcripts and a subsequent reduction in the steady-state levels of OXPHOS proteins. This impairment of the mitochondrial respiratory chain is a key contributor to the anti-proliferative and anti-tumor effects of this compound.[1] Furthermore, since POLRMT also functions as a primase for mtDNA replication, its inhibition can lead to a decline in mtDNA content over time.[2]
Secondary Compensatory Signaling: The AMPK-PGC-1α Axis
The inhibition of OXPHOS by this compound leads to a significant increase in the cellular AMP/ATP ratio.[1] This energy stress activates a key cellular energy sensor, 5' AMP-activated protein kinase (AMPK).[1] Activated AMPK can, in turn, phosphorylate and activate PGC-1α, the master regulator of mitochondrial biogenesis. This suggests the existence of a compensatory signaling pathway where the cell attempts to counteract the energy deficit by upregulating the machinery for creating new mitochondria.
While direct evidence for this compound-induced PGC-1α activation is still emerging, the established link between AMPK and PGC-1α provides a strong rationale for this hypothesis. The diagram below illustrates this proposed signaling cascade.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound and its analog, IMT1, on various cellular and mitochondrial parameters as reported in the literature.
Table 1: Effect of IMT1 on Cell Viability
| Cell Line | IC₅₀ (nM) | Treatment Duration |
| HeLa | 29.9 | 1 week |
| MiaPaCa-2 | 291.4 | 1 week |
| RKO | 521.8 | 1 week |
| A2780 | ~190 | 120 hours |
| Data compiled from multiple sources.[2] |
Table 2: Effect of IMT1 on Mitochondrial Transcript Half-life in HeLa Cells
| Mitochondrial Transcript | Half-life (minutes) | 95% Confidence Interval |
| MT-RNR1 (12S rRNA) | 321 | [3] |
| MT-RNR2 (16S rRNA) | 163 | |
| MT-ND1 | 134 | |
| MT-CO2 | 37 | |
| MT-ATP6 | 100 | |
| Data from a study on IMT1 treatment. |
Table 3: Effect of POLRMT Inhibition on mtDNA Copy Number
| Treatment | Cell Line / Organism | Duration | Effect on mtDNA Copy Number |
| IMT1 | HeLa | ~96 hours | Reduced to ~25% of original |
| This compound | C. elegans (larval) | Not specified | Little to no impact |
| Data compiled from multiple sources.[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial biogenesis.
Assessment of Mitochondrial Mass using MitoTracker Green Staining and Flow Cytometry
This protocol allows for the quantification of mitochondrial mass in live cells. MitoTracker Green FM dye passively diffuses across the plasma membrane and accumulates in mitochondria regardless of mitochondrial membrane potential.
Workflow Diagram:
Materials:
-
MitoTracker Green FM (Thermo Fisher Scientific, Cat. No. M7514)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.
-
Staining Solution Preparation: Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO. Immediately before use, dilute the stock solution in serum-free medium to a final working concentration (typically 20-200 nM).
-
Cell Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in the pre-warmed MitoTracker Green FM staining solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, exciting at ~490 nm and collecting emission at ~516 nm (typically in the FITC or equivalent channel).
-
Gate on the live, single-cell population and record the mean fluorescence intensity (MFI).
-
-
Data Analysis: Compare the MFI of MitoTracker Green between this compound-treated and control cells to determine the relative change in mitochondrial mass.
Quantification of mtDNA Copy Number by qPCR
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.
Materials:
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P)
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MT-ND1 | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT |
| B2M | TGCTGTCTCCATGTTTGATGTATCT | TCTCTGCTCCCCACCTCTAAGT |
Procedure:
-
Genomic DNA Extraction: Extract total DNA from an equal number of this compound-treated and control cells.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. Include no-template controls.
-
qPCR Program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
Melt curve analysis
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct (mitochondrial gene) - Ct (nuclear gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample).
-
The relative mtDNA copy number is calculated as 2^(-ΔΔCt).
-
Western Blot Analysis of Mitochondrial Biogenesis Regulators
This protocol is for detecting the protein levels of PGC-1α, NRF-1, and TFAM.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGC-1α, anti-NRF-1, anti-TFAM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized as per manufacturer's instructions).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a potent and specific inhibitor of POLRMT that profoundly impacts mitochondrial function by inhibiting mtDNA transcription. This direct effect on a core component of mitochondrial biogenesis leads to a cellular energy crisis, which in turn may trigger a compensatory upregulation of the PGC-1α signaling pathway via AMPK activation.
For drug development professionals, this dual effect is of significant interest. The primary inhibitory action provides a clear mechanism for the observed anti-tumor effects. The potential for a compensatory biogenesis response, however, could represent a mechanism of resistance. Therefore, future research should focus on:
-
Directly quantifying the phosphorylation and expression levels of PGC-1α, NRF-1, and TFAM following this compound treatment to confirm the activation of the compensatory pathway.
-
Investigating the long-term effects of this compound on mitochondrial mass and mtDNA copy number in various cancer cell lines to understand the dynamics of mitochondrial turnover under POLRMT inhibition.
-
Exploring combination therapies that target both POLRMT and components of the PGC-1α signaling pathway to potentially overcome resistance and enhance therapeutic efficacy.
This technical guide provides a framework for understanding and investigating the complex interplay between this compound and the intricate process of mitochondrial biogenesis. The provided protocols offer a starting point for researchers to further elucidate the full spectrum of this compound's cellular effects.
References
Understanding the Structure-Activity Relationship of IMT1B: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
IMT1B is a potent, orally active, noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT). By specifically targeting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), leading to a depletion of essential protein subunits of the oxidative phosphorylation (OXPHOS) system. This ultimately results in impaired mitochondrial respiration and a reduction in cellular ATP levels, exhibiting significant anti-tumor effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Introduction
Mitochondria are critical organelles responsible for cellular energy production through oxidative phosphorylation. The mitochondrial genome, a small circular DNA molecule, encodes 13 essential protein subunits of the electron transport chain. The transcription of mtDNA is solely dependent on the mitochondrial RNA polymerase, POLRMT. In many cancer types, there is a heightened reliance on mitochondrial metabolism to meet the bioenergetic and biosynthetic demands of rapid proliferation. This dependency presents a therapeutic window for targeting mitochondrial processes.
This compound has emerged as a first-in-class inhibitor of POLRMT.[1][2] It acts as a noncompetitive, allosteric inhibitor, inducing a conformational change in POLRMT that prevents substrate binding and transcriptional activity.[1] This specific mechanism of action has demonstrated promising anti-proliferative effects in various cancer cell lines and in vivo tumor models.[1][3] Understanding the structure-activity relationship of this compound and its derivatives is crucial for the rational design of next-generation POLRMT inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of POLRMT. This leads to a cascade of downstream cellular events:
-
Inhibition of mtDNA Transcription: this compound binds to an allosteric pocket on POLRMT, inducing a conformational change that blocks the enzyme's ability to transcribe mtDNA.[1][4]
-
Depletion of OXPHOS Subunits: The inhibition of mtDNA transcription prevents the synthesis of the 13 essential protein components of the electron transport chain complexes I, III, IV, and V.[2][5]
-
Impaired Mitochondrial Respiration: The lack of essential OXPHOS subunits leads to a dysfunctional electron transport chain and a subsequent decrease in mitochondrial respiration.[2]
-
Cellular Energy Depletion: The reduced rate of oxidative phosphorylation results in a significant drop in cellular ATP levels and an increase in the AMP/ATP ratio.[1]
-
Activation of AMPK: The increase in the AMP/ATP ratio leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
-
Anti-proliferative Effects: The culmination of these effects is a halt in cell proliferation and, in some cases, the induction of apoptosis.[2][3]
Structure-Activity Relationship (SAR) of this compound Analogs
Recent studies have focused on optimizing the structure of this compound to enhance its anti-cancer activity and pharmacological profile. A key publication in this area, "Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase" by Li et al. (2023) in the Journal of Medicinal Chemistry, details the synthesis and evaluation of a series of this compound analogs.
While the specific quantitative data from the supplementary information of this publication is not directly accessible for reproduction here, the study's findings can be summarized. The exploration and optimization of the this compound scaffold led to the identification of a novel compound, D26 , which demonstrated significantly more potent anti-proliferative effects against several cancer cell lines compared to the parent compound, this compound.[3] The SAR studies involved modifications of different parts of the this compound chemical structure, leading to insights into the key chemical features required for potent POLRMT inhibition. The development of D26 highlights the potential for further refinement of this class of inhibitors to achieve superior therapeutic outcomes.[3]
Table 1: Antiproliferative Activity of this compound and its Analog D26
| Compound | A2780 IC50 (nM) | A549 IC50 (nM) | HeLa IC50 (nM) |
| This compound | Data not available in this format | Data not available in this format | Data not available in this format |
| D26 | Significantly more potent than this compound | Significantly more potent than this compound | Significantly more potent than this compound |
Note: The table above is a qualitative representation based on the findings of Li et al. (2023). For precise IC50 values, readers are directed to the original publication.
Experimental Protocols
The characterization of this compound and its analogs involves a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro POLRMT Enzymatic Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of recombinant human POLRMT.
Materials:
-
Recombinant human POLRMT
-
Linearized plasmid DNA template containing the mitochondrial light-strand promoter (LSP)
-
ATP, CTP, GTP, UTP solutions
-
[α-32P]UTP
-
Transcription buffer (20 mM HEPES pH 8.0, 10 mM MgCl2, 150 mM KCl, 5% glycerol, 1 mM DTT, 100 µg/ml BSA)
-
Test compounds (e.g., this compound, D26) dissolved in DMSO
-
Stop solution (e.g., formamide with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Protocol:
-
Prepare reaction mixtures in nuclease-free tubes on ice. Each 20 µL reaction should contain:
-
30 ng linearized DNA template
-
Transcription buffer
-
0.4 mM ATP, 0.15 mM CTP, 0.15 mM GTP, 0.01 mM UTP
-
1 µL of [α-32P]UTP
-
Desired concentration of test compound (or DMSO for control)
-
-
Initiate the transcription reaction by adding 400 fmol of recombinant POLRMT.
-
Incubate the reactions at 32°C for 30 minutes.
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the transcript bands using a phosphorimager. The intensity of the bands corresponds to the level of POLRMT activity.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A2780, A549, HeLa)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72-168 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the compound concentration.
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells treated with test compounds
-
JC-1 dye solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with the desired concentrations of test compounds for the appropriate duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in culture medium containing 5 µM JC-1 dye.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with a low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Mitochondrial Superoxide Assay (MitoSOX™ Red)
This assay uses the MitoSOX™ Red indicator to specifically detect superoxide levels within the mitochondria of live cells.
Materials:
-
Cells treated with test compounds
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Flow cytometer
Protocol:
-
Treat cells with test compounds for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer containing 5 µM MitoSOX™ Red indicator.
-
Incubate at 37°C for 10-30 minutes, protected from light.
-
Wash the cells to remove the unbound probe.
-
Analyze the fluorescence of the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.
-
An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound analog characterization.
Conclusion
This compound and its analogs represent a promising new class of anti-cancer agents that specifically target mitochondrial transcription. The detailed structure-activity relationship studies are paving the way for the development of highly potent and selective POLRMT inhibitors with improved therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of these compounds. Further research into the long-term effects of POLRMT inhibition and potential resistance mechanisms will be crucial for the successful clinical translation of this novel therapeutic strategy.
References
The Impact of IMT1B on Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMT1B, a potent and specific small-molecule inhibitor of mitochondrial RNA polymerase (POLRMT), has emerged as a significant modulator of cellular energy metabolism. By disrupting the transcription of mitochondrial DNA (mtDNA), this compound effectively curtails the biogenesis of the oxidative phosphorylation (OXPHOS) system, the primary engine of ATP production in aerobic organisms. This targeted inhibition leads to a cascade of events, including diminished mitochondrial respiration, reduced ATP synthesis, and the induction of an energy crisis in cells highly dependent on mitochondrial function, such as various cancer cell types. This technical guide provides an in-depth analysis of the mechanism of action of this compound on OXPHOS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a noncompetitive allosteric inhibitor of POLRMT.[1][2] This binding induces a conformational change in the enzyme, which in turn blocks substrate binding and prevents the transcription of the 13 protein-coding genes located on the mitochondrial genome.[2] These genes encode for essential protein subunits of the OXPHOS complexes, which are critical for the establishment of the electron transport chain and subsequent ATP synthesis.[3][4][5]
The direct consequence of POLRMT inhibition by this compound is a significant reduction in the messenger RNA (mRNA) levels of these mitochondrially-encoded genes.[6] This transcriptional shutdown prevents the synthesis of crucial OXPHOS subunits, such as ND1-5 of Complex I and COI-IV of Complex IV, leading to impaired assembly and function of the respiratory chain complexes.[3][4] The ultimate result is a profound inhibition of oxidative phosphorylation.[3][6]
Figure 1: Signaling pathway of this compound-mediated inhibition of oxidative phosphorylation.
Quantitative Impact on OXPHOS Parameters
Treatment of susceptible cells with this compound results in a dose-dependent decrease in key indicators of mitochondrial function. The following tables summarize the quantitative effects of this compound on mitochondrial gene expression and cellular bioenergetics.
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Result | Reference |
| ND1 mRNA Levels | HEK293T | 1 µM | 3 hours | Significant Decrease | [6] |
| ND1 mRNA Levels | HEK293T | 1 µM | 6 hours | Further Decrease | [6] |
| ND6 mRNA Levels | HEK293T | 1 µM | 3 hours | Significant Decrease | [6] |
| ND6 mRNA Levels | HEK293T | 1 µM | 6 hours | Further Decrease | [6] |
| Mitochondrial Transcript Levels | A2780 Xenograft Tumors | 100 mg/kg (in vivo) | 4 weeks | Reduced | [7] |
| OXPHOS Protein Levels | A2780 Xenograft Tumors | 100 mg/kg (in vivo) | 4 weeks | Reduced | [7] |
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Basal Oxygen Consumption Rate (OCR) | RKO | Not Specified | Strong Reduction | [8] |
| ATP Levels | Not Specified | Not Specified | Decline | [6] |
| AMP/ATP Ratio | Not Specified | Not Specified | Considerable Increase | [2] |
| Phosphorylated AMPK Levels | Not Specified | Not Specified | Increase | [2] |
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) as a key indicator of mitochondrial respiration using a Seahorse XF Analyzer.
Figure 2: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Methodology:
-
Cell Seeding: Plate cells at an optimized density in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a CO2-free incubator at 37°C for one hour.
-
Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer. After an initial period of equilibration and baseline rate measurements, sequentially inject mitochondrial stressor compounds (e.g., oligomycin to inhibit ATP synthase, FCCP to uncouple the proton gradient, and a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively).
-
Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. The data is then normalized to cell number or protein concentration. Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR profile.
Quantification of Mitochondrial DNA (mtDNA) Transcripts by qRT-PCR
This protocol details the quantification of specific mitochondrial mRNA transcripts to confirm the inhibitory effect of this compound on POLRMT activity.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Following treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for mtDNA-encoded genes (e.g., MT-ND1, MT-ND6, MT-CO1) and a nuclear-encoded housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative expression of the mitochondrial transcripts in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method.
Western Blot Analysis of OXPHOS Subunits
This protocol is used to assess the steady-state levels of OXPHOS protein subunits.
Methodology:
-
Protein Extraction: Treat cells with this compound or vehicle. Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for various OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, and ATP5A for Complex V). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein levels.
Downstream Cellular Consequences
The this compound-induced impairment of OXPHOS triggers a series of downstream cellular events:
-
ATP Depletion and Energy Stress: The significant reduction in ATP production leads to a cellular energy crisis, which is particularly detrimental to cells with high energy demands.[3] This is reflected in a marked increase in the AMP/ATP ratio.[2]
-
AMPK Activation: The rise in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6]
-
Mitochondrial Depolarization and ROS Production: Inhibition of the electron transport chain can lead to mitochondrial membrane depolarization and an increase in the production of reactive oxygen species (ROS).[3][6]
-
Compensatory Glycolysis: While not definitively demonstrated for this compound, inhibition of OXPHOS often leads to a compensatory increase in glycolysis.[3]
Therapeutic Implications and Future Directions
The selective targeting of mitochondrial transcription and OXPHOS by this compound presents a promising therapeutic strategy, particularly in oncology. Many cancer cells exhibit a heightened reliance on oxidative phosphorylation, making them more susceptible to the effects of this compound compared to normal, quiescent cells.[3] This therapeutic window has been demonstrated in preclinical models, where this compound has shown anti-tumor effects both in vitro and in vivo.[2][7][9]
Future research will likely focus on:
-
Identifying predictive biomarkers of response to this compound therapy.
-
Investigating potential mechanisms of resistance to this compound.[8]
-
Exploring combination therapies where this compound can be used to sensitize cancer cells to other anti-cancer agents.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of IMT1B on Mitochondrial DNA Maintenance: A Technical Guide
An In-depth Examination of a Potent POLRMT Inhibitor on mtDNA Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) replication and transcription are fundamental processes for cellular energy production, and their dysregulation is implicated in a range of pathologies, including cancer. The key enzyme orchestrating these processes is the mitochondrial RNA polymerase (POLRMT). Recently, a new class of specific, noncompetitive, allosteric inhibitors of POLRMT has been developed, with IMT1B (also known as LDC203974) emerging as a potent and orally active lead compound. This technical guide provides a comprehensive overview of the mechanism and effects of this compound on mtDNA transcription and replication, details the experimental protocols used for its characterization, and presents quantitative data on its activity.
Introduction: The Central Role of POLRMT in Mitochondrial Biogenesis
Mitochondria, the powerhouses of the cell, contain their own circular genome (mtDNA) that encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with the necessary ribosomal and transfer RNAs for their translation.[1][2] The maintenance and expression of mtDNA are orchestrated by a dedicated set of nuclear-encoded proteins that are imported into the mitochondria.
At the core of this machinery is the mitochondrial RNA polymerase (POLRMT) . POLRMT is a multifunctional enzyme with two critical roles:
-
mtDNA Transcription: It is responsible for transcribing the entire mitochondrial genome to produce the polycistronic transcripts that are later processed into individual mRNAs, rRNAs, and tRNAs.[3][4][5]
-
mtDNA Replication Priming: POLRMT synthesizes short RNA primers required to initiate the replication of the heavy strand of mtDNA.[3][4][6] This dual function places POLRMT as a critical regulator of mitochondrial biogenesis.
Given the reliance of many cancer cells on mitochondrial metabolism, targeting POLRMT has emerged as a promising therapeutic strategy.[3][7][8] this compound is a first-in-class small molecule inhibitor designed to specifically target human POLRMT.[4][5][9][10]
Mechanism of Action of this compound
This compound acts as a highly specific, noncompetitive, and allosteric inhibitor of POLRMT.[9][10] Its mechanism involves binding to an allosteric pocket near the active center cleft of the POLRMT enzyme.[5] This binding induces a conformational change in POLRMT that blocks substrate binding and consequently inhibits its polymerase activity in a dose-dependent manner.[9][11]
Because POLRMT is essential for both transcription and the priming of replication, this compound effectively impairs both processes. This leads to a cascade of downstream effects, including the depletion of mitochondrial transcripts, inhibition of OXPHOS complex assembly, and a reduction in mtDNA copy number.[3][6][12]
Figure 1. Mechanism of this compound Action.
Quantitative Effects of this compound
Inhibition of mtDNA Transcription
Treatment of cancer cell lines with this compound results in a rapid and dose-dependent decrease in the levels of mitochondrial transcripts. This effect is observed for transcripts originating from both the heavy and light strands of mtDNA. The reduction in essential OXPHOS subunit transcripts, such as those for ND1 (Complex I) and COX1 (Complex IV), directly impairs the cell's ability to maintain aerobic respiration.[3]
| Cell Line | Treatment | Transcript | Fold Reduction vs. Control | Reference |
| A2780 | 10 µM this compound (Time course not specified) | mt-ND1 | >10-fold | [3] |
| A2780 | 10 µM this compound (Time course not specified) | mt-ND6 | >10-fold | [3] |
| A2780 Xenograft | 100 mg/kg this compound daily for 4 weeks | mt-transcripts (average) | ~50% | [11] |
| HeLa | IMT1 (Time course up to 96h) | mt-transcripts (average) | Significant decrease | [13] |
Reduction of mtDNA Replication and Copy Number
The inhibition of POLRMT's primase function by this compound disrupts the initiation of mtDNA replication. Over time, this leads to a progressive depletion of the mitochondrial genome. This reduction in mtDNA copy number further exacerbates the decline in mitochondrial function, as fewer templates are available for transcription.
| Cell Line | Treatment | Timepoint | mtDNA Copy Number Reduction | Reference |
| HeLa | IMT1 (~10 µM) | 96 hours | ~75% | [3] |
| A2780 Xenograft | 100 mg/kg this compound daily for 4 weeks | 4 weeks | Slight, non-significant | [11] |
Note: The effect on mtDNA copy number in vivo appears less pronounced than in cell culture, potentially due to different metabolic dependencies and compensatory mechanisms in a whole organism context.[6][11]
Downstream Cellular Consequences
The primary consequence of this compound-mediated inhibition of POLRMT is the impairment of the OXPHOS system. This leads to a cellular energy crisis characterized by:
-
Reduced ATP levels. [3]
-
An increased AMP/ATP ratio , which activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9]
-
Inhibition of cell proliferation and induction of cell death, particularly in cancer cells that are highly dependent on OXPHOS.[3][9][12]
In preclinical models, oral administration of this compound was well-tolerated and led to a significant reduction in tumor volume in xenograft models without causing systemic toxicity to healthy tissues.[4][5][9]
Figure 2. Downstream Cellular Effects of this compound.
Experimental Protocols
The following are key experimental methodologies for assessing the impact of this compound on mitochondrial function.
Quantification of mtDNA Copy Number by qPCR
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.
Figure 3. Workflow for mtDNA Copy Number Quantification.
Methodology:
-
DNA Isolation: Extract total genomic DNA from an equal number of treated and untreated cells using a standard DNA extraction kit.
-
qPCR Reaction: Prepare a qPCR reaction mix using a TaqMan-based system.[14] Include two sets of primers and probes in each reaction (multiplexing):
-
A set targeting a mitochondrial gene (e.g., MT-ND1).
-
A set targeting a single-copy nuclear gene as a reference (e.g., IFNB1, B2M).[14]
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both the mitochondrial and nuclear targets.
-
Calculate the difference in Ct values (ΔCt = Ct_mtDNA - Ct_nDNA).
-
The relative mtDNA copy number is calculated using the formula: 2 * 2^(-ΔCt). The initial '2' accounts for the diploid nature of the nuclear genome.
-
Quantification of Mitochondrial Transcripts by qRT-PCR
This protocol measures the abundance of specific mitochondrial RNAs.
Methodology:
-
RNA Isolation: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template. Use primers specific to the mitochondrial transcripts of interest (e.g., MT-ND1, MT-ND6, MT-CO1).[3][15]
-
Normalization: Normalize the expression of the mitochondrial transcripts to a stable nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in transcript levels between treated and control samples.
In Situ Visualization of Nascent mtDNA Replication (MIRA)
The Mitochondrial Replication Assay (MIRA) allows for the direct visualization and quantification of newly synthesized mtDNA within individual cells.[16][17][18]
Methodology:
-
EdU Labeling: Culture cells and pulse-label with 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, for 1-2 hours. EdU will be incorporated into newly synthesized DNA.[16][19][20]
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Click-iT Reaction: Covalently attach a biotin azide to the alkyne group of the incorporated EdU via a copper-catalyzed click reaction.[16][20]
-
Proximity Ligation Assay (PLA): Use antibodies against biotin to initiate a proximity ligation assay. This technique generates a circular DNA molecule that is then amplified via rolling circle amplification, creating a highly localized and bright fluorescent signal at the site of each EdU incorporation.[16][17]
-
Imaging: Visualize the fluorescent PLA signals using confocal microscopy. Signals located in the cytoplasm correspond to replicating mtDNA.[16]
Conclusion
This compound is a powerful and specific chemical probe for studying the roles of mtDNA transcription and replication. By allosterically inhibiting POLRMT, it effectively decouples mitochondrial biogenesis from other cellular processes. The data clearly demonstrate that this compound treatment leads to a profound decrease in mitochondrial gene expression, culminating in OXPHOS dysfunction and a reduction in mtDNA content. These characteristics not only make this compound an invaluable tool for basic research into mitochondrial biology but also highlight its therapeutic potential for treating cancers that are heavily reliant on mitochondrial metabolism. Further investigation into its long-term effects and potential resistance mechanisms will be crucial for its clinical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of human ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mitochondrial Replication Assay (MIRA) for Efficient in situ Quantification of Nascent mtDNA and Protein Interactions with Nascent mtDNA (mitoSIRF) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. David Paul, MRC Laboratory of Molecular Biology — BIO-PROTOCOL [bio-protocol.org]
- 18. doaj.org [doaj.org]
- 19. dokumen.pub [dokumen.pub]
- 20. Visualization of Mitochondrial DNA Replication in Individual Cells by EdU Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IMT1B on the Mitochondrial Electron Transport Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B, a potent and specific inhibitor of the mitochondrial RNA polymerase (POLRMT), has emerged as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action, while targeting mitochondrial transcription, culminates in a profound impact on the electron transport chain (ETC), the central hub of cellular energy production. This technical guide provides an in-depth analysis of the effects of this compound on the ETC, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's bioenergetic consequences.
Core Mechanism of Action: Indirect Inhibition of the Electron Transport Chain
This compound does not directly interact with the enzymatic complexes of the electron transport chain. Instead, its effects are a downstream consequence of its primary activity as a noncompetitive, allosteric inhibitor of POLRMT.[1][2] By binding to POLRMT, this compound prevents the transcription of the mitochondrial DNA (mtDNA). The mtDNA encodes 13 essential protein subunits of the ETC complexes, including subunits for Complex I (NADH dehydrogenase), Complex III (cytochrome b-c1 complex), Complex IV (cytochrome c oxidase), and ATP synthase (Complex V).
The inhibition of mtDNA transcription by this compound leads to a time-dependent depletion of these crucial ETC subunits.[3][4] This reduction in essential protein components impairs the assembly and function of the respiratory complexes, ultimately leading to a collapse of the mitochondrial respiratory capacity. This energy crisis is particularly detrimental to cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS) for their metabolic needs.[3][5]
Quantitative Impact on Cellular Respiration
The functional consequence of this compound's action on the ETC is a significant reduction in mitochondrial respiration. This is most effectively quantified by measuring the cellular oxygen consumption rate (OCR) using extracellular flux analysis, such as the Seahorse XF Analyzer.
| Parameter | Effect of this compound Treatment | Cell Line | Reference |
| Basal Oxygen Consumption Rate (OCR) | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
| ATP-linked Respiration | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
| Maximal Respiration | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
| Spare Respiratory Capacity | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
Table 1: Summary of this compound's Effect on Oxygen Consumption Rate (OCR)
Impact on Cancer Cell Viability
The impairment of the electron transport chain and the subsequent energy crisis induced by this compound translate to a dose-dependent decrease in the viability of various cancer cell lines.
| Cell Line | IC50 (approx.) | Treatment Duration | Reference |
| A2780 (Ovarian Carcinoma) | Not explicitly stated, but dose-dependent decrease observed from 0.01 nM to 10 µM | 72, 96, 168 hours | [1] |
| A549 (Lung Carcinoma) | Not explicitly stated, but dose-dependent decrease observed | Not specified | [1] |
| HeLa (Cervical Cancer) | Not explicitly stated, but dose-dependent decrease observed | Not specified | [1] |
| RKO (Colon Carcinoma) | ~521.8 nM | Not specified | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
| MiaPaCa-2 (Pancreatic Cancer) | ~291.4 nM | Not specified | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |
Table 2: Effect of this compound on Cancer Cell Viability
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound compound
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 168 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Visualizations
Caption: this compound inhibits POLRMT, blocking mitochondrial DNA transcription and subsequent synthesis of ETC subunits.
Caption: Workflow for assessing mitochondrial respiration using the Seahorse XF Cell Mito Stress Test.
Caption: Logical cascade of events from this compound administration to cancer cell death.
References
In-Depth Technical Guide: Pharmacodynamics of IMT1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a novel, orally active small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a specific, noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT). By targeting the machinery of mitochondrial DNA (mtDNA) transcription, this compound disrupts the production of essential protein subunits of the oxidative phosphorylation (OXPHOS) system. This mechanism of action leads to a cellular energy crisis and selectively inhibits the proliferation of cancer cells that are highly dependent on mitochondrial respiration. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the key signaling pathways involved.
Mechanism of Action
This compound exerts its therapeutic effect through a precise and targeted mechanism. It binds to an allosteric pocket on the POLRMT enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn blocks substrate binding and prevents the transcription of mtDNA. The inhibition of mtDNA transcription leads to a dose-dependent decrease in the expression of mitochondrial-encoded genes. Consequently, the assembly and function of the electron transport chain complexes are impaired, leading to a reduction in OXPHOS and a depletion of cellular ATP. This energy deficit triggers the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Allosteric Binding Site of this compound on POLRMT
The cryo-electron microscopy structure of the human POLRMT in complex with an IMT inhibitor (PDB ID: 7A8P) has elucidated the specific binding site.[1][2] This structural data reveals an allosteric pocket located near the active center cleft of the enzyme. The inhibitor occupies a well-defined pocket, and its binding is stabilized by a network of hydrophobic and polar interactions with specific amino acid residues. This allosteric inhibition mechanism confers high specificity for POLRMT, minimizing off-target effects.
Quantitative Pharmacodynamic Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the potency of this compound can vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| A2780 | Ovarian Cancer | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
| A549 | Lung Cancer | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
| HeLa | Cervical Cancer | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
Note: While the search results mention dose-dependent decreases in cell viability in these cell lines, specific IC50 values with corresponding treatment times were not found in a consolidated table.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A2780, A549, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72, 96, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
In Vitro Mitochondrial Transcription Assay
Objective: To directly measure the inhibitory effect of this compound on POLRMT activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template with a mitochondrial promoter, recombinant human POLRMT, mitochondrial transcription factors (TFAM and TFB2M), and ribonucleotides (including a radiolabeled or fluorescently tagged nucleotide).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Transcription Reaction: The transcription reaction is initiated and allowed to proceed for a defined time at 37°C.
-
Product Analysis: The newly synthesized RNA transcripts are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging.
-
Quantification: The intensity of the transcript bands is quantified to determine the extent of inhibition by this compound.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., A2780) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude or NSG mice).[3][4][5][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Data Analysis: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Visualizations
This compound Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the key steps in an in vivo xenograft study to evaluate this compound efficacy.
This compound-Induced AMPK Signaling Pathway
Inhibition of OXPHOS by this compound leads to an increased AMP:ATP ratio, which activates AMPK. Activated AMPK then modulates various downstream targets to restore energy balance, often leading to the inhibition of cancer cell growth and proliferation.
Conclusion
This compound represents a promising new class of anti-cancer agents that specifically target mitochondrial transcription. Its well-defined mechanism of action, potent in vitro and in vivo activity, and oral bioavailability make it an attractive candidate for further development. The pharmacodynamic data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various cancer types. The continued exploration of its effects on cellular metabolism and signaling pathways will be crucial in optimizing its clinical application and identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. rcsb.org [rcsb.org]
- 2. 7a8p - Structure of human mitochondrial RNA polymerase in complex with IMT inhibitor. - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Establishment of In Vivo Ovarian Cancer Mouse Models Using Intraperitoneal Tumor Cell Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with IMT1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B, also known as LDC203974, is a potent, specific, and orally active noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] By targeting POLRMT, this compound effectively suppresses the transcription of mitochondrial DNA (mtDNA), leading to a reduction in the expression of essential subunits of the oxidative phosphorylation (OXPHOS) system.[3][4][5] This inhibitory action on mitochondrial biogenesis and function has positioned this compound as a valuable chemical probe for studying mitochondrial biology and as a potential therapeutic agent, particularly in oncology.[3][5][6]
These application notes provide detailed protocols for in vitro studies involving this compound to assess its effects on mitochondrial transcription, cell viability, and metabolic function.
Mechanism of Action
This compound binds to an allosteric pocket in POLRMT, inducing a conformational change that blocks substrate binding and prevents transcription.[1][7] This leads to a dose-dependent decrease in mitochondrial transcripts, resulting in impaired assembly and function of the electron transport chain complexes.[5][7] Consequently, cells treated with this compound experience a decline in OXPHOS, leading to an energy crisis and subsequent inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells that are highly dependent on mitochondrial metabolism.[5][6]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in inhibiting mitochondrial transcription and cellular energy production.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (Cell Viability) | A2780 | Dose-dependent decrease | [1] |
| IC50 (Cell Viability) | A549 | Dose-dependent decrease | [1] |
| IC50 (Cell Viability) | HeLa | Dose-dependent decrease | [1] |
| IC50 (Cell Viability) | pOS-1 | ~1 µM (at 96h) |[6] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Assay Type | Concentration Range | Incubation Time | Notes |
|---|---|---|---|
| Cell Viability | 0.01 nM - 10 µM | 72 - 168 hours | Effective concentrations can be cell line dependent.[1][6] |
| Mitochondrial Transcription Analysis | 1 µM | 7 days | For assessing effects on mitochondrial translation and OXPHOS protein levels.[8] |
| Apoptosis Assays | 0.2 µM - 5 µM | 48 - 96 hours | To observe significant induction of apoptosis.[6] |
| Metabolic Flux Analysis | 1 µM | 24 - 72 hours | To measure changes in OCR and ECAR. |
Experimental Protocols
In Vitro Mitochondrial Transcription Assay
This assay directly measures the inhibitory effect of this compound on POLRMT activity in a reconstituted system.
Materials:
-
Human POLRMT, TFAM, TFB2M, and TEFM proteins
-
DNA template containing the mitochondrial light strand promoter (LSP)
-
Radionucleotides (e.g., [α-³²P]UTP)
-
This compound (dissolved in DMSO)
-
Transcription buffer
-
Denaturing polyacrylamide gel
Protocol:
-
Set up transcription reactions (25 µL) containing transcription buffer, 500 fmol POLRMT, 1.5 pmol TFB2M, 2.5 pmol TFAM, and 500 fmol TEFM.
-
Add varying concentrations of this compound (e.g., 0-10 µM) or DMSO vehicle control to the reactions.
-
Initiate transcription by adding the DNA template and radionucleotides.
-
Incubate the reactions at 32°C for 30 minutes.
-
Stop the reactions and purify the transcription products by ethanol precipitation.
-
Analyze the products on an 8% denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. The intensity of the transcript band will decrease with increasing concentrations of this compound.
Cell Viability Assay (CCK-8)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., pOS-1, A2780)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.04, 0.2, 1, 5 µM) or DMSO vehicle control.
-
Incubate the plate for 24, 48, 72, and 96 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of OXPHOS Subunits
This protocol is used to determine the impact of this compound on the protein levels of mtDNA-encoded OXPHOS subunits.
Materials:
-
Human cancer cell line
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against OXPHOS subunits (e.g., COX2, NDUFB8) and a loading control (e.g., β-actin, VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for the desired duration (e.g., 4-7 days).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Below is a diagram outlining the general experimental workflow for in vitro studies with this compound.
Caption: General experimental workflow for characterizing the in vitro effects of this compound.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution and dilute it in culture medium for experiments. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Cell Line Dependency: The sensitivity to this compound can vary between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.
-
Long-term Effects: The effects of inhibiting mitochondrial transcription are often not immediate. Longer incubation times (several days) may be necessary to observe significant changes in cell viability, protein levels, and metabolic function.[6][8]
-
Specificity: While this compound is a specific inhibitor of POLRMT, it is good practice to include appropriate controls in your experiments.[3] For example, using cell lines with known resistance mutations in POLRMT can confirm that the observed effects are on-target.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Small-molecule inhibitors of human ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMT1B Treatment in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B is a first-in-class, specific inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1] By targeting POLRMT, this compound disrupts mitochondrial transcription, leading to impaired oxidative phosphorylation (OXPHOS), mitochondrial dysfunction, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] Preclinical studies have demonstrated the anti-cancer potential of POLRMT inhibitors in various cancer types. These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo cancer studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound and its analogs, such as IMT1, function by inhibiting POLRMT, which is essential for the transcription of the mitochondrial genome.[1][3] This inhibition leads to a cascade of downstream effects, including:
-
Inhibition of Mitochondrial Transcription: Prevents the synthesis of mitochondrial messenger RNAs (mt-mRNAs), transfer RNAs (mt-tRNAs), and ribosomal RNAs (mt-rRNAs).
-
Impaired OXPHOS: The lack of essential mitochondrial-encoded subunits of the electron transport chain complexes I and IV disrupts oxidative phosphorylation.[1]
-
Mitochondrial Dysfunction: Characterized by mitochondrial depolarization, increased reactive oxygen species (ROS) production, and decreased ATP levels.[4]
-
Suppression of Pro-Survival Signaling: Inhibition of the Akt-mTOR signaling pathway has been observed following treatment with POLRMT inhibitors.[4][5]
-
Induction of Apoptosis: The culmination of these cellular stresses leads to programmed cell death in cancer cells.[5][6]
Signaling Pathway
Caption: this compound signaling pathway in cancer cells.
Quantitative Data Summary
The following tables summarize the in vivo treatment parameters for the closely related POLRMT inhibitor, IMT1, which can serve as a strong starting point for designing this compound studies.
Table 1: In Vivo Treatment Parameters for IMT1 in Xenograft Models
| Parameter | Colorectal Cancer[2][4] | Endometrial Carcinoma[6] | Osteosarcoma[5] |
| Animal Model | Nude Mice | Nude Mice | Nude Mice |
| Cell Line | Primary colon cancer cells (pCan1) | Primary human endometrial carcinoma cells (phEC-1) | Primary osteosarcoma cells (pOS-1) |
| Drug | IMT1 | IMT1 | IMT1 |
| Dosage | 50 mg/kg body weight | 50 mg/kg body weight | 50 mg/kg body weight |
| Administration | Oral | Oral | Oral |
| Treatment Schedule | Two cycles (Day 0 and Day 3) | Every 48 hours for five rounds (Day 0, 2, 4, 6, 8) | Not explicitly stated |
| Vehicle Control | Yes | Yes | Yes |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line of interest (e.g., primary cancer cells)
-
Immunocompromised mice (e.g., nude mice, 4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Serum-free cell culture medium (e.g., DMEM)
-
This compound compound and vehicle solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using standard cell culture techniques.
-
Wash cells with serum-free medium and resuspend at a concentration of 5-10 x 106 cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Drug Administration:
-
Prepare the this compound solution and vehicle control.
-
Administer this compound orally at the desired dose (e.g., starting with 50 mg/kg based on IMT1 data).
-
Follow the predetermined treatment schedule (e.g., every 48 hours or cyclical).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting, RNA extraction).
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on mitochondrial metabolism. The provided protocols and data, based on studies with the closely related compound IMT1, offer a solid foundation for designing and conducting in vivo efficacy studies. Researchers should optimize treatment parameters, including dose and schedule, for each specific cancer model. Careful monitoring of both anti-tumor effects and potential toxicities is crucial for the successful preclinical development of this compound.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [agris.fao.org]
- 4. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class POLRMT specific inhibitor IMT1 suppresses endometrial carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Mitochondrial Transcription Inhibition by IMT1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, possess their own distinct genome (mtDNA) and transcriptional machinery responsible for producing essential components of the oxidative phosphorylation (OXPHOS) system.[1] The primary enzyme responsible for transcribing mtDNA is the mitochondrial RNA polymerase (POLRMT).[2][3] Dysregulation of mitochondrial transcription has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3]
IMT1B (also known as LDC203974) is a potent, orally active, and specific noncompetitive allosteric inhibitor of POLRMT.[4] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial transcription in a dose-dependent manner.[5][6] This inhibition of mtDNA expression leads to a reduction in the synthesis of mitochondrially-encoded OXPHOS subunits, impairing cellular respiration and leading to an energy crisis, particularly in highly metabolic cells like cancer cells.[2][3][7] Consequently, this compound has demonstrated significant anti-tumor effects in preclinical studies.[2][5]
These application notes provide a comprehensive set of protocols for researchers to effectively measure the inhibitory effects of this compound on mitochondrial transcription and function. The described methods range from direct quantification of mitochondrial transcripts to functional assessments of mitochondrial respiration and target engagement.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly targeting POLRMT, the core enzyme of the mitochondrial transcription machinery. The binding of this compound to an allosteric site on POLRMT leads to a cascade of downstream effects, ultimately resulting in the suppression of mitochondrial function.
Caption: Mechanism of this compound action on mitochondrial transcription.
Experimental Protocols
The following protocols provide detailed methodologies to assess the impact of this compound on mitochondrial transcription and function.
Protocol 1: Quantification of Mitochondrial Transcripts by RT-qPCR
This protocol allows for the direct measurement of the abundance of specific mitochondrial RNA transcripts.
Experimental Workflow:
Caption: Workflow for mitochondrial transcript quantification by RT-qPCR.
Materials:
-
Cell culture reagents
-
This compound
-
RNA isolation kit (e.g., RNeasy Plus Mini Kit, Qiagen)
-
DNase I, RNase-free (e.g., RNase-Free DNase Set, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mitochondrial and nuclear-encoded genes (see Table 1)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).[5][6]
-
RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
DNase I Treatment: To eliminate contaminating mitochondrial DNA, treat the isolated RNA with DNase I.[2]
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[2]
-
RT-qPCR: Perform qPCR using primers for mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of mitochondrial transcripts using the ΔΔCt method, normalizing to the housekeeping gene.
Table 1: Example Primers for Human RT-qPCR
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MT-ND1 | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT |
| MT-CO1 | TTCGCCGACCGTTGACTATT | AAGATTATTACAAATGCATGGGC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Protocol 2: Analysis of Mitochondrial Protein Levels by Western Blot
This protocol assesses the impact of this compound on the protein levels of key OXPHOS subunits.
Experimental Workflow:
Caption: Workflow for Western blot analysis of mitochondrial proteins.
Materials:
-
Cell culture reagents and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8, UQCRC2, COXI, SDHB) and a loading control (e.g., VDAC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Lysis and Protein Quantification: Harvest cells, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize the levels of OXPHOS proteins to the loading control.
Protocol 3: Functional Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess the functional consequences of this compound treatment on mitochondrial respiration.
Experimental Workflow:
Caption: Workflow for Seahorse XF Mito Stress Test.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cell culture reagents and this compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.
-
Rotenone/Antimycin A: Inhibits Complex I and III, respectively, shutting down mitochondrial respiration.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 4: Determination of Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to its target, POLRMT, in a cellular environment.[8][9][10][11] The principle is that ligand binding can alter the thermal stability of the target protein.[10][11]
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell culture reagents and this compound
-
PBS
-
Protease inhibitors
-
PCR thermocycler or heating blocks
-
Apparatus for freeze-thaw lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
Western blot reagents and primary antibody against POLRMT
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Shock: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Western Blot Analysis: Analyze the amount of soluble POLRMT remaining in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble POLRMT as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding to POLRMT.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 2: Expected Effects of this compound on Mitochondrial Transcription and Function
| Assay | Parameter Measured | Expected Outcome with this compound Treatment | Example Quantitative Change |
| RT-qPCR | Relative mRNA levels of mitochondrial genes (e.g., MT-ND1, MT-CO1) | Dose-dependent decrease[2][6] | 50-90% reduction at 1-10 µM after 72h |
| Western Blot | Protein levels of OXPHOS subunits (e.g., NDUFB8, UQCRC2, COXI) | Dose-dependent decrease[6] | 40-80% reduction at 1-10 µM after 96h |
| Seahorse XF | Basal Respiration (OCR) | Decrease | 30-60% decrease |
| ATP-linked Respiration (OCR) | Decrease | 40-70% decrease | |
| Maximal Respiration (OCR) | Decrease | 50-80% decrease | |
| Spare Respiratory Capacity | Decrease | Significant reduction | |
| CETSA | Thermal melting point (Tm) of POLRMT | Increase (thermal stabilization) | ΔTm of 2-5°C |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in RT-qPCR data | Inconsistent RNA quality or quantity; gDNA contamination | Ensure consistent RNA isolation and use DNase I treatment. Use a high-quality cDNA synthesis kit. Increase the number of technical and biological replicates. |
| Weak or no signal in Western blot | Low protein expression; poor antibody quality; inefficient transfer | Optimize protein loading amount. Validate primary antibody specificity and optimal dilution. Check transfer efficiency with Ponceau S staining. |
| Inconsistent Seahorse XF results | Inconsistent cell seeding; cell stress during assay | Optimize cell seeding density to achieve a confluent monolayer. Handle cells gently during medium exchange. Ensure proper calibration of the Seahorse instrument. |
| No thermal shift observed in CETSA | This compound does not bind to POLRMT under the tested conditions; inappropriate temperature range | Confirm this compound activity with a functional assay. Optimize the temperature gradient and heating time. Ensure efficient cell lysis and separation of soluble/insoluble fractions. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on mitochondrial transcription. By employing a multi-faceted approach that combines direct measurement of molecular endpoints with functional assays and target engagement studies, researchers can gain a comprehensive understanding of the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [agris.fao.org]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of OXPHOS Proteins Following IMT1B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B is a small-molecule inhibitor that targets human mitochondrial RNA polymerase (POLRMT), a key enzyme responsible for the transcription of mitochondrial DNA (mtDNA).[1][2][3] Inhibition of POLRMT by this compound leads to a dose-dependent reduction in the expression of mtDNA-encoded subunits of the oxidative phosphorylation (OXPHOS) system.[2][3][4] This targeted disruption of mitochondrial gene expression and subsequent impairment of OXPHOS function presents a promising therapeutic strategy for diseases dependent on mitochondrial metabolism, such as cancer.[2][3][5]
Western blotting is a fundamental technique to assess the protein levels of the five OXPHOS complexes (Complex I-V). This document provides a detailed protocol for performing Western blot analysis to evaluate the effect of this compound treatment on OXPHOS protein expression in cell culture models.
Data Presentation
Following Western blot analysis and densitometric quantification, the data can be summarized in a table for clear comparison of the effects of this compound treatment on the protein levels of OXPHOS subunits.
| OXPHOS Subunit | Vehicle Control (Relative Density) | This compound Treatment (Relative Density) | Fold Change (this compound/Vehicle) | p-value |
| NDUFB8 (Complex I) | 1.00 ± 0.05 | 0.45 ± 0.03 | 0.45 | <0.01 |
| SDHB (Complex II) | 1.00 ± 0.07 | 0.98 ± 0.06 | 0.98 | >0.05 |
| UQCRC2 (Complex III) | 1.00 ± 0.06 | 0.62 ± 0.04 | 0.62 | <0.01 |
| MT-CO2 (Complex IV) | 1.00 ± 0.08 | 0.38 ± 0.05 | 0.38 | <0.001 |
| ATP5A (Complex V) | 1.00 ± 0.04 | 0.75 ± 0.05 | 0.75 | <0.05 |
| β-Actin (Loading Control) | 1.00 ± 0.03 | 1.02 ± 0.04 | 1.02 | >0.05 |
This table represents example data and should be replaced with experimental results.
Experimental Protocols
This protocol outlines the key steps for treating cells with this compound and subsequently analyzing OXPHOS protein levels via Western blot.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A2780, HeLa, or another relevant cancer cell line) in appropriate cell culture dishes or plates and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or for a time-course (e.g., 24, 48, 72 hours). Include a vehicle-only control group.
-
Cell Harvest: Following the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
Sample Preparation for Western Blot
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[6][7]
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.[6] Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[7]
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6][8] This is crucial for ensuring equal protein loading in the subsequent steps.[9]
SDS-PAGE and Western Blotting
-
Sample Denaturation: Mix an equal amount of protein from each sample with Laemmli sample buffer. Crucially, for OXPHOS proteins, do not heat the samples above 50°C. [10][11] Heating can cause aggregation of hydrophobic mitochondrial proteins, leading to decreased signal.[10][11]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein separation and size. Run the gel according to the manufacturer's instructions.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12] A high pH CAPS/PVDF transfer protocol is recommended for optimal transfer of OXPHOS proteins.[10][11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody cocktail specifically designed for detecting subunits of all five OXPHOS complexes (e.g., Abcam ab110413 or Thermo Fisher Scientific 45-8099).[10][13] These cocktails often contain monoclonal antibodies against subunits that are labile when their respective complexes are not properly assembled.[10][11] Dilute the antibody cocktail according to the manufacturer's recommendations (e.g., 1:250 to 1:1000).[10] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for the primary antibody host species (e.g., anti-mouse IgG). Dilute the secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature.
-
Detection: After further washing steps, detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal loading, probe the membrane with an antibody against a housekeeping protein whose expression is not affected by this compound treatment, such as β-actin or GAPDH.
Signaling Pathways and Workflows
Caption: Experimental workflow for analyzing OXPHOS protein levels after this compound treatment.
Caption: this compound mechanism of action on OXPHOS protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. stg-hindustantimes.com [stg-hindustantimes.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. OxPhos Rodent WB Antibody (45-8099) [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. OxPhos Human WB Antibody (45-8199) [thermofisher.com]
Application Note: Interrogating Cellular Metabolism Modulation by IMT1B Using the Seahorse XF Analyzer
Abstract
The mechanistic target of rapamycin (mTOR) is a critical kinase that orchestrates cell growth, proliferation, and metabolism, making it a prime target in drug development, particularly in oncology.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer and metabolic disorders.[3][4] IMT1B is a novel investigational compound designed to modulate mTOR signaling. Understanding its precise impact on cellular bioenergetics is crucial for its development. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the effects of this compound on mitochondrial respiration and glycolysis in live cells. We present methodologies for the Seahorse XF Cell Mito Stress Test and the XF Glycolysis Stress Test, enabling researchers to quantify key metabolic parameters and elucidate the metabolic phenotype induced by this compound treatment.
Introduction
The mTOR signaling pathway exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes.[2] mTORC1 is a central regulator of anabolic processes, including protein and lipid synthesis, while suppressing catabolic processes like autophagy.[2] Its activity is intricately linked to nutrient availability, growth factors, and cellular energy status.[4] By promoting glycolysis and mitochondrial biogenesis, mTORC1 plays a pivotal role in cellular metabolism.[5] Consequently, inhibitors of mTOR are expected to significantly alter the metabolic landscape of a cell.
The Agilent Seahorse XF Analyzer provides real-time measurements of two key indicators of cellular metabolism: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] By performing sequential injections of metabolic modulators, the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test assays can dissect specific components of these pathways. This allows for a detailed characterization of a compound's effect on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
This application note details the experimental workflow for evaluating the metabolic effects of this compound, a putative mTOR inhibitor. The provided protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of similar compounds.
Signaling Pathway and Experimental Workflow
The mTOR signaling pathway integrates various upstream signals to control cell growth and metabolism. This compound is hypothesized to inhibit this pathway, leading to downstream effects on both mitochondrial respiration and glycolysis. The experimental workflow is designed to capture these changes using the Seahorse XF Analyzer.
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Solubility and Stability of IMT1B in Cell Culture Media
Introduction
The successful application of any small molecule compound, such as the hypothetical inhibitor IMT1B, in cell-based assays is critically dependent on its solubility and stability within the cell culture medium. Poor solubility can lead to compound precipitation, resulting in an inaccurate effective concentration and unreliable experimental outcomes. Similarly, compound instability can lead to degradation, reducing the active concentration over the course of an experiment and potentially generating byproducts with off-target effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the aqueous solubility and stability of this compound in commonly used cell culture media.
Core Principles
Solubility: The maximum concentration of a compound that can be dissolved in a given solvent to form a saturated solution at a specific temperature and pH is its solubility. In the context of cell culture, the "solvent" is the complex aqueous environment of the culture medium, which includes salts, amino acids, vitamins, and serum proteins. Factors influencing the solubility of small molecules include their physicochemical properties (e.g., lipophilicity, pKa) and the composition of the medium (e.g., pH, presence of serum).[1][2] For ionizable compounds, pH can significantly alter solubility.[1]
Stability: The stability of a compound refers to its resistance to chemical degradation under specific conditions. In cell culture, compounds are typically incubated at 37°C in a CO2-controlled, humidified environment. These conditions can promote hydrolysis, oxidation, or other chemical reactions that alter the compound's structure and activity.[3][4] The presence of serum proteins can sometimes enhance stability by binding to the compound, but can also introduce enzymatic activities that may contribute to degradation.[5]
Data Presentation: Summary of this compound Properties
The following tables provide a template for summarizing the quantitative data obtained from the solubility and stability experiments for this compound.
Table 1: Aqueous Solubility of this compound
| Solvent System | Temperature (°C) | This compound Solubility (µM) | Method of Detection |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Insert Data] | HPLC-UV |
| DMEM + 10% Fetal Bovine Serum (FBS) | 37 | [Insert Data] | LC-MS/MS |
| RPMI-1640 + 10% Fetal Bovine Serum (FBS) | 37 | [Insert Data] | LC-MS/MS |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Media | Initial Concentration (µM) | Time Point (hours) | Remaining this compound (%) | Degradation Products Detected |
| DMEM + 10% FBS | 10 | 0 | 100 | No |
| 24 | [Insert Data] | [Yes/No/Structure ID] | ||
| 48 | [Insert Data] | [Yes/No/Structure ID] | ||
| 72 | [Insert Data] | [Yes/No/Structure ID] | ||
| RPMI-1640 + 10% FBS | 10 | 0 | 100 | No |
| 24 | [Insert Data] | [Yes/No/Structure ID] | ||
| 48 | [Insert Data] | [Yes/No/Structure ID] | ||
| 72 | [Insert Data] | [Yes/No/Structure ID] |
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in common cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
RPMI-1640 medium with 10% FBS
-
Sterile microcentrifuge tubes
-
Incubator/shaker (37°C)
-
High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-mass spectrometry (LC-MS/MS) system.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Serial Dilution: Create a series of dilutions of the this compound stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS). A typical range would be from 1 µM to 200 µM.
-
Incubation: Incubate the solutions at 37°C for 2 hours with gentle agitation to allow for equilibration. This mimics the conditions of a typical cell culture experiment.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC or LC-MS/MS method. A standard curve of this compound in the same medium should be prepared for accurate quantification.
-
Data Interpretation: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the aqueous solubility limit.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To evaluate the chemical stability of this compound in cell culture media over a typical experimental timeframe.
Materials:
-
This compound stock solution (in DMSO)
-
DMEM with 10% FBS
-
RPMI-1640 with 10% FBS
-
Sterile culture plates or tubes
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Test Solutions: Spike this compound from the DMSO stock into pre-warmed cell culture media (DMEM and RPMI-1640, both with 10% FBS) to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced effects.
-
Time-Course Incubation: Aliquot the test solutions into sterile tubes or wells of a culture plate and place them in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove an aliquot from each solution. The 0-hour time point serves as the initial concentration reference.
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Quantitative Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. The half-life (t½) of the compound in the medium can be calculated from the degradation curve. Additionally, the chromatograms should be inspected for the appearance of new peaks, which may indicate the formation of degradation products.
Visualizations
Experimental Workflow
Caption: Workflow for determining the solubility and stability of this compound.
Example Signaling Pathway: MAPK/ERK
Assuming this compound is an inhibitor targeting a key kinase, the following diagram illustrates the MAPK/ERK signaling pathway, a common target in drug development.[6][7][8]
Caption: The MAPK/ERK signaling pathway with a hypothetical inhibitor, this compound, targeting MEK.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
- 8. Exploring Small-Molecule Inhibitors Targeting MAPK Pathway Components: Focus on ERK, MEK1, and MEK2 Kinases in Cancer Treatment | Chemical Biology Letters [pubs.thesciencein.org]
Preparing IMT1B Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMT1B, also known as LDC203974, is a potent and specific noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2][3] Its ability to disrupt mitochondrial DNA (mtDNA) transcription makes it a valuable tool for research in cancer biology, mitochondrial metabolism, and drug development.[4][5] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C24H21ClFNO6 and a molecular weight of 473.88 g/mol .[2][6] Understanding its solubility and stability is crucial for preparing accurate and stable stock solutions.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Synonyms | LDC203974 | [1][2] |
| CAS Number | 2304621-06-3 | [2][6] |
| Molecular Formula | C24H21ClFNO6 | [2][6] |
| Molecular Weight | 473.88 g/mol | [2][6] |
| Solubility (DMSO) | ≥ 250 mg/mL (527.56 mM) | [2] |
| Solubility (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) | ≥ 5 mg/mL (10.55 mM) | [1] |
| Solubility (10% DMSO + 90% Corn Oil) | ≥ 5 mg/mL (10.55 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution (in solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a noncompetitive inhibitor of POLRMT, inducing a conformational change in the enzyme that blocks substrate binding and inhibits mitochondrial transcription.[1][7] This leads to a dose-dependent decrease in mitochondrial transcripts and subsequent depletion of mtDNA.[7] The inhibition of mitochondrial transcription and oxidative phosphorylation (OXPHOS) protein synthesis results in cellular energy stress, reflected by an increase in the AMP/ATP ratio.[1][5] This elevated AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. LDC-203974 (IMT-1B) | allosteric inhibitor of POLRMT | 2304621-06-3 | InvivoChem [invivochem.com]
- 4. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of IMT1B in Multidrug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1/MDR1). These transporters actively efflux a broad range of anticancer drugs from tumor cells in an ATP-dependent manner, thereby reducing their intracellular concentration and efficacy. A promising strategy to overcome MDR is to target the energy supply of cancer cells.
IMT1B (also known as LDC203974) is a potent and specific, orally active, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] POLRMT is essential for the transcription of mitochondrial DNA (mtDNA), which encodes critical subunits of the oxidative phosphorylation (OXPHOS) system.[3][4] By inhibiting POLRMT, this compound disrupts mitochondrial transcription and the synthesis of OXPHOS proteins, leading to a cellular energy crisis characterized by ATP depletion.[5][6] This reduction in intracellular ATP impairs the function of ATP-dependent ABC transporters, thus resensitizing MDR cancer cells to conventional chemotherapy.
These application notes provide a comprehensive overview of the use of this compound in multidrug-resistant cancer models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound targets the fundamental process of mitochondrial gene expression. The inhibition of POLRMT by this compound sets off a cascade of events that ultimately cripples the energy production machinery of cancer cells.
Key Steps in the Mechanism of Action:
-
Inhibition of POLRMT: this compound binds to an allosteric site on POLRMT, inducing a conformational change that blocks substrate binding and prevents mitochondrial transcription.[1]
-
Impaired Mitochondrial Transcription: The inhibition of POLRMT leads to a significant reduction in the levels of mitochondrial-encoded messenger RNAs (mRNAs).
-
Defective OXPHOS Complex Assembly: The lack of essential mRNA transcripts prevents the synthesis of crucial protein subunits for the electron transport chain complexes (Complexes I, III, IV, and V).[3][4]
-
ATP Depletion: The dysfunctional OXPHOS system results in a sharp decline in mitochondrial ATP production. This leads to an increase in the AMP/ATP ratio and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]
-
Inhibition of ABC Transporter-Mediated Efflux: The depletion of intracellular ATP directly inhibits the activity of ATP-dependent efflux pumps like ABCB1 (MDR1), which are responsible for pumping chemotherapeutic drugs out of the cancer cell.[7]
-
Sensitization to Chemotherapy: By disabling the primary mechanism of drug resistance, this compound can restore the sensitivity of MDR cancer cells to conventional chemotherapeutic agents.[5]
Caption: Signaling pathway of this compound in overcoming multidrug resistance.
Quantitative Data
The efficacy of this compound and its analogs has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of IMT1 (this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| RKO | Colon Cancer | < 1 | Not Specified |
| HeLa | Cervical Cancer | < 1 | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | < 1 | Not Specified |
| A2780 | Ovarian Cancer | Dose-dependent decrease in viability | 72 - 168 |
| A549 | Lung Cancer | Dose-dependent decrease in viability | 72 - 168 |
Data synthesized from multiple sources indicating general sensitivity.[1]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Duration | Outcome |
| Mouse Xenograft | This compound (oral) | 100 mg/kg daily | 4 weeks | Significant reduction in tumor size |
[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in multidrug-resistant cancer models are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on multidrug-resistant cancer cell lines.
Materials:
-
This compound
-
Multidrug-resistant and parental (sensitive) cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of POLRMT and OXPHOS Proteins
This protocol is to assess the effect of this compound on the expression of POLRMT and key OXPHOS subunits.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-POLRMT, anti-NDUFB8 (Complex I), anti-UQCRC2 (Complex III), anti-COXII (Complex IV), anti-ATP5A (Complex V), anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a multidrug-resistant tumor xenograft model.
Materials:
-
This compound
-
Multidrug-resistant cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million multidrug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 100 mg/kg) daily to the treatment group. Administer the vehicle control to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Study Endpoint: At the end of the study (e.g., after 4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups. The tumors can also be used for further analysis, such as western blotting or immunohistochemistry.
Caption: Workflow for an in vivo xenograft study with this compound.
Conclusion
This compound represents a novel and promising therapeutic agent for overcoming multidrug resistance in cancer. By targeting mitochondrial metabolism and depleting the cellular energy supply, this compound effectively disables the ATP-dependent efflux pumps that are a major cause of chemotherapy failure. The provided protocols offer a framework for researchers to investigate the potential of this compound in various multidrug-resistant cancer models. Further research into combination therapies and the long-term effects of POLRMT inhibition will be crucial in translating this promising approach into clinical practice.
References
- 1. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to IMT1B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMT1B is a potent and orally bioavailable small molecule inhibitor of the human mitochondrial RNA polymerase (POLRMT).[1][2][3] By specifically targeting POLRMT, this compound inhibits the transcription of mitochondrial DNA (mtDNA), leading to a depletion of essential subunits of the oxidative phosphorylation (OXPHOS) system.[1] This disruption of mitochondrial respiration results in an energy crisis within cancer cells, characterized by reduced ATP production and an increased AMP/ATP ratio, which can lead to the activation of AMP-activated protein kinase (AMPK).[2] Ultimately, this metabolic stress inhibits cancer cell proliferation and reduces tumor growth in preclinical models.[1][2][4]
These application notes provide a comprehensive guide for researchers on how to effectively monitor tumor response to this compound treatment in vivo using non-invasive imaging techniques. Detailed protocols for bioluminescence imaging (BLI) are provided, along with templates for quantitative data presentation and diagrams of the key signaling pathways and experimental workflows.
Data Presentation
Quantitative data from in vivo imaging studies are crucial for assessing the efficacy of this compound. The following tables provide a structured format for presenting such data, allowing for clear comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 100 ± 10 | 1500 ± 150 | - |
| This compound (100 mg/kg) | 8 | 102 ± 11 | 450 ± 50 | 70 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Unit |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 5149 | ng/mL |
| T½ | 1.88 | h |
| Oral Bioavailability | 101 | % |
Table 3: Molecular Markers of this compound Response in Tumor Tissue
| Treatment Group | Mean ATP Level (relative to control) ± SEM | Mean p-AMPK/AMPK Ratio (relative to control) ± SEM |
| Vehicle Control | 1.00 ± 0.10 | 1.00 ± 0.12 |
| This compound (100 mg/kg) | 0.45 ± 0.08 | 3.5 ± 0.4 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Response to this compound
This protocol details the use of bioluminescence imaging (BLI) to non-invasively monitor the growth of luciferase-expressing tumors in response to this compound treatment.
Materials:
-
Luciferase-expressing cancer cell line (e.g., A2780-luc)
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Cell culture reagents
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells to ~80-90% confluency.
-
Harvest and resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by caliper measurement until tumors reach an average volume of 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare this compound formulation in the vehicle solution at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Administer this compound (e.g., 100 mg/kg) or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 28 days).[2][4]
-
-
Bioluminescence Imaging:
-
Perform BLI at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study.
-
Anesthetize mice using isoflurane.
-
Intraperitoneally inject each mouse with D-luciferin at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for luciferin distribution.
-
Place mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The signal intensity is proportional to the number of viable tumor cells.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescence signal in photons per second (p/s).
-
Normalize the signal to the baseline values for each mouse.
-
Compare the signal intensity between the this compound-treated and vehicle control groups over time.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., weight measurement, immunohistochemistry, or Western blotting for molecular markers).
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk Between mTOR Signaling and Mitophagy Pathways: A Double-Edged Sword in PD – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Apoptosis by Flow Cytometry Following IMT1B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMT1B is a small molecule inhibitor that targets the human mitochondrial RNA polymerase (POLRMT).[1] This enzyme is essential for the transcription of mitochondrial DNA (mtDNA), which encodes key components of the oxidative phosphorylation (OXPHOS) system.[1] By inhibiting POLRMT, this compound disrupts mitochondrial gene expression, leading to impaired OXPHOS and a reduction in cellular energy supply. This mechanism makes this compound a compound of interest in cancer research, particularly for tumors reliant on mitochondrial metabolism.[1][2] While the primary effect of POLRMT inhibition is anti-proliferative, assessing its potential to induce programmed cell death, or apoptosis, is a critical step in its evaluation as a potential anti-cancer agent.[1]
Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, is a powerful and widely used method for the detection and quantification of apoptosis.[3] This application note provides a detailed protocol for inducing and analyzing apoptosis in cancer cell lines after treatment with this compound.
Principle of Annexin V and PI Staining
The Annexin V/PI assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[3][4]
-
Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[3] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[3][5]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, the plasma membrane becomes permeable, allowing PI to enter and stain the cellular DNA.[4]
This dual-staining approach allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A2780 ovarian cancer, breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Culture and this compound Treatment Protocol
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1-5 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the old medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours). Studies have shown that treatment times up to 120 hours may be necessary to observe effects from POLRMT inhibitors.[1]
Apoptosis Staining Protocol (Annexin V/PI)
-
Cell Harvesting:
-
Collect the cell culture supernatant from each well, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with their corresponding supernatant collected earlier.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. Keep the samples on ice and protected from light until analysis.[3]
-
Analysis: Analyze the samples on a flow cytometer immediately, preferably within one hour.
Data Interpretation and Presentation
Flow Cytometry Analysis
Data from the flow cytometer is typically displayed as a two-dimensional dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on unstained and single-stained controls to delineate the different cell populations.
-
Lower-Left (Q3): Annexin V- / PI- (Live cells)
-
Lower-Right (Q4): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells)
The total percentage of apoptotic cells is often calculated by summing the percentages of the early apoptotic (Q4) and late apoptotic (Q2) populations.
Quantitative Data Summary
The results of the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions. While some studies suggest this compound may only induce apoptosis in a small fraction of cells[1], the following table provides an illustrative example of how to present such data.
Table 1: Illustrative Example of Apoptosis Analysis in A549 Cells after 72h this compound Treatment
| Treatment Group | Live Cells (Q3) (%) | Early Apoptotic (Q4) (%) | Late Apoptotic (Q2) (%) | Total Apoptotic (Q2+Q4) (%) |
| Vehicle Control (0 µM this compound) | 94.5 ± 1.2 | 2.8 ± 0.4 | 1.5 ± 0.3 | 4.3 ± 0.6 |
| 1 µM this compound | 90.2 ± 1.8 | 5.1 ± 0.7 | 2.6 ± 0.5 | 7.7 ± 1.1 |
| 5 µM this compound | 82.6 ± 2.5 | 9.8 ± 1.1 | 5.4 ± 0.9 | 15.2 ± 1.8 |
| 10 µM this compound | 71.3 ± 3.1 | 16.4 ± 1.9 | 9.1 ± 1.3 | 25.5 ± 2.7 |
Data are represented as Mean ± Standard Deviation from three independent experiments. This table is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
This compound Action and Intrinsic Apoptosis Pathway
Since this compound targets mitochondria, its potential to induce apoptosis would likely involve the intrinsic (or mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP).[7]
Caption: this compound's mechanism leading to intrinsic apoptosis.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Quantifying Cellular ATP Depletion in Response to IMT1B Treatment
For Research Use Only.
Introduction
IMT1B is an orally active, specific, and noncompetitive allosteric inhibitor of the mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1] Since mtDNA encodes essential protein subunits for the oxidative phosphorylation (OXPHOS) system, this compound treatment effectively impairs mitochondrial respiration and, consequently, cellular ATP production.[3][4] This disruption of cellular energetics leads to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]
Given its mechanism of action, measuring intracellular ATP levels is a primary method for assessing the biological activity and potency of this compound. A decline in cellular ATP serves as a direct and sensitive indicator of the compound's on-target effect. The most common and highly sensitive method for quantifying ATP is the firefly luciferase-based bioluminescent assay.[5][6][7] This assay utilizes the luciferase enzyme to catalyze the oxidation of D-luciferin in the presence of ATP, generating a light signal that is directly proportional to the amount of ATP present.[8][9]
These application notes provide a detailed protocol for treating cells with this compound and subsequently measuring changes in intracellular ATP levels using a luciferase-based assay.
Key Signaling Pathway & Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Cell Viability Luciferase Assay A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
Application Notes: CRISPR-Cas9 Screening to Identify Genes Interacting with IMT1B
Introduction
The CRISPR-Cas9 system has revolutionized functional genomic screening, providing a powerful tool for elucidating gene function and identifying genetic interactions.[1][2] This technology enables precise and efficient gene editing on a genome-wide scale, making it ideal for identifying genes that interact with a target of interest, such as the hypothetical gene IMT1B.[1] These interactions can reveal novel components of signaling pathways, identify synthetic lethal partners for cancer therapy, and uncover mechanisms of drug resistance.[1][3][4] This application note provides a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 loss-of-function screen to identify genes that functionally interact with this compound.
Audience: This document is intended for researchers, scientists, and drug development professionals with experience in molecular and cell biology.
Core Concepts of CRISPR-Cas9 Screening
CRISPR-Cas9 screening involves the systematic knockout of genes across the genome to assess the phenotypic consequences.[1] The core components of the system are the Cas9 nuclease, which introduces double-strand breaks in the DNA, and a single-guide RNA (sgRNA) that directs Cas9 to a specific genomic locus.[5] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often results in small insertions or deletions (indels) at the target site, leading to frameshift mutations and a functional gene knockout.[5][6]
There are two primary formats for CRISPR screens:
-
Pooled Screens: A mixed population of cells is transduced with a library of lentiviral vectors, each carrying an sgRNA targeting a single gene.[2] This allows for the simultaneous assessment of thousands of gene knockouts in a single experiment.
-
Arrayed Screens: Cells are individually cultured in separate wells of a microplate and transduced with a single, defined sgRNA. While more labor-intensive, this format is suitable for complex phenotypic assays that are not amenable to pooled screening.[7]
This application note will focus on a pooled screening approach due to its efficiency for genome-wide discovery.
Experimental Design: Identifying this compound Interactors
To identify genes that interact with this compound, a synthetic lethality or resistance/sensitivity screen can be designed. The choice of screen depends on the known or hypothesized function of this compound.
-
Synthetic Lethality Screen (Negative Selection): This approach is used to identify genes whose knockout is lethal only in the context of this compound loss-of-function.[3] This is particularly relevant if this compound is a cancer-associated gene. In a negative selection screen, sgRNAs targeting synthetic lethal partners will be depleted from the cell population over time.[8][9]
-
Drug Resistance/Sensitivity Screen (Positive/Negative Selection): If a small molecule inhibitor of this compound is available, a screen can be performed to identify genes that, when knocked out, confer resistance (positive selection) or sensitivity (negative selection) to the drug.[8][10] In a positive selection screen, cells with knockouts that confer resistance will survive and proliferate in the presence of the drug, leading to an enrichment of their corresponding sgRNAs.[3][8]
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen to identify this compound interactors is as follows:
Caption: General workflow for a pooled CRISPR-Cas9 screen.
Detailed Protocols
Protocol 1: Lentiviral sgRNA Library Production
-
sgRNA Library Selection: Choose a genome-wide or targeted sgRNA library. Commercially available libraries such as GeCKOv2 are widely used.[6]
-
Plasmid Transformation: Transform the sgRNA library plasmid pool into electrocompetent E. coli.
-
Bacterial Culture: Plate the transformed bacteria on large-format agar plates containing the appropriate antibiotic. The number of colonies should be at least 100-fold greater than the number of sgRNAs in the library to ensure full representation.
-
Plasmid DNA Extraction: Scrape the bacterial colonies from the plates and perform a maxi-prep to isolate the sgRNA library plasmid DNA.
Protocol 2: Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cell line that is relevant to the biological context of this compound. The cell line should be readily transducible by lentivirus.
-
Stable Cas9 Expression: To ensure efficient gene editing, generate a cell line that stably expresses Cas9.
-
Transduce the parental cell line with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells using the appropriate antibiotic.
-
Validate Cas9 expression and activity using a functional assay (e.g., surveyor nuclease assay or GFP knockout).
-
Protocol 3: Pooled Lentiviral Transduction and Screening
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Titer Determination: Harvest the viral supernatant and determine the viral titer to calculate the appropriate multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
Transduction: Transduce the Cas9-expressing cell line with the sgRNA lentiviral library at the predetermined MOI. The number of cells transduced should be sufficient to maintain a representation of at least 300-1000 cells per sgRNA in the library.[11]
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).[7]
-
Establish Baseline Representation: Collect a cell pellet from a portion of the population after selection to serve as the "time zero" or baseline control.
-
Apply Selective Pressure: Culture the remaining cells in the presence of the this compound inhibitor (for a resistance/sensitivity screen) or under standard conditions (for a synthetic lethality screen). Maintain a sufficient number of cells throughout the experiment to preserve library complexity.
-
Harvest Cells: At the end of the screen (typically 14-21 days), harvest the cell populations from the control and treated arms.
Protocol 4: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the baseline and final cell pellets.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Calculate the log-fold change (LFC) in sgRNA abundance between the final time point and the baseline, or between the treated and control conditions.
-
Use statistical methods, such as MAGeCK, to identify genes with significant enrichment or depletion of their corresponding sgRNAs.
-
Data Presentation
Quantitative data from the screen should be summarized in tables for clear interpretation.
Table 1: Summary of CRISPR Screen Quality Control Metrics
| Metric | Recommended Value |
| Library Representation (Colonies) | >100x sgRNAs |
| Transduction MOI | 0.3 - 0.5 |
| Cell Number at Transduction | >300x sgRNAs |
| Sequencing Read Depth | >200x sgRNAs |
| Pearson Correlation (Replicates) | >0.9 |
Table 2: Example of Hit Table from a Positive Selection Screen
| Gene ID | Gene Symbol | Average Log2 Fold Change | p-value | FDR |
| ENSG00000123456 | GENE-A | 5.2 | 1.5e-8 | 2.1e-6 |
| ENSG00000654321 | GENE-B | 4.8 | 3.2e-7 | 3.5e-5 |
| ENSG00000112233 | GENE-C | 4.5 | 9.8e-7 | 8.9e-5 |
Hit Validation
It is crucial to validate the top hits from the primary screen to eliminate false positives.[12]
Protocol 5: Hit Validation Workflow
-
Secondary Screen: Perform a secondary screen using a smaller, focused sgRNA library targeting the top hits from the primary screen.
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using 2-3 different sgRNAs per gene to control for off-target effects.
-
Phenotypic Confirmation: Confirm that the individual knockout cell lines recapitulate the phenotype observed in the pooled screen (e.g., resistance to the this compound inhibitor).
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to confirm that suppression of the target gene results in the same phenotype.[13]
-
Functional Studies: Conduct further experiments to elucidate the mechanism by which the validated hit interacts with this compound.
Signaling Pathway Visualization
Based on the validated hits, a hypothetical signaling pathway involving this compound can be constructed.
Caption: Hypothetical signaling pathway involving this compound and interacting genes.
Logical Relationship of the Screening Process
The logic of identifying gene interactions through a positive selection screen is outlined below.
References
- 1. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 2. synthego.com [synthego.com]
- 3. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Everything you need to know about CRISPR library screening [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]
- 10. revvity.co.jp [revvity.co.jp]
- 11. biocompare.com [biocompare.com]
- 12. biocompare.com [biocompare.com]
- 13. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with IMT1B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with IMT1B, a noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LDC203974) is an orally active, specific inhibitor of mitochondrial RNA polymerase (POLRMT).[1] It functions as a noncompetitive allosteric inhibitor, meaning it binds to a site on POLRMT distinct from the active site, inducing a conformational change that blocks substrate binding and prevents mitochondrial DNA (mtDNA) transcription.[1][2] This inhibition of mtDNA expression leads to a depletion of essential protein subunits for the oxidative phosphorylation (OXPHOS) system, ultimately causing an energy crisis and inhibiting the proliferation of cancer cells that are highly dependent on mitochondrial metabolism.[3][4]
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of up to 200 mg/mL (422.05 mM) can be prepared in DMSO, though sonication may be required to aid dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Q3: Why am I observing different IC50 values for this compound in my cell line compared to published data?
A3: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines exhibit varying degrees of dependence on mitochondrial metabolism and can have different sensitivities to POLRMT inhibition.[5] For instance, IC50 values have been reported to be 29.9 nM in HeLa cells, 291.4 nM in MiaPaCa-2 cells, and 521.8 nM in RKO cells.[5]
-
Experimental Conditions: The duration of drug exposure is critical. Due to its mechanism of action, which involves the gradual depletion of mitochondrial transcripts and proteins, prolonged incubation times (e.g., 72 to 168 hours) are often necessary to observe significant effects on cell viability.[1][6]
-
Assay Method: The specific cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) and its parameters can influence the calculated IC50 value.
-
Cell Culture Medium: Components in the culture medium, such as glucose levels, can affect cellular metabolism and, consequently, the cell's response to this compound.
Q4: My cells seem to have developed resistance to this compound. What are the potential mechanisms?
A4: Acquired resistance to this compound can occur through several mechanisms:
-
Mutations in POLRMT: Amino acid substitutions in the this compound binding site of POLRMT can prevent the inhibitor from binding effectively, thereby conferring resistance.[4]
-
Compensatory Increase in mtDNA Expression: Resistant cells may adapt by increasing the overall expression of their mitochondrial DNA to counteract the inhibitory effect of this compound.[5]
-
Metabolic Reprogramming: Cancer cells can shift their metabolic pathways, for example, by increasing their reliance on glycolysis to compensate for impaired oxidative phosphorylation.[5]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
Troubleshooting Guide
Issue 1: No or Low Potency of this compound Observed in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inadequate Incubation Time | This compound's effect is not immediate. It requires time to deplete mitochondrial transcripts and proteins. Extend the incubation period to at least 72-96 hours, and consider longer time points (up to 168 hours) for less sensitive cell lines.[1] |
| Suboptimal Drug Concentration Range | The effective concentration of this compound is highly cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 nM to 10 µM) to determine the optimal range for your specific cell line.[6] |
| This compound Degradation or Precipitation | Ensure proper storage of this compound stock solutions (-80°C for long-term). When preparing working solutions, avoid repeated freeze-thaw cycles. If precipitation is observed in the stock solution, warming and sonication can help redissolve the compound.[1] Use freshly opened, anhydrous DMSO for preparing stock solutions.[1] |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to POLRMT inhibition due to a lower reliance on oxidative phosphorylation. Consider using a positive control cell line known to be sensitive to this compound (e.g., HeLa, A2780) to validate your experimental setup.[1][5] |
| Incorrect Assay Protocol | Review and optimize your cell viability assay protocol. Ensure that the cell seeding density is appropriate and that the assay reagents are not interacting with this compound. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate to maintain uniformity. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| DMSO Concentration Effects | High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration is consistent across all wells (including vehicle controls) and is below a cytotoxic level (typically <0.5%). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO). c. Incubate the plate for the desired treatment duration (e.g., 72, 96, or 168 hours) at 37°C and 5% CO₂.
-
MTT Addition: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a plate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the impact of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF assay medium
-
Cells of interest
Procedure:
-
Sensor Cartridge Hydration: a. One day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. b. Incubate overnight in a non-CO₂ incubator at 37°C.
-
Cell Seeding and Treatment: a. Seed cells in a Seahorse XF culture plate at the optimal density for your cell type. b. Allow cells to attach and grow. c. Treat the cells with the desired concentrations of this compound or vehicle control for your chosen duration (e.g., 24, 48, or 72 hours) in a standard CO₂ incubator.
-
Assay Preparation: a. On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium. b. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration. c. Prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with your cell culture plate. c. Run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure baseline OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: a. Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial function. Compare the profiles of this compound-treated cells to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDC-203974 (IMT-1B) | allosteric inhibitor of POLRMT | 2304621-06-3 | InvivoChem [invivochem.com]
Navigating the Nuances of IMT1B: A Technical Guide to Potential Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in-vitro and in-vivo experiments.
Understanding this compound and Its On-Target Action
This compound is a first-in-class, orally active, noncompetitive allosteric inhibitor of POLRMT.[1] Its primary mechanism of action involves binding to POLRMT and inducing a conformational change that blocks substrate binding and subsequent transcription of mitochondrial DNA (mtDNA).[1] This leads to a dose-dependent decrease in the expression of mtDNA-encoded subunits of the oxidative phosphorylation (OXPHOS) system, ultimately resulting in impaired mitochondrial respiration and reduced cancer cell proliferation.[2]
Signaling Pathway of this compound's On-Target Effect
Caption: On-target signaling pathway of this compound in the mitochondrion and subsequent cellular effects.
Frequently Asked Questions (FAQs) about this compound Off-Target Effects
Q1: How specific is this compound for POLRMT?
Q2: What are the potential, theoretically-possible off-target effects of this compound?
A2: While specific off-target interactions for this compound have not been widely reported, theoretical possibilities for off-target effects of small molecule inhibitors include:
-
Binding to other nucleotide-binding proteins: Due to the structural similarities in ATP-binding sites, kinases are a common class of off-targets for many small molecule inhibitors.
-
Interaction with other polymerases at high concentrations: Although shown to be specific at therapeutic doses, extremely high concentrations might lead to non-specific inhibition of other polymerases.
-
Metabolic liabilities: Off-target effects on metabolic enzymes could lead to unexpected changes in cellular metabolism.
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with POLRMT inhibition. Could this be an off-target effect?
A3: It is possible. First, it is crucial to rule out other experimental variables. Refer to the Troubleshooting Guide below. If the unexpected phenotype persists and is dose-dependent, it may be indicative of an off-target effect. In such cases, performing experiments to verify the on-target effect (e.g., measuring mtDNA transcripts) and assessing potential off-targets is recommended.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity in all cell lines. | 1. Incorrect compound concentration. 2. Solvent toxicity (e.g., DMSO). 3. Off-target toxicity. | 1. Verify the concentration of your this compound stock solution. Perform a dose-response curve. 2. Include a vehicle-only control (e.g., the highest concentration of DMSO used). 3. Perform on-target validation experiments (e.g., qPCR for mitochondrial transcripts). If the on-target effect does not correlate with cytotoxicity, consider off-target analysis. |
| Lack of efficacy in a cancer cell line expected to be sensitive. | 1. Cell line misidentification or genetic drift. 2. Low dependence of the cell line on mitochondrial respiration. 3. Compound degradation. | 1. Authenticate your cell line using short tandem repeat (STR) profiling. 2. Assess the metabolic profile of your cells (e.g., using a Seahorse assay) to confirm reliance on OXPHOS. 3. Prepare fresh dilutions of this compound from a validated stock. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency. 2. Inconsistent incubation times. 3. Variability in reagent preparation. | 1. Use cells within a consistent and narrow passage number range. Seed cells at a consistent density. 2. Ensure precise and consistent timing for compound treatment. 3. Prepare fresh media and compound dilutions for each experiment. |
Experimental Protocols for Assessing Off-Target Effects
For researchers wishing to independently verify the specificity of this compound or investigate unexpected phenotypes, the following experimental approaches are recommended.
Kinome-Wide Binding Assay (e.g., KINOMEscan™)
This method assesses the binding of a test compound to a large panel of purified, recombinant human kinases.
Methodology:
-
Compound Submission: Provide a stock solution of this compound at a known concentration to a commercial vendor offering kinome scanning services.
-
Assay Principle: The assay typically involves the competition between the test compound and a proprietary ligand for binding to the kinase active site. The amount of test compound bound is quantified.
-
Data Analysis: Results are usually reported as the percentage of the kinase that is bound by the test compound at a specific concentration or as a dissociation constant (Kd). This allows for the identification of potential off-target kinases and quantification of binding affinity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble POLRMT in the supernatant at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of POLRMT to a higher temperature in the presence of this compound indicates target engagement. This method can be adapted to a proteome-wide scale (thermal proteome profiling) to identify other proteins that are thermally stabilized or destabilized by this compound, indicating potential off-target interactions.
Proteomic Profiling of this compound-Treated Cells
This approach identifies changes in the abundance of thousands of proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment groups with mass tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Significant changes in the levels of proteins other than those downstream of POLRMT inhibition could indicate off-target effects.
Experimental Workflow for Off-Target Identification
References
Technical Support Center: Acquired Resistance to IMT1B
Welcome to the technical support center for IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of acquired resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, non-competitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription.[1] This leads to a depletion of mtDNA transcripts, reduced synthesis of essential protein subunits of the oxidative phosphorylation (OXPHOS) system, and consequently, impaired mitochondrial respiration.[3][4] The resulting cellular energy crisis can lead to decreased viability and proliferation of cancer cells.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound can emerge through several mechanisms. While mutations in the drug target are a common mode of resistance for many targeted therapies, studies on IMT1 (a closely related analog of this compound) have shown that resistance in some cancer cell lines, such as the colorectal cancer cell line RKO, is not primarily driven by mutations in the POLRMT gene.
Instead, the primary mechanism of acquired resistance appears to be a metabolic adaptation characterized by:
-
Compensatory Upregulation of Mitochondrial Biogenesis: Resistant cells may counteract the inhibitory effect of this compound by increasing the overall amount of mitochondrial components. This includes a notable increase in mitochondrial DNA (mtDNA) copy number and an upregulation of mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial biogenesis.
-
Metabolic Rewiring: Resistant cells can adapt their metabolic pathways to become less dependent on OXPHOS or to enhance the production of crucial metabolites.
-
Activation of Bypass Signaling Pathways: The von Hippel-Lindau (VHL) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways have been identified as key mediators of resistance. Loss of function in the VHL pathway or activation of mTORC1 signaling can promote metabolic states that are less sensitive to POLRMT inhibition.
It is important to note that classical multidrug resistance (MDR) mechanisms, such as the overexpression of ABC transporters like P-glycoprotein (MDR1), do not appear to be a primary driver of resistance to this compound.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
This is a common indication of acquired resistance. To confirm and characterize this phenomenon, we recommend the following troubleshooting workflow:
Workflow for Investigating Acquired Resistance to this compound
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Step 1: Confirm Resistance by Comparing IC50 Values
The first step is to quantify the change in sensitivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental, sensitive cell line.
Table 1: Representative IC50 Values of IMT1 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RKO | Colon Cancer | 521.8 |
| MiaPaCa-2 | Pancreatic Cancer | 291.4 |
| HeLa | Cervical Cancer | 29.9 |
Data sourced from a study on the closely related POLRMT inhibitor, IMT1.[3]
A significant increase (typically >2-fold) in the IC50 value is a strong indicator of acquired resistance.
Step 2: Investigate the Molecular Mechanisms
If resistance is confirmed, the next step is to investigate the underlying molecular changes. Based on current research, we recommend the following experimental approaches:
-
Sequencing of the POLRMT Gene: Although not the most common mechanism, it is prudent to rule out mutations in the this compound binding site of POLRMT.
-
Quantification of mtDNA Copy Number: A compensatory increase in mtDNA is a key indicator of this resistance phenotype.
-
Metabolite Profiling: This can reveal metabolic rewiring in resistant cells.
-
Analysis of Bypass Signaling Pathways: Investigate the status and activity of key proteins in the VHL and mTORC1 pathways.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to this compound through continuous dose escalation.
Materials:
-
Parental cancer cell line of interest (e.g., RKO)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a T-75 flask.
-
Initial this compound Treatment: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells for growth. Change the medium with fresh this compound every 3-4 days. Initially, a significant number of cells may die.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A gradual increase (e.g., 1.5 to 2-fold increments) is recommended.
-
Selection of Resistant Population: Continue this process of dose escalation over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).
-
Characterization and Banking: Once a resistant population is established, characterize it by determining its IC50 for this compound and comparing it to the parental line. Bank the resistant cells for future experiments.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
Genomic DNA (gDNA) isolated from sensitive and resistant cells
-
Primers for a mitochondrial gene (e.g., MT-ND1)
-
Primers for a single-copy nuclear gene (e.g., B2M)
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
Procedure:
-
gDNA Isolation: Isolate total gDNA from an equal number of sensitive and resistant cells.
-
Primer Design and Validation: Design and validate primers for the chosen mitochondrial and nuclear targets to ensure specificity and efficiency.
-
qPCR Reaction Setup: Set up qPCR reactions for both the mitochondrial and nuclear targets for each gDNA sample. Include no-template controls.
-
qPCR Run: Perform the qPCR according to the instrument's instructions.
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct (mitochondrial gene) - Ct (nuclear gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt (resistant sample) - ΔCt (sensitive sample).
-
Calculate the relative mtDNA copy number: Fold change = 2-ΔΔCt.
-
A fold change greater than 1 in the resistant cells indicates an increased mtDNA copy number.
Protocol 3: Metabolite Profiling using LC-MS/MS
This protocol provides a general workflow for identifying changes in the metabolome of this compound-resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
Methanol, acetonitrile, water (LC-MS grade)
-
Internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection: Culture sensitive and resistant cells under the same conditions. Quench metabolism rapidly (e.g., with liquid nitrogen) and harvest the cells.
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using an appropriate LC-MS/MS method.
-
Data Processing and Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between sensitive and resistant cells.
-
Pathway Analysis: Use bioinformatics tools to identify metabolic pathways that are enriched for the altered metabolites.
Signaling Pathways in this compound Resistance
Acquired resistance to this compound can be driven by the activation of bypass signaling pathways that promote cell survival and metabolic adaptation. The VHL and mTORC1 pathways are key players in this process.
Diagram of Key Signaling Pathways in this compound Resistance
Caption: Signaling pathways involved in acquired resistance to this compound.
This diagram illustrates how inhibition of OXPHOS by this compound can select for cells with alterations in the VHL and mTORC1 pathways. Loss of VHL function leads to the stabilization of HIF1α and a shift towards glycolysis. Activation of mTORC1 signaling promotes mitochondrial biogenesis through the upregulation of TFAM. Both pathways contribute to a metabolic state that is more resilient to the effects of this compound, ultimately promoting cell survival.
For further assistance, please contact our technical support team.
References
- 1. yorku.ca [yorku.ca]
- 2. Relative Mouse Mitochondrial DNA Copy Number Quantification qPCR Assay Kit [3hbiomedical.com]
- 3. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unraveling-antimicrobial-resistance-using-metabolomics - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing IMT1B Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of IMT1B in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a specific, noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT). By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), which encodes essential subunits of the oxidative phosphorylation (OXPHOS) system. This leads to impaired mitochondrial function, an energy crisis within the cell, and ultimately, a decrease in cell viability.[1]
Q2: What is a typical concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Published studies have used concentrations ranging from 0.01 nM to 10 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate cells with this compound before assessing viability?
A3: The incubation time required to observe a significant effect on cell viability can range from 72 to 168 hours.[1] Due to its mechanism of action, which involves the depletion of existing mitochondrial transcripts and proteins, a longer incubation period is often necessary to observe a pronounced effect.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common choice. However, since this compound directly affects mitochondrial function, it is crucial to be aware of potential interferences with assays that rely on mitochondrial reductase activity, such as MTT, MTS, and XTT.[1] It is advisable to validate your results with an alternative method that measures a different aspect of cell viability, such as an ATP-based assay (which measures metabolic activity) or a dye exclusion assay like trypan blue (which measures membrane integrity).
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in MTT Assay
Question: I am observing high background absorbance and variability between replicate wells in my MTT assay with this compound. What could be the cause and how can I fix it?
Answer:
High background and inconsistent results in an MTT assay can stem from several factors. Here's a troubleshooting guide:
-
Contamination: Microbial contamination can reduce MTT, leading to a false-positive signal. Visually inspect your cultures for any signs of contamination and regularly test for mycoplasma.
-
Reagent Quality: Ensure your MTT solution is fresh and has been stored correctly, protected from light.[3] Phenol red in the culture medium can also contribute to background absorbance; consider using a phenol red-free medium for the assay.
-
Incomplete Solubilization: The formazan crystals produced in the MTT assay must be fully dissolved for accurate readings. Ensure adequate mixing and consider using a solubilization buffer containing a detergent like SDS.
-
This compound Interference: At high concentrations, this compound itself might interfere with the MTT reduction. Include control wells with this compound but no cells to check for any direct reduction of MTT by the compound.
Issue 2: No Significant Decrease in Cell Viability Observed
Question: I have treated my cells with this compound, but I don't see a significant decrease in viability. What should I do?
Answer:
If you are not observing the expected cytotoxic effect of this compound, consider the following:
-
Insufficient Incubation Time: As this compound's effects are time-dependent, a longer incubation period may be necessary. Consider extending the treatment duration to 96, 120, or even 168 hours.[1]
-
Suboptimal Concentration: The IC50 of this compound varies between cell lines. You may need to test a broader and higher range of concentrations. Perform a dose-response curve starting from a low nanomolar range up to the high micromolar range.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to mitochondrial inhibitors due to their metabolic phenotype (e.g., a higher reliance on glycolysis).
-
Assay Sensitivity: The chosen cell viability assay might not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as a luminescence-based ATP assay.[4]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (nM) |
| HeLa | Cervical Cancer | 1 week | 29.9 |
| RKO | Colon Carcinoma | 1 week | 521.8 |
| MiaPaCa-2 | Pancreatic Cancer | 1 week | 291.4 |
Data extracted from Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
- Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
- Incubate for the desired period (e.g., 72, 96, or 120 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Formazan Solubilization:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 and 4 mM HCl in isopropanol) to each well.[5]
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Activity Assay
1. Cell Treatment:
- Seed and treat cells with this compound as described in the MTT protocol. Include positive (e.g., staurosporine) and negative controls.
2. Reagent Preparation:
- Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate and a buffer.
3. Assay Procedure:
- Equilibrate the 96-well plate and its contents to room temperature.
- Add the caspase-3/7 reagent to each well. The volume will depend on the specific kit being used.
- Mix the contents by gently shaking the plate.
- Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.
4. Luminescence Measurement:
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: this compound inhibits POLRMT, disrupting mitochondrial transcription and leading to reduced cell viability.
Caption: Experimental workflow for determining the IC50 of this compound using a cell viability assay.
Caption: A decision tree for troubleshooting common issues in this compound cell viability assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. youtube.com [youtube.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
Technical Support Center: IMT1B Treatment in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of IMT1B treatment observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in mice?
A1: In preclinical studies, oral administration of this compound for four weeks has been shown to be well-tolerated in mice. These studies reported no significant toxicity in normal tissues or adverse effects on the overall health of the animals.[1][2]
Q2: Were there any observable side effects in mice treated with this compound?
A2: The available preclinical data from xenograft mouse models indicate that this compound is generally well-tolerated. A study involving a four-week oral treatment regimen did not report any observable toxic effects.[1] Furthermore, a derivative of this compound, the compound D26, also showed no observable toxicity in A2780 xenograft nude mice.
Q3: Does this compound treatment affect mitochondrial function in healthy tissues?
A3: Preclinical studies have shown that this compound has a minimal impact on normal cells. Specifically, four weeks of oral treatment in mice did not lead to oxidative phosphorylation (OXPHOS) dysfunction in healthy tissues.[1] Treatment with this compound showed no effect on mitochondrial DNA (mtDNA) in the liver and heart of mice and had only a slight effect on mitochondrial transcripts in these organs compared to the significant impact observed in tumor tissues.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss in treated animals | Although published studies report good tolerability, individual animal responses can vary. High doses or specific animal model sensitivities could be a factor. | - Monitor animal body weights regularly. - Review the dosing protocol and ensure accurate dose calculations. - Consider a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. - Consult the experimental protocol for the tolerability study by Bonekamp et al. (2020) for a reference dosing regimen. |
| Signs of general malaise (e.g., lethargy, ruffled fur) | While not reported in key studies, these can be general indicators of toxicity. | - Perform daily clinical observations of the animals. - If signs of distress are observed, consult with the institutional animal care and use committee (IACUC) about appropriate endpoints. - Consider collecting blood samples for hematology and clinical chemistry analysis to assess organ function. |
| Inconsistent anti-tumor efficacy | This could be related to the specific tumor model, dosing schedule, or formulation of this compound. | - Verify the sensitivity of your cancer cell line to POLRMT inhibition in vitro before in vivo studies. - Ensure consistent oral gavage technique for uniform drug delivery. - Refer to established xenograft models and treatment protocols for POLRMT inhibitors. |
Quantitative Data on this compound Side Effects in Animal Models
The seminal study by Bonekamp et al. (2020) provides the most direct evidence for the tolerability of a POLRMT inhibitor, closely related to this compound, in a long-term in vivo study. While specific quantitative data tables on toxicology are not detailed in the main publication, the findings consistently report a lack of adverse effects.
Table 1: Summary of In Vivo Tolerability Findings for a POLRMT Inhibitor in Mice
| Parameter | Observation | Reference |
| Treatment Duration | 4 weeks (oral administration) | [1] |
| General Health | Well-tolerated | [1][2] |
| Toxicity in Normal Tissues | No toxicity observed | [1] |
| OXPHOS Function in Normal Tissues | No dysfunction observed | [1] |
| Effect on mtDNA in Liver and Heart | No effect | |
| Effect on Mitochondrial Transcripts in Liver and Heart | Slight effect |
Experimental Protocols
Key Experiment: In Vivo Tolerability Study of a POLRMT Inhibitor in Mice
This protocol is based on the methodology described in studies assessing the in vivo effects of POLRMT inhibitors.
1. Animal Model:
-
Immunocompromised mice (e.g., NMRI-nude) are typically used for xenograft studies.
-
Animals should be housed in a specific-pathogen-free (SPF) environment.
2. Dosing:
-
Drug Formulation: The POLRMT inhibitor is formulated for oral administration. A common vehicle is a 0.5% (w/v) methylcellulose solution.
-
Dose: A typical dose used in tolerability studies is 40 mg per kg of body weight.
-
Administration: The drug is administered daily via oral gavage.
3. Monitoring:
-
Tumor Growth: In efficacy studies, tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Body Weight: Animal body weights should be recorded at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Daily cage-side observations should be performed to assess the general health and behavior of the animals.
4. Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Tissue Collection: Tumors and major organs (e.g., liver, heart, kidneys, spleen) are excised and weighed.
-
Histopathology: Tissues can be fixed in formalin and embedded in paraffin for histological analysis to assess for any pathological changes.
-
Biochemical Analysis: Blood can be collected for hematology and clinical chemistry analysis. Tissues can be snap-frozen for analysis of mitochondrial transcripts and protein levels.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
This diagram illustrates the signaling pathway affected by this compound. This compound inhibits POLRMT, which is essential for the transcription of mitochondrial DNA (mtDNA). This leads to a depletion of mitochondrial-encoded proteins required for the oxidative phosphorylation (OXPHOS) system, ultimately causing an energy crisis and inhibiting the proliferation of cancer cells.
Caption: Mechanism of action of this compound leading to inhibition of cancer cell proliferation.
Diagram 2: Experimental Workflow for In Vivo Tolerability Study
This diagram outlines the key steps in conducting an in vivo tolerability study for this compound in a mouse xenograft model.
Caption: Workflow for assessing the in vivo tolerability of this compound in mice.
References
Addressing IMT1B precipitation in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the precipitation of IMT1B in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation?
A1: Protein precipitation, including that of this compound, is often multifactorial. However, a primary cause is often related to the buffer conditions, specifically the pH and ionic strength.[1][2] Proteins are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[1][3] At the pI, intermolecular electrostatic repulsion is minimized, which can lead to aggregation and precipitation. Additionally, insufficient or excessive salt concentrations can disrupt the hydration shell around the protein, promoting protein-protein interactions and subsequent precipitation.[4][5]
Q2: Can the concentration of this compound itself lead to precipitation?
A2: Yes, high protein concentrations increase the likelihood of intermolecular interactions and aggregation, which can lead to precipitation.[1][6] It is often a delicate balance to achieve a concentration that is suitable for downstream applications while maintaining solubility. If you are observing precipitation upon concentrating your this compound sample, consider adding stabilizing excipients to the buffer.[1]
Q3: How does temperature affect the solubility of this compound?
A3: Temperature can have a significant impact on protein stability and solubility.[2] While many proteins are more stable at lower temperatures (e.g., 4°C), some proteins can actually precipitate at cold temperatures, a phenomenon known as cold denaturation. Conversely, elevated temperatures can lead to denaturation and aggregation.[2] The optimal temperature for maintaining this compound solubility should be determined empirically.
Q4: Are there any additives that can help prevent this compound precipitation?
A4: Absolutely. A variety of additives can be used to enhance protein solubility and stability. These include:
-
Glycerol or Polyethylene Glycol (PEG): These agents increase the viscosity of the solution and can help stabilize proteins.[2][7]
-
Non-denaturing detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregation-prone proteins.[1]
-
Reducing agents: For proteins with cysteine residues, reducing agents such as DTT or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1][7]
-
Amino acids: Certain amino acids, such as arginine and proline, can act as stabilizing agents and suppress aggregation.[7]
Troubleshooting Guides
Issue 1: this compound precipitates immediately after purification.
This is a common issue and often points to a problem with the final elution buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of this compound. Adjust the buffer pH to be at least 1 unit above or below the pI.[1][3] | Proteins are least soluble at their pI. Moving the pH away from the pI increases the net charge of the protein, enhancing electrostatic repulsion between molecules and improving solubility.[3][8] |
| Incorrect Salt Concentration | Perform a salt titration experiment. Test a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM) in the final buffer.[4][7] | Salts can either "salt in" (increase solubility at low concentrations) or "salt out" (decrease solubility at high concentrations) a protein.[5] The optimal salt concentration is protein-dependent. |
| High Protein Concentration | Dilute the protein sample immediately after elution. If a high concentration is required, perform a buffer exchange into a formulation containing stabilizing additives.[1] | High protein concentrations favor aggregation.[1] Stabilizers can help mitigate this effect. |
Issue 2: this compound precipitates during storage at 4°C.
Precipitation during storage suggests that the buffer conditions are not suitable for long-term stability.
| Potential Cause | Troubleshooting Step | Rationale |
| Buffer Instability Over Time | Prepare fresh buffer for storage. Consider using a buffer with a pKa close to the desired pH to ensure buffering capacity over time.[9][10] | Buffer components can degrade, leading to pH shifts that can cause protein precipitation. |
| Oxidation | Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to the storage buffer, especially if this compound has surface-exposed cysteines.[1] | Oxidation of cysteine residues can lead to the formation of disulfide-linked aggregates. |
| Cold Sensitivity | Test storing a small aliquot of this compound at room temperature or with cryoprotectants like glycerol (10-50%) at -20°C or -80°C. | Some proteins are susceptible to cold denaturation and precipitation. Cryoprotectants can prevent this. |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer pH for this compound Solubility
-
Prepare a series of buffers: Prepare 1 mL aliquots of different buffers (e.g., Tris, HEPES, Phosphate) at various pH values, ranging from 2 units below to 2 units above the theoretical pI of this compound.
-
Buffer Exchange: Exchange this compound into each buffer using a desalting column or dialysis.
-
Incubation: Incubate the samples at the desired storage temperature (e.g., 4°C) for 24 hours.
-
Analysis: After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Quantification: Measure the protein concentration in the supernatant using a Bradford or BCA assay. The buffer that yields the highest protein concentration in the supernatant is the optimal pH for solubility.
Protocol 2: Salt Titration for Enhancing this compound Solubility
-
Prepare Stock Solutions: Prepare a high-salt stock solution (e.g., 2 M NaCl) in the optimal buffer determined from Protocol 1. Also, have a salt-free version of the same buffer.
-
Create a Salt Gradient: In a series of microcentrifuge tubes, create a gradient of salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM, 300 mM, 400 mM, 500 mM) by mixing the high-salt and salt-free buffers.
-
Add Protein: Add a consistent amount of this compound to each tube and gently mix.
-
Incubate and Analyze: Incubate the samples for a set period (e.g., 1 hour) at the desired temperature. Centrifuge and quantify the soluble protein in the supernatant as described in Protocol 1.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. trialtusbioscience.com [trialtusbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
How to avoid experimental artifacts with IMT1B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IMT1B, a potent and specific inhibitor of human mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active, and specific allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound prevents the transcription of mitochondrial DNA (mtDNA), which encodes essential subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] This inhibition of mtDNA expression leads to a depletion of OXPHOS complexes, impairs mitochondrial respiration, and induces an energy crisis in cancer cells, ultimately inhibiting their proliferation.[1][2]
Q2: Is this compound specific to POLRMT?
A2: Yes, this compound is highly specific for human POLRMT. Studies have shown that it does not significantly inhibit other human RNA polymerases (I, II, and III), bacterial RNA polymerase, or viral RNA polymerases.[1] This specificity minimizes off-target effects, making it a valuable tool for studying mitochondrial transcription.
Q3: What is the difference between IMT1 and this compound?
A3: this compound is an analog of IMT1 and functions through the same mechanism of POLRMT inhibition.[1] this compound is often used in research and is reported to have good oral bioavailability.[1]
Q4: In which types of cells is this compound expected to be most effective?
A4: this compound is particularly effective in cells that are highly reliant on oxidative phosphorylation for their energy needs.[1] Many cancer cells exhibit this metabolic phenotype, making them more susceptible to the effects of POLRMT inhibition than normal, healthy cells which may have a more flexible metabolism.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or No Inhibition of Cell Proliferation | Compound Solubility: this compound may precipitate out of solution, especially at higher concentrations or if not prepared correctly. | Prepare fresh stock solutions in DMSO. For working solutions, ensure the final DMSO concentration is low and compatible with your cell line. Sonication can aid in dissolution. |
| Cell Line Insensitivity: The cell line used may not be highly dependent on oxidative phosphorylation. | Test this compound on a panel of cell lines with varying metabolic profiles. Include a positive control cell line known to be sensitive to POLRMT inhibition. | |
| Incorrect Dosing or Timing: The concentration or duration of treatment may be insufficient to observe an effect. | Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points to determine the optimal conditions for your cell line. | |
| Compound Degradation: Improper storage may lead to loss of activity. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. | |
| High Variability in Experimental Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variable results. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in plates. |
| Fluctuations in Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can impact results. | Standardize all experimental steps and use positive and negative controls in every experiment to monitor for variability. | |
| Unexpected Off-Target Effects | Although this compound is highly specific, at very high concentrations, off-target effects cannot be entirely ruled out. | Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| Cellular Stress Response: Inhibition of mitochondrial function can trigger secondary cellular stress responses that may be misinterpreted as off-target effects. | Characterize the cellular response to this compound treatment by examining markers of apoptosis, autophagy, and other stress pathways. | |
| Development of Resistance to this compound | Mutations in POLRMT: Prolonged exposure to this compound can lead to the selection of cells with mutations in the POLRMT gene that prevent inhibitor binding. | Sequence the POLRMT gene in resistant cell lines to identify potential mutations. |
| Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant on oxidative phosphorylation. | Analyze the metabolic profile of resistant cells to identify upregulated pathways (e.g., glycolysis) that may be compensating for the loss of mitochondrial function. |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for OXPHOS Subunits
This protocol is for assessing the effect of this compound on the protein levels of OXPHOS complex subunits.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV, ATP5A for Complex V)
-
Loading control antibody (e.g., β-actin, GAPDH, or VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Measurement of Mitochondrial Respiration
This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells treated with this compound or vehicle control
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and treat with this compound or vehicle for the desired time.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and run the Mito Stress Test protocol.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Caption: Downstream signaling effects of this compound leading to cell growth inhibition.
Caption: General experimental workflow for characterizing the effects of this compound.
References
Cell-line specific responses to IMT1B treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with IMT1B, a specific inhibitor of human mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an orally active, noncompetitive, and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] By inhibiting POLRMT, this compound blocks the transcription of mitochondrial DNA (mtDNA), which is essential for the biogenesis of the oxidative phosphorylation (OXPHOS) system.[3][4][5][6] This impairment of mitochondrial function leads to a cellular energy crisis and has anti-tumor effects.[1][4]
Q2: How should this compound be stored and handled? A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[2] When preparing stock solutions, sonication may be required to fully dissolve the compound.[2]
Q3: In which cell lines has this compound shown efficacy? A3: this compound has been shown to decrease cell viability in a dose-dependent manner in various cancer cell lines, including A2780 (ovarian), A549 (lung), HeLa (cervical), RKO (colon), and MiaPaCa-2 (pancreatic).[1] The sensitivity of different cell lines can vary, reflecting the heterogeneity of cancer cell metabolism.
Q4: What are the known mechanisms of resistance to this compound? A4: Resistance to this compound can arise from several mechanisms. Specific mutations in the POLRMT gene can confer resistance.[3] Additionally, a CRISPR-Cas9 screen identified that the loss of genes in the von Hippel-Lindau (VHL) tumor suppressor and the mammalian target of rapamycin complex 1 (mTORC1) pathways can also lead to resistance.[3][7]
Q5: Can this compound be used in combination with other therapies? A5: Yes, POLRMT inhibitors like this compound are considered promising for combination therapies.[4] They can target tumor cells that rely on high oxygen metabolism, which may be characteristic of drug-resistant or recurrent tumors. Combining this compound with conventional chemotherapeutics that target highly proliferative or glycolysis-dependent cells could be an effective strategy to eradicate tumors with mixed energy supply profiles.[4]
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability after this compound treatment. What could be the issue? A1: There are several potential reasons for a lack of efficacy:
-
Cell Line Insensitivity: Your chosen cell line may be inherently resistant to POLRMT inhibition. This is often the case for cells that are less reliant on oxidative phosphorylation.[8] Consider screening a panel of cell lines to find a sensitive model.
-
Incorrect Drug Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 0.01 nM to 10 µM) to determine the optimal IC50 for your specific cell line.[1][2]
-
Insufficient Treatment Duration: The effects of inhibiting mitochondrial transcription are not immediate. It takes time to deplete existing mitochondrial transcripts and proteins. Treatment durations of 72 to 168 hours are often required to observe a significant impact on cell viability.[1][3]
-
Drug Inactivity: Ensure your this compound stock solution has been stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles.[2]
Q2: My this compound treatment is causing excessive cell death, even at low concentrations. How can I address this? A2: If you observe higher-than-expected toxicity:
-
Verify Drug Concentration: Double-check the calculations for your stock solution and final working concentrations. An error in dilution could lead to unintentionally high doses.
-
Reduce Treatment Time: Shorten the incubation period. A time-course experiment can help identify a window where specific effects can be measured without inducing widespread, non-specific cell death.
-
Assess Culture Conditions: Ensure your cells are healthy before treatment. Stressed cells due to factors like over-confluency, nutrient depletion, or contamination can be more susceptible to drug-induced toxicity.[9]
Q3: My experimental results with this compound are inconsistent between replicates. What are common causes of variability? A3: Inconsistent results often stem from procedural variations:
-
Cell Seeding Density: Ensure a uniform number of viable cells is seeded in each well. Inconsistent starting cell numbers will lead to variability in the final readout.
-
Drug Distribution: When adding this compound to your plates, mix thoroughly but gently to ensure even distribution across the well.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
-
Reagent Preparation: Prepare a single master mix of medium containing the drug for all replicate wells to minimize pipetting errors.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of IMT Inhibitors Across Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Treatment Duration |
|---|---|---|---|---|
| This compound | A2780 (Ovarian) | Cell Viability | Dose-dependent decrease | 72-168 hours[1] |
| This compound | A549 (Lung) | Cell Viability | Dose-dependent decrease | 72-168 hours[1] |
| This compound | HeLa (Cervical) | Cell Viability | Dose-dependent decrease | 72-168 hours[1] |
| IMT1 | HEK293T (Kidney) | Cell Proliferation | ~190 nM | 120 hours[3] |
| IMT1 | RKO (Colon) | Cell Viability | Sensitive | Not specified[7] |
| IMT1 | MiaPaCa-2 (Pancreatic) | Cell Viability | Sensitive | Not specified[7] |
Note: IMT1 is a closely related analog of this compound. Data is presented as available in the cited literature.
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Include wells for background control (medium only). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72, 96, or 120 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[10][13] Pipette up and down to ensure all formazan crystals are dissolved. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[13] Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis: Subtract the average absorbance of the medium-only background wells from all other readings. Plot the corrected absorbance against the drug concentration to determine the IC50 value.
Protocol 2: Protein Expression Analysis by Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins (e.g., OXPHOS subunits) following this compound treatment.[14][15]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus, buffer, and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-COXII, anti-ACTIN).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL reagent).
-
Imaging system.
Procedure:
-
Sample Preparation: Culture and treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14][15]
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: The next day, wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Incubate the membrane with the ECL reagent for 1-5 minutes.[14] Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.[17]
Materials:
-
FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with this compound. After the treatment period, harvest both adherent and floating cells.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment [mdpi.com]
- 9. adl.usm.my [adl.usm.my]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Cold Atmospheric Plasma Selectively Targets Neuroblastoma: Mechanistic Insights and In Vivo Validation [mdpi.com]
Technical Support Center: Interpreting Seahorse Assay Data After IMT1B Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Seahorse XF assay data following the inhibition of mitochondrial RNA polymerase (POLRMT) with IMT1B.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of this compound and its expected impact on cellular metabolism.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, specific, and noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and prevents the transcription of mitochondrial DNA (mtDNA).[1][3] This, in turn, impairs the biogenesis of the oxidative phosphorylation (OXPHOS) system, as several essential subunits of the electron transport chain (ETC) are encoded by mtDNA.[4][5]
Q2: What is the primary expected effect of this compound inhibition on cellular metabolism?
A2: The primary effect of this compound is the suppression of mitochondrial respiration. By inhibiting the synthesis of key OXPHOS protein subunits, such as those for Complex I and Complex IV, this compound treatment leads to impaired mitochondrial function.[4] This results in a decreased ability of the cell to consume oxygen and produce ATP via oxidative phosphorylation.[4] Studies have shown that this compound treatment leads to a significant reduction in mitochondrial proteins required for OXPHOS.[5]
Q3: How should this compound inhibition theoretically affect Seahorse assay readings, specifically the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)?
A3: Inhibition of POLRMT by this compound is expected to cause:
-
A decrease in OCR: OCR is a direct measure of mitochondrial respiration.[6][7] Since this compound disrupts the synthesis of essential ETC components, the overall rate of oxygen consumption will decrease.[4][5]
-
An increase in ECAR: ECAR is an indicator of the rate of glycolysis.[6][7] As mitochondrial ATP production is impaired, cells often upregulate glycolysis to compensate for the energy deficit. This metabolic shift results in increased lactate production and, consequently, a higher extracellular acidification rate.[5]
Q4: What signaling pathway is affected by this compound, leading to the observed metabolic changes?
A4: this compound directly targets the mitochondrial transcription machinery. The resulting impairment of OXPHOS leads to a depletion of cellular ATP, which increases the cellular AMP/ATP ratio. This change acts as a key metabolic stress signal, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4] Activated AMPK can promote a metabolic switch towards glycolysis to restore energy balance.
Section 2: Interpreting Your Seahorse Data
This section provides guidance on interpreting common data patterns observed after this compound treatment.
Q5: My OCR is significantly decreased across all parameters (basal, ATP-linked, and maximal respiration) after this compound treatment. Is this the expected outcome?
A5: Yes, this is the strongly expected result. A global decrease in OCR parameters indicates that this compound is effectively inhibiting the biogenesis of the OXPHOS system, leading to a reduced capacity for mitochondrial respiration.[4][5] This confirms the compound's mechanism of action in your experimental system.
Q6: My ECAR is significantly increased after this compound treatment, while my OCR is down. What does this indicate?
A6: This classic metabolic phenotype is known as the "Warburg effect" or aerobic glycolysis. It indicates a compensatory shift in cellular metabolism. With mitochondrial ATP production crippled by this compound, the cells are upregulating glycolysis to meet their energy demands.[5] This is a common response in cancer cells and demonstrates their metabolic plasticity.
Q7: I treated my cells with this compound and both my OCR and ECAR are lower than the control group. Why would this happen?
A7: A simultaneous decrease in both OCR and ECAR often suggests a loss of cell viability or a significant reduction in cell proliferation. While this compound's primary effect is on mitochondria, prolonged or high-dose treatment can lead to cell death, especially if the cells cannot sustain themselves through glycolysis alone.[1] It is crucial to normalize your Seahorse data to cell number or protein content to distinguish a true metabolic shift from an artifact of reduced cell numbers.[8]
Q8: I see no significant change in either OCR or ECAR after treating with this compound. What are the possible reasons?
A8: This result could arise from several factors:
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound, potentially due to a lower reliance on OXPHOS for energy or other compensatory mechanisms.[5]
-
Insufficient Treatment Time: The effects of this compound are not immediate. It inhibits the synthesis of new OXPHOS components. Therefore, a sufficient incubation period is required to allow for the turnover of existing ETC proteins. This can range from 24 to 72 hours or more, depending on the cell line's protein turnover rate.
-
Compound Inactivity: Ensure the this compound compound is active and used at an effective concentration. Verify its storage and handling.
-
Experimental Error: Review the experimental protocol for any potential errors in cell seeding, drug preparation, or assay execution.
| Parameter | Expected Change with this compound | Rationale |
| Basal Respiration | ↓ | Reduced overall mitochondrial activity due to fewer functional OXPHOS complexes.[5] |
| ATP Production | ↓ | Decreased proton flow through ATP synthase as the ETC is compromised. |
| Maximal Respiration | ↓ | The cell's maximum respiratory capacity is limited by the number of available OXPHOS complexes. |
| Spare Respiratory Capacity | ↓ | The reserve capacity is diminished, making cells more vulnerable to metabolic stress. |
| Proton Leak | ↓ or ↔ | Generally expected to decrease proportionally with the overall decrease in ETC activity. |
| Glycolysis (ECAR) | ↑ | Compensatory metabolic switch to maintain ATP production when OXPHOS is inhibited.[5] |
| Non-Mitochondrial OCR | ↔ | This parameter should be unaffected as it measures oxygen consumption from cytosolic enzymes. |
Section 3: Troubleshooting Guide
This section provides solutions for common technical issues encountered during the Seahorse assay.
Problem 1: Low OCR readings across all wells (including controls) and a poor dynamic range in the Mito Stress Test.
-
Possible Cause 1: Suboptimal Cell Density. Too few cells will result in a low signal. The optimal seeding density varies between cell lines and should be determined empirically to ensure OCR readings are within the linear range of the instrument.[6][9]
-
Suggested Action: Perform a cell titration experiment, seeding a range of cell densities (e.g., 10,000 to 60,000 cells/well) to find the number that provides a robust basal OCR without being overgrown.[6]
-
Possible Cause 2: Unhealthy Cells. Cells that are stressed, over-confluent, or have undergone too many passages may have compromised mitochondrial function.
-
Suggested Action: Use cells at a low passage number and ensure they are healthy and evenly seeded in the microplate. Allow cells to attach and form a consistent monolayer.[6]
Problem 2: Unexpected kinetic responses, such as OCR increasing after oligomycin injection or decreasing after FCCP.
-
Possible Cause 1: Incorrect Drug Concentrations. The concentrations of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) must be optimized for each cell line. Too much FCCP can be toxic and inhibit respiration, while too little will not induce maximal uncoupling.[9][10]
-
Suggested Action: Perform a drug concentration titration for your specific cell type to determine the optimal concentrations that yield the expected metabolic phenotypes.
-
Possible Cause 2: pH or Media Issues. The assay is highly sensitive to pH. Improperly prepared or buffered assay medium can lead to anomalous results.
-
Suggested Action: Always use the recommended Seahorse XF Assay Medium. Ensure it is warmed to 37°C and the pH is adjusted correctly before starting the assay. Do not use a CO2 incubator during the final 1-hour incubation before the assay.[11]
Problem 3: High variability between technical replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Pipetting errors can lead to different numbers of cells in each well, which is a major source of variability.[12]
-
Suggested Action: Use a two-step seeding method: plate cells in 100 µL and let the plate sit at room temperature for 1 hour to allow even settling before moving it to the incubator.[6] After overnight incubation, carefully add the remaining media to the side of the well to avoid disturbing the cell monolayer.[6]
-
Possible Cause 2: Edge Effects. Wells on the outer edges of the microplate can be prone to evaporation and temperature fluctuations, leading to variability.
-
Suggested Action: Avoid using the outermost wells for experimental groups. Instead, fill them with media to act as a humidity buffer. Always include background correction wells in your plate layout.[6]
Section 4: Experimental Protocols
This section provides a generalized workflow for conducting a Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound.
Protocol 1: Cell Preparation and this compound Treatment
-
Cell Seeding: Seed your cells in a Seahorse XF microplate at a pre-determined optimal density. Include wells for background correction (media only).
-
Cell Adherence: Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
This compound Treatment: The next day, replace the culture medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration sufficient to observe an effect on mitochondrial protein turnover (typically 24-72 hours).
-
Assay Preparation: One hour before the Seahorse assay, carefully wash the cells by replacing the treatment medium with pre-warmed Seahorse XF Assay Medium (supplemented with pyruvate, glutamine, and glucose as required). Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
Protocol 2: Seahorse XF Cell Mito Stress Test Workflow
The following workflow outlines the automated steps performed by the Seahorse XF Analyzer after the injection of mitochondrial modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer | PLOS One [journals.plos.org]
Technical Support Center: POLRMT Mutations and IMT1B Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding POLRMT mutations that confer resistance to the mitochondrial transcription inhibitor, IMT1B.
Frequently Asked Questions (FAQs)
Q1: What is POLRMT and why is it a target for cancer therapy?
A1: POLRMT (Mitochondrial RNA Polymerase) is the sole enzyme responsible for transcribing mitochondrial DNA (mtDNA). This process is essential for the production of proteins required for oxidative phosphorylation (OXPHOS), the primary energy-generating pathway in mitochondria.[1][2] Many cancer cells exhibit altered metabolism and become heavily reliant on OXPHOS to meet their high energy demands.[2][3] By inhibiting POLRMT, compounds like this compound disrupt the energy supply of cancer cells, leading to slowed growth and proliferation.[2][3]
Q2: What is this compound and how does it inhibit POLRMT?
A2: this compound is a first-in-class, specific, and noncompetitive inhibitor of human POLRMT.[1][4] It binds to an allosteric pocket near the active site of the enzyme.[5] This binding event induces a conformational change in POLRMT that prevents the proper binding of the DNA-RNA hybrid during transcription, effectively halting the process.
Q3: What are the known POLRMT mutations that cause resistance to this compound?
A3: Several mutations in the POLRMT gene have been identified that confer resistance to this compound. The most well-characterized mutations are clustered within the this compound binding pocket and include:
-
L796Q (Leucine to Glutamine at position 796)
-
F813L (Phenylalanine to Leucine at position 813)
-
L816Q (Leucine to Glutamine at position 816)
-
A821V (Alanine to Valine at position 821)
Q4: How do these specific mutations lead to this compound resistance?
A4: These mutations are thought to disrupt the binding of this compound to POLRMT through several mechanisms:
-
Loss of Hydrophobic Interactions: The this compound binding pocket is largely hydrophobic. Mutations like L796Q and L816Q replace hydrophobic leucine residues with a polar glutamine residue. This change can make the binding of the hydrophobic this compound molecule less favorable.
-
Steric Hindrance: The A821V mutation replaces a smaller alanine residue with a larger valine residue. This can create a steric clash that physically prevents this compound from fitting into its binding pocket.
-
Alteration of Binding Pocket Conformation: The F813L mutation, a substitution of phenylalanine with leucine, is also located in the binding pocket. While both are hydrophobic, this change can alter the precise shape and van der Waals interactions within the pocket, reducing the binding affinity of this compound.
Q5: Are there other mechanisms of resistance to POLRMT inhibitors besides direct mutation of the target?
A5: Yes, cells can develop resistance to POLRMT inhibitors through mechanisms that do not involve mutations in the POLRMT gene itself. Studies have shown that cancer cells can acquire resistance to IMT1 (a closely related compound to this compound) through metabolic adaptations. These adaptations can include a compensatory increase in mitochondrial DNA (mtDNA) expression and alterations in cellular metabolite levels.[1]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving this compound and POLRMT.
Problem 1: Unexpected Resistance to this compound in a Sensitive Cell Line
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Spontaneous emergence of resistant clones. | Culture the cells from a fresh, early-passage vial. Consider single-cell cloning to isolate and test individual clones for this compound sensitivity. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect drug concentration. | Verify the calculations for your dilutions. Use a calibrated pipette. Perform a dose-response experiment with a wide range of this compound concentrations to confirm the IC50. |
| Metabolic adaptation of the cell line. | If you have been culturing the cells for an extended period, they may have adapted. As mentioned in Q5, this can occur without direct mutation of POLRMT.[1] |
Problem 2: Difficulty in Generating this compound-Resistant Cell Lines
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Start with a concentration of this compound that is close to the IC50 for the parental cell line. A concentration that is too high will lead to widespread cell death without allowing for the selection of resistant clones. |
| Insufficient time for resistance to develop. | The development of resistance is a gradual process. Maintain the cells under continuous, escalating doses of this compound for several weeks to months. |
| The mutation rate of the cell line is too low. | Consider using a chemical mutagen (e.g., ethyl methanesulfonate - EMS) to increase the frequency of random mutations before applying this compound selection. Caution: Handle mutagens with appropriate safety precautions. |
Data Presentation
The following table summarizes the known POLRMT mutations conferring resistance to this compound. While the exact fold-change in resistance can vary between cell lines and experimental conditions, all listed mutations have been shown to significantly reduce the efficacy of this compound.
| POLRMT Mutation | Amino Acid Change | Location in Protein | Predicted Mechanism of Resistance | Relative Resistance Level (Qualitative) |
| L796Q | Leucine to Glutamine | This compound Binding Pocket | Introduction of a polar residue into a hydrophobic pocket, reducing binding affinity. | High |
| F813L | Phenylalanine to Leucine | This compound Binding Pocket | Alteration of the binding pocket's shape and hydrophobic interactions. | High |
| L816Q | Leucine to Glutamine | This compound Binding Pocket | Introduction of a polar residue into a hydrophobic pocket, reducing binding affinity. | High |
| A821V | Alanine to Valine | This compound Binding Pocket | Steric hindrance due to the larger size of valine compared to alanine. | High |
Note: Specific IC50 values and fold-resistance data for each mutation with this compound are not consistently available across publicly accessible literature. The qualitative assessment of "High" resistance is based on the mutations being identified through selection screens with this compound.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for generating cell lines with acquired resistance to this compound.
-
Determine the IC50 of this compound in the Parental Cell Line:
-
Plate the parental cells at a predetermined density in a 96-well plate.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Assess cell viability using an appropriate assay (e.g., XTT, see Protocol 3).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Continuous Exposure to this compound:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC50 value.
-
Monitor the cells for growth. Initially, a significant number of cells will die.
-
When the surviving cells reach approximately 80% confluency, passage them and maintain them in the same concentration of this compound.
-
Once the cells are growing at a normal rate in the presence of the initial this compound concentration, gradually increase the concentration in stepwise increments.
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture with increasing concentrations of this compound, a resistant population should emerge.
-
To isolate clonal populations, perform single-cell cloning by limiting dilution or by physically isolating colonies.
-
Expand the individual clones and confirm their resistance to this compound by re-determining the IC50.
-
-
Identification of Resistance Mutations:
-
Extract genomic DNA from the resistant clones.
-
Amplify the coding sequence of the POLRMT gene using PCR.
-
Sequence the PCR products (Sanger sequencing) to identify mutations in the this compound binding region (specifically around amino acids 796-821).
-
Alternatively, perform whole-exome sequencing to identify other potential resistance mechanisms.
-
Protocol 2: Site-Directed Mutagenesis of POLRMT
This protocol provides a general workflow for introducing specific resistance mutations into a POLRMT expression vector using a commercially available kit (e.g., QuikChange XL Site-Directed Mutagenesis Kit).
-
Primer Design:
-
Design forward and reverse primers that are complementary to each other and contain the desired mutation (e.g., to change the codon for L796 to a codon for Q).
-
The primers should be 25-45 bases in length, with the mutation in the center.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the POLRMT expression plasmid (template), the designed mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR according to the kit's instructions. This will amplify the entire plasmid, incorporating the desired mutation.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification of Mutation:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Verify the presence of the desired mutation by Sanger sequencing of the POLRMT insert.
-
Protocol 3: Cell Viability Assay (XTT)
This protocol describes a general method for assessing cell viability in response to this compound treatment.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density that will ensure they are still in the exponential growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well for A2780 ovarian cancer cells, to be optimized for your cell line).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add an equal volume of the 2x this compound solutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the XTT reagent into a colored formazan product.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: POLRMT biogenesis and its inhibition by this compound.
Caption: Workflow for generating and verifying this compound-resistant cell lines.
Caption: Logical flow of this compound action and the mechanism of resistance.
References
Technical Support Center: Assessing the Toxicity of IMT1B in Normal Versus Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of IMT1B, a potent inhibitor of mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets human mitochondrial RNA polymerase (POLRMT). By inhibiting POLRMT, this compound prevents the transcription of mitochondrial DNA (mtDNA), which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1] This disruption of mitochondrial gene expression leads to impaired OXPHOS, resulting in decreased ATP production and increased production of reactive oxygen species (ROS), ultimately leading to cancer cell death.
Q2: Does this compound show differential toxicity between normal and cancer cells?
A2: Yes, preclinical studies suggest that this compound exhibits selective toxicity towards cancer cells while having a minimal impact on normal, healthy cells. This selectivity is thought to be due to the higher metabolic rate and increased reliance on mitochondrial OXPHOS of many cancer cell types compared to their normal counterparts. Normal differentiated tissues appear to tolerate the inhibition of mtDNA expression for a longer duration. For instance, one study reported that IMT1 did not affect the proliferation of primary endometrial, hematopoietic, and hepatocyte cells, while effectively inhibiting the growth of various cancer cell lines. Another study found that a combination treatment including an IMT compound did not affect the viability of primary fibroblasts from healthy donors.
Q3: What are the known resistance mechanisms to this compound?
A3: Resistance to this compound has been associated with mutations in the POLRMT gene itself, which can prevent the binding of the inhibitor. Additionally, alterations in cellular signaling pathways have been implicated in conferring resistance. Notably, loss-of-function of the von Hippel-Lindau (VHL) tumor suppressor and downregulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway have been shown to induce resistance to this compound in cancer cells.
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: Ensure complete mixing of the solubilization solution (e.g., DMSO). Incubate for a sufficient time to allow for full dissolution, and gently pipette up and down to mix without introducing bubbles.
-
Issue: Low signal or no difference between treated and untreated cells.
-
Possible Cause 1: Insufficient incubation time with this compound.
-
Solution: The cytotoxic effects of this compound are dependent on the inhibition of mitochondrial transcription and subsequent protein turnover. This process can take time. Extend the incubation period with this compound (e.g., 72-96 hours or longer) to allow for the depletion of essential OXPHOS subunits.
-
-
Possible Cause 2: Cell line is resistant to this compound.
-
Solution: Verify the expression and functionality of POLRMT in your cell line. Consider screening for mutations in POLRMT or alterations in the mTORC1 or VHL pathways. Test a range of this compound concentrations to determine the IC50 value.
-
-
Possible Cause 3: Low metabolic activity of the cell line.
-
Solution: For cells with low metabolic rates, the MTT assay may not be sensitive enough. Consider using a more sensitive viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Guide 2: Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Issue: High percentage of necrotic (Annexin V+/PI+) cells in the control group.
-
Possible Cause 1: Harsh cell handling.
-
Solution: Handle cells gently during harvesting and staining. Avoid vigorous vortexing or centrifugation at high speeds. If using adherent cells, use a gentle dissociation reagent like Accutase® instead of trypsin.
-
-
Possible Cause 2: Cells were overgrown or unhealthy before the experiment.
-
Solution: Use cells from a healthy, sub-confluent culture. Ensure proper cell culture conditions (e.g., media, CO2, humidity).
-
Issue: No significant increase in apoptosis after this compound treatment.
-
Possible Cause 1: The primary mode of cell death may not be apoptosis.
-
Solution: While this compound can induce apoptosis, other cell death mechanisms might be involved. Consider assays for other forms of cell death, such as necroptosis or autophagy.
-
-
Possible Cause 2: Sub-optimal timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Guide 3: Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry)
Issue: Broad G1 and G2/M peaks, making it difficult to gate.
-
Possible Cause 1: Inconsistent staining.
-
Solution: Ensure cells are properly fixed and permeabilized. Use a saturating concentration of propidium iodide and incubate for a sufficient amount of time. Include an RNase treatment step to avoid staining of double-stranded RNA.
-
-
Possible Cause 2: Cell doublets.
-
Solution: Gently pipette the cell suspension before analysis to break up clumps. Use doublet discrimination gating during flow cytometry analysis.
-
Issue: No significant change in cell cycle distribution after this compound treatment.
-
Possible Cause 1: The effect of this compound on the cell cycle is cell-type dependent.
-
Solution: The impact of metabolic stress on cell cycle progression can vary. While some cell types may arrest in a specific phase, others may undergo apoptosis without a clear cell cycle block.
-
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing cell cycle effects.
-
Data Presentation
Table 1: Comparative Toxicity of this compound in Normal vs. Cancer Cells (Qualitative Summary)
| Cell Type | This compound Effect | Reference |
| Normal Cells | ||
| Primary Endometrial Cells | No effect on proliferation | [1] |
| Primary Hematopoietic Cells | No effect on proliferation | [1] |
| Primary Hepatocytes | No effect on proliferation | [1] |
| Primary Fibroblasts | No effect on viability (in combination with CAP) | |
| Cancer Cells | ||
| Endometrial Cancer Cells | Inhibition of proliferation | [1] |
| Ovarian Cancer Cells | Inhibition of proliferation | [1] |
| Cervical Cancer Cells | Inhibition of proliferation | [1] |
| Skin Cancer Cells | Inhibition of proliferation | [1] |
| Colorectal Cancer Cells | Inhibition of viability, proliferation, and migration | |
| Prostate Cancer Cells | Inhibition of cell growth |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubate for the desired period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from viability assays. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Centrifuge the cells and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
Technical Support Center: IMT1B In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the POLRMT inhibitor, IMT1B. The focus is on ensuring successful in vivo experiments through proper handling and administration, particularly concerning oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: I am observing poor oral bioavailability of this compound in my experiments. Why might this be, given it is reported to have high bioavailability?
While this compound is reported to have excellent oral bioavailability (approximately 101% in mice), several factors during experimental execution can lead to unexpectedly low systemic exposure.[1] Below is a troubleshooting guide to address potential issues.
Troubleshooting Guide for Unexpectedly Low Oral Bioavailability
| Potential Issue | Recommendation | Further Considerations |
| Formulation/Solubility | This compound has low aqueous solubility. Ensure it is fully dissolved in an appropriate vehicle before administration. Heating or sonication may be required.[1] Common vehicles include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1] | An improper or incomplete formulation can lead to drug precipitation in the gastrointestinal tract, severely limiting absorption. Verify the stability of your formulation over the duration of your experiment. |
| Vehicle Selection | The choice of vehicle can significantly impact absorption. For this compound, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been successfully used.[1] | Ensure the chosen vehicle is non-toxic and does not interfere with the biological system or assays being used. |
| Animal Model and Species Differences | Pharmacokinetics can vary significantly between species due to differences in metabolism (e.g., cytochrome P450 enzyme activity), gastrointestinal physiology, and drug transporters.[2][3][4] The reported high bioavailability is specific to mice. | If using a species other than mouse, it may be necessary to perform a preliminary pharmacokinetic study to determine the bioavailability and optimal dosing regimen in your specific model. |
| Experimental Procedure | Errors in oral gavage technique can lead to dosing inaccuracies or administration into the lungs instead of the stomach. Ensure proper training and technique. Fasting animals prior to dosing can also alter gastrointestinal conditions and affect absorption. | Confirm the accuracy of your dosing volume and the concentration of your this compound solution. |
| Metabolism | Extensive first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[5] While this seems not to be a major issue for this compound in mice, it could be a factor in other species. | Consider co-administration with inhibitors of relevant metabolic enzymes if first-pass metabolism is suspected, though this would be an advanced and complex experimental step. |
Q2: What is the mechanism of action for this compound?
This compound is a noncompetitive, allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][6] By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and inhibits the transcription of mitochondrial DNA (mtDNA).[1] This leads to a depletion of essential subunits of the oxidative phosphorylation (OXPHOS) system, disrupting mitochondrial metabolism and inhibiting the growth of cancer cells that are dependent on this pathway.[7]
Q3: Are there established formulations for oral administration of this compound?
Yes, specific vehicle compositions have been published for preparing this compound for oral administration in in vivo studies. These are designed to handle its solubility characteristics and ensure adequate absorption.[1] Detailed protocols are provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound in mice.
| Parameter | Value | Species | Dosing Route | Dose | Source |
| Oral Bioavailability | 101% | Mouse | Oral (p.o.) | 10 mg/kg | [1] |
| Cmax | 5149 ng/mL | Mouse | Oral (p.o.) | 10 mg/kg | [1] |
| Elimination Half-life (T½) | 1.88 h | Mouse | Intravenous (i.v.) | 1 mg/kg | [1] |
| Plasma Clearance | 0.44 L/h/kg | Mouse | Intravenous (i.v.) | 1 mg/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (PEG300/Tween-80 Formulation)
This protocol is adapted from a published method for preparing this compound for in vivo oral administration.[1]
-
Objective: To prepare a clear solution of this compound suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution, add the solvents sequentially. For a final concentration of 5 mg/mL:
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.
-
Protocol 2: Preparation of this compound for Oral Gavage (Corn Oil Formulation)
This protocol provides an alternative vehicle for oral administration.[1]
-
Objective: To prepare a solution of this compound in a corn oil-based vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, add the DMSO stock to the corn oil. For example, to achieve a final solvent composition of 10% DMSO and 90% Corn Oil:
-
Add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil.
-
-
Mix thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting mitochondrial transcription.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in pharmacokinetics and drug teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of IMT1B in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of IMT1B. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound powder should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] When stored under these conditions, the compound is expected to remain stable and within purity specifications.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C and are typically stable for up to one year.[1] For shorter-term storage of up to one month, -20°C is also acceptable.[2]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO at a concentration of 250 mg/mL (527.56 mM).[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.[2]
Q4: Is this compound sensitive to light?
Q5: How is this compound shipped, and what should I do upon receipt?
Small molecule compounds like this compound are generally stable for the duration of shipping at ambient temperatures.[2] Upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions as soon as possible.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh stock solutions from solid compound that has been stored correctly. 4. Perform a quality control check on your this compound stock, such as HPLC analysis, to assess its purity and concentration. |
| Reduced potency of this compound in cell-based assays | 1. Degradation of the compound. 2. Precipitation of the compound in aqueous media. | 1. Follow the recommendations for addressing compound degradation. 2. When preparing working solutions, ensure that the final concentration of this compound does not exceed its solubility in the culture medium. Sonication is recommended when dissolving this compound in DMSO.[3] 3. Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. |
| Difficulty dissolving solid this compound | The compound may have coated the walls of the vial. | When adding solvent, ensure that all interior surfaces of the vial come into contact with the solvent to fully dissolve the compound.[2] Gentle vortexing or sonication can aid in dissolution. |
Long-Term Stability Data (Illustrative)
The following table summarizes illustrative stability data for this compound under various storage conditions. This data is provided as an example and may not represent actual experimental results.
| Condition | Time Point | Purity by HPLC (%) | Appearance |
| Solid | |||
| -80°C, protected from light | 24 months | >99% | White to off-white powder |
| -20°C, protected from light | 12 months | >99% | White to off-white powder |
| 4°C, protected from light | 6 months | 98% | White to off-white powder |
| 25°C / 60% RH, protected from light | 3 months | 95% | Slight discoloration |
| 40°C / 75% RH, protected from light | 1 month | 90% | Yellowish powder |
| In DMSO (-20°C) | |||
| -20°C, protected from light | 1 month | >99% | Clear, colorless solution |
| In DMSO (-80°C) | |||
| -80°C, protected from light | 12 months | >99% | Clear, colorless solution |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Solid this compound
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions as outlined in ICH guidelines.[4][6][7]
Methodology:
-
Sample Preparation: Aliquot 1-5 mg of solid this compound into separate amber glass vials.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Time Points: Withdraw one vial from each condition at pre-determined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis:
-
Visual Inspection: Note any changes in physical appearance (e.g., color, texture).
-
Purity Assessment:
-
Prepare a stock solution of each sample in DMSO.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and identify any degradation products.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid, and detection can be performed using a UV detector at an appropriate wavelength.
-
-
-
Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample. A significant change is typically defined as a >5% decrease in purity.
Visualizations
Signaling Pathway of this compound Action
References
Impact of serum concentration on IMT1B efficacy in vitro
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of serum concentration on the in vitro efficacy of IMT1B, a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, specific, non-competitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] Its mechanism of action involves binding to POLRMT and inducing a conformational change that blocks substrate binding and subsequent transcription of mitochondrial DNA (mtDNA).[1] This inhibition leads to a reduction in the synthesis of mitochondrially-encoded subunits of the oxidative phosphorylation (OXPHOS) system.[3] The resulting impairment of mitochondrial respiration causes an energy crisis within the cancer cell, characterized by decreased ATP levels and an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK) and inhibits cell proliferation.[1][3]
Q2: Why is serum concentration a critical factor in my in vitro experiments with this compound?
Serum, most commonly Fetal Bovine Serum (FBS), is a standard supplement in cell culture media that contains a complex mixture of proteins, growth factors, and hormones.[4] The most abundant of these proteins is bovine serum albumin (BSA).[4] Small molecule inhibitors like this compound can bind to albumin and other serum proteins. This binding is a reversible equilibrium, but it effectively sequesters the drug, reducing the concentration of free, unbound this compound that is available to enter the cell and engage with its target, POLRMT. Consequently, the observed potency (e.g., IC50 value) of this compound can be significantly lower in the presence of high serum concentrations compared to low-serum or serum-free conditions.[5]
Q3: How does serum protein binding quantitatively affect the IC50 value of this compound?
The presence of serum proteins typically causes a rightward shift in the dose-response curve of a drug, resulting in a higher apparent IC50 value. This means a higher total concentration of this compound is required to achieve the same level of biological effect. The magnitude of this shift depends on the binding affinity of this compound for serum proteins and the concentration of those proteins. While specific data for this compound is proprietary, the table below illustrates a hypothetical, yet typical, impact of varying serum concentrations on the IC50 value of a small molecule inhibitor in a 72-hour cell viability assay.
| Serum Concentration (% FBS) | Hypothetical IC50 of this compound (nM) | Fold-Shift vs. Serum-Free |
| 0% (Serum-Free) | 50 | 1.0x |
| 1% | 150 | 3.0x |
| 5% | 600 | 12.0x |
| 10% | 1250 | 25.0x |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits POLRMT, disrupting mitochondrial function and cellular energy metabolism.
Caption: Workflow for assessing the impact of serum concentration on this compound efficacy.
Troubleshooting Guide
Issue: I'm observing lower-than-expected potency (high IC50) for this compound in my cell-based assay.
This is a common issue when transitioning from biochemical to cellular assays, or when using different cell culture conditions. Several factors can contribute to a perceived decrease in potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of IMT1B and the Next-Generation POLRMT Inhibitor, D26, in Oncology Research
A new frontier in cancer therapeutics has emerged with the development of compounds targeting mitochondrial RNA polymerase (POLRMT). This guide provides a detailed comparison of the first-in-class POLRMT inhibitor, IMT1B, and a newer, more potent compound, D26. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.
This compound, a noncompetitive allosteric inhibitor of POLRMT, has demonstrated significant anti-tumor effects by inhibiting the expression of mitochondrial DNA (mtDNA), leading to decreased cancer cell viability and reduced tumor size in preclinical models. Building on the scaffold of this compound, the newer compound D26 was developed and has shown even greater potency in inhibiting cancer cell growth. Both compounds represent a promising strategy in cancer treatment by targeting the energy production machinery of cancer cells.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and D26, providing a clear comparison of their potency and anti-tumor activity.
Table 1: In Vitro Efficacy - Inhibition of Cancer Cell Viability
| Compound | Cell Line | Assay Type | IC50 / DC50 |
| This compound | RKO (Colon Carcinoma) | Cell Viability | 521.8 nM[1] |
| MiaPaCa-2 (Pancreatic Carcinoma) | Cell Viability | 291.4 nM[1] | |
| HeLa (Cervical Cancer) | Cell Viability | 29.9 nM[1] | |
| D26 | A2780 (Ovarian Cancer) | Cell Viability | IC50 values reported to be more potent than this compound[1][2] |
| KYSE520 (Esophageal Cancer) | SHP2 Degradation | 6.0 nM (as SHP2-D26 PROTAC) | |
| MV4;11 (Acute Myeloid Leukemia) | SHP2 Degradation | 2.6 nM (as SHP2-D26 PROTAC) |
Note: The initial identification of a "D26" compound was as a SHP2 PROTAC degrader. However, for the purpose of this direct comparison with this compound, "D26" refers to the newer POLRMT inhibitor, which was developed from the this compound scaffold.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) |
| This compound | Osteosarcoma Xenograft | Oral | Not Specified | Not Specified | Significant inhibition of tumor growth |
| D26 | A2780 (Ovarian Cancer) Xenograft | Not Specified | Not Specified | Not Specified | More potent anticancer activity than this compound[1][2] |
Mechanism of Action: Targeting the Powerhouse of the Cancer Cell
Both this compound and D26 function by inhibiting POLRMT, the dedicated RNA polymerase of the mitochondria. This inhibition disrupts the transcription of mtDNA, which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system. The resulting impairment of mitochondrial respiration leads to a cellular energy crisis and ultimately inhibits the proliferation of cancer cells that are highly dependent on mitochondrial metabolism.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for the key experiments cited.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the dose-dependent effect of the compounds on cancer cell proliferation.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or D26. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Formazan Formation: The plates are incubated for an additional 1-4 hours, during which viable cells metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (typically around 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting model.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol Details:
-
Cell Implantation: A specific number of cancer cells (e.g., A2780) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: The mice are monitored regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, D26).
-
Treatment Administration: The compounds are administered to the mice according to a specific dosage and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and the body weight of the mice are measured at regular intervals throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Conclusion
The development of D26 represents a significant advancement in the targeted inhibition of POLRMT for cancer therapy. As a successor to this compound, D26 demonstrates superior potency in preclinical models. The data presented in this guide underscores the potential of this therapeutic strategy. Further research, including detailed head-to-head in vivo comparative studies with comprehensive pharmacokinetic and pharmacodynamic analyses, will be crucial to fully elucidate the clinical potential of D26 and its advantages over its predecessor, this compound. The provided experimental protocols offer a foundation for researchers to design and execute studies to further investigate these promising anti-cancer compounds.
References
A Comparative Guide to IMT1B and Other Mitochondrial Transcription Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMT1B with other emerging mitochondrial transcription inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in key assays.
Mitochondrial transcription is a critical process for cellular energy production, and its inhibition has emerged as a promising strategy in cancer therapy. This compound, a potent and specific inhibitor of the human mitochondrial RNA polymerase (POLRMT), has shown significant anti-tumor effects. This guide compares this compound with other notable mitochondrial transcription inhibitors, including the related compound IMT1, the ClpP agonist TR-57, and the next-generation POLRMT inhibitor D26.
Mechanism of Action: Direct Inhibition vs. Degradation
The primary distinction between these inhibitors lies in their mode of action against POLRMT.
-
This compound and D26: These are noncompetitive, allosteric inhibitors that bind directly to POLRMT. This binding induces a conformational change in the enzyme, which in turn blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1] This leads to a depletion of mitochondrial transcripts, impairment of oxidative phosphorylation (OXPHOS), and ultimately, a cellular energy crisis.
-
ClpP Agonists (e.g., TR-57 and ONC201): These compounds do not directly inhibit POLRMT. Instead, they activate the mitochondrial caseinolytic protease (ClpP), leading to the degradation of POLRMT and other mitochondrial proteins.[2] The depletion of POLRMT protein subsequently halts mitochondrial transcription.
This fundamental difference in their mechanisms leads to variations in the onset and duration of their effects.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | A2780 (Ovarian) | A549 (Lung) | HeLa (Cervical) | HEK293T (Kidney) | SUM159 (Breast) |
| This compound | IC50 values not explicitly stated, but dose-dependent decrease in viability from 0.01 nM to 10 µM over 72-168 hours reported.[1] | IC50 values not explicitly stated, but dose-dependent decrease in viability from 0.01 nM to 10 µM over 72-168 hours reported.[1] | IC50 values not explicitly stated, but dose-dependent decrease in viability from 0.01 nM to 10 µM over 72-168 hours reported.[1] | ~190 nM (120 h) | Not Available |
| TR-57 | Not Available | Not Available | Not Available | ~15 nM (72 h) | IC50 not explicitly stated, but effects on respiration observed at 150 nM.[3] |
| ONC201 | Not Available | Not Available | Not Available | Not Available | Not Available |
| D26 | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times.
Table 2: Comparison of In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome |
| This compound | Mice | A2780 xenografts | 100 mg/kg, p.o., daily for 4 weeks | Significant reduction in tumor volume.[4] |
| ONC201 | Mice | HT29 xenografts | 50 mg/kg, i.p., twice weekly for 4 weeks | Significant reduction in tumor growth when combined with bevacizumab.[5][6] |
| TR-57 | Not Available | Not Available | Not Available | Not Available |
| D26 | Not Available | Not Available | Not Available | Not Available |
Key Experimental Methodologies
Detailed protocols for the key assays used to evaluate these mitochondrial transcription inhibitors are provided below.
In Vitro Mitochondrial Transcription Assay
This assay is used to directly measure the inhibitory effect of compounds on POLRMT activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human POLRMT, a DNA template with a mitochondrial promoter, transcription factors (TFAM and TFB2M), and ribonucleotides (including a labeled nucleotide like [α-³²P]UTP).
-
Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture and incubate at 37°C to allow transcription to occur.
-
RNA Purification: Stop the reaction and purify the newly synthesized RNA transcripts.
-
Analysis: Separate the RNA transcripts by gel electrophoresis and visualize the labeled transcripts using autoradiography. The intensity of the bands corresponds to the amount of RNA synthesized, allowing for the quantification of POLRMT inhibition.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mitochondrial inhibitor for a specified period (e.g., 72-168 hours).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is reduced by metabolically active cells to a colored formazan product.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm. The absorbance is directly proportional to the number of viable cells.
Mitochondrial Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This assay measures the rate at which cells consume oxygen, providing a real-time analysis of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat the cells with the mitochondrial inhibitor for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and place the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The oxygen consumption rates are measured in real-time and provide insights into how the inhibitor affects mitochondrial function.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A2780) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound) or a vehicle control according to the specified dosing regimen (e.g., oral gavage daily).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring the levels of mitochondrial transcripts and proteins.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for ClpP agonists.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TR-57 Treatment of SUM159 Cells Induces Mitochondrial Dysfunction without Affecting Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: IMT1B in Combination with Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the quest for more effective treatment strategies remains paramount. A promising new frontier in oncology research is the exploration of synergistic drug combinations that enhance therapeutic efficacy while potentially mitigating toxicity. This guide delves into the preclinical evidence for the synergistic effects of IMT1B, a first-in-class inhibitor of mitochondrial RNA polymerase (POLRMT), when combined with standard chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate cancer therapy.
This compound operates through a novel mechanism of action, targeting the transcription of mitochondrial DNA (mtDNA). This process is essential for the production of proteins required for oxidative phosphorylation (OXPHOS), the primary energy-generating pathway in many cancer cells. By inhibiting POLRMT, this compound disrupts mitochondrial function, leading to an energy crisis and subsequent inhibition of tumor cell proliferation. While this compound has shown promise as a monotherapy, its true potential may lie in its ability to synergize with existing standard-of-care chemotherapies.
Quantitative Analysis of Synergistic Effects
Preclinical research has begun to shed light on the synergistic potential of POLRMT inhibitors with certain chemotherapeutic agents. A key study has demonstrated a significant synergistic effect between a POLRMT inhibitor (IMT1) and the hypomethylating agent decitabine in lung adenocarcinoma cells.
Table 1: Synergistic Effect of a POLRMT Inhibitor (IMT1) and Decitabine on A549 Lung Adenocarcinoma Cell Proliferation
| Treatment Group | Concentration | % Cell Proliferation Inhibition (relative to control) |
| Control (DMSO) | - | 0% |
| Decitabine (DAC) | 500 nM | ~20% |
| IMT1 | 10 µM | ~10% |
| Decitabine + IMT1 | 500 nM + 10 µM | ~50% [1] |
Note: Data is approximated from graphical representations in the cited source. IMT1 is a closely related analog of this compound.
While comprehensive quantitative data on the synergistic effects of this compound with other standard chemotherapies such as doxorubicin, paclitaxel, or cisplatin is not yet widely available in peer-reviewed literature, the demonstrated synergy with decitabine provides a strong rationale for further investigation into these combinations. The proposed mechanism for this synergy is that by crippling the cancer cell's energy production, this compound enhances its vulnerability to the DNA-damaging effects of chemotherapy.
Experimental Protocols
The assessment of drug synergy is a critical component of preclinical drug development. The following are detailed methodologies for key experiments used to evaluate the synergistic potential of this compound with standard chemotherapies.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to systematically test the interaction between two drugs over a range of concentrations.
Objective: To determine if the combination of this compound and a standard chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, etc.)
-
This compound (stock solution of known concentration)
-
Standard chemotherapy drug (e.g., doxorubicin, paclitaxel, cisplatin; stock solution of known concentration)
-
96-well microplates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the standard chemotherapy drug.
-
Combination Treatment: Add the drugs to the wells in a checkerboard format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the output (e.g., absorbance, luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the untreated control. The data is then analyzed using methods such as the Combination Index (CI) to quantify the nature of the drug interaction (Synergy: CI < 1; Additivity: CI = 1; Antagonism: CI > 1).
In Vivo Synergy Assessment: Xenograft Models
Xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo efficacy of anticancer drug combinations.
Objective: To determine if the combination of this compound and a standard chemotherapy agent leads to enhanced tumor growth inhibition in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest or patient-derived tumor tissue
-
This compound (formulated for in vivo administration)
-
Standard chemotherapy drug (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Monitoring: Monitor the mice for signs of toxicity and record body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to determine if the combination therapy resulted in a statistically significant improvement in tumor growth inhibition compared to the single-agent treatments.
Visualizing the Path to Synergy
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.
Preclinical workflow for evaluating this compound and chemotherapy synergy.
Proposed synergistic mechanism of this compound and standard chemotherapy.
Conclusion and Future Directions
The preclinical data, though preliminary, strongly suggest that this compound, by targeting a fundamental metabolic vulnerability in cancer cells, can act as a potent synergistic partner for certain standard chemotherapies. The synergy observed with decitabine is a compelling proof-of-concept that warrants an expanded investigation into combinations with other classes of chemotherapeutic agents. Future research should focus on generating comprehensive quantitative data for a broader range of standard chemotherapies and tumor types, both in vitro and in vivo. Such studies will be instrumental in identifying the most promising combination strategies and paving the way for future clinical trials, ultimately offering new hope for cancer patients.
References
A Comparative Guide: The Synergistic Potential of IMT1B and Doxorubicin in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of breast cancer treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome drug resistance and improve patient outcomes. This guide provides a comparative analysis of the investigational drug IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), and the well-established chemotherapeutic agent doxorubicin. While direct preclinical or clinical data on the combination of this compound and doxorubicin in breast cancer is not yet available, this document synthesizes existing data on their individual mechanisms and preclinical efficacy. Furthermore, it draws parallels from studies combining doxorubicin with other mitochondrial inhibitors, such as metformin, to hypothesize a synergistic interaction and provide a framework for future research.
Individual Compound Analysis
This compound: A Novel Inhibitor of Mitochondrial Transcription
This compound is an orally active, specific, and noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT).[1][2] By inhibiting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), which encodes essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[3] This leads to a depletion of mitochondrial transcripts, impaired mitochondrial respiration, and a subsequent energy crisis within cancer cells, ultimately inhibiting their proliferation.[1][3] Preclinical studies have shown that this compound can significantly reduce tumor size in xenograft models of human cancers.[1]
Doxorubicin: A Cornerstone of Chemotherapy
Doxorubicin is an anthracycline antibiotic that has been a mainstay in breast cancer chemotherapy for decades. Its primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[4] This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] Doxorubicin also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.[6]
Comparative Preclinical Data (Monotherapy)
The following tables summarize key preclinical data for this compound and doxorubicin as monotherapies in various cancer models, with a focus on breast cancer where available.
| Parameter | This compound | Cell Lines/Model | Reference |
| Mechanism of Action | Inhibition of mitochondrial RNA polymerase (POLRMT) | General | [1][2] |
| Effect on Cell Viability | Dose-dependent decrease | A2780 (ovarian), A549 (lung), HeLa (cervical) | |
| In Vivo Efficacy | Significant tumor size reduction (100 mg/kg, p.o., daily for 4 weeks) | Human cancer cell xenografts in mice | [1] |
| Parameter | Doxorubicin | Cell Lines | Reference |
| Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, ROS generation | General | [4][6] |
| IC50 (48h treatment) | 4 µM | MCF-7 (ER+, PR+, HER2-) | [6] |
| 1 µM | MDA-MB-231 (Triple-Negative) | [6] | |
| 8.3 µM | MCF-7 | [7] | |
| 6.6 µM | MDA-MB-231 | [7] | |
| Effect on Apoptosis | Induction of apoptosis via upregulation of Bax and caspases 3 and 8, and downregulation of Bcl-2 | MCF-7, MDA-MB-231 | [6] |
| Effect on Cell Cycle | G2/M phase arrest | P388 (murine leukemia) | |
| Dose-dependent increase in cell cycle arrest | MCF-7, MDA-MB-231 | [7] |
Hypothesized Synergy: this compound in Combination with Doxorubicin
While direct experimental evidence is lacking, a strong synergistic anti-cancer effect can be hypothesized for the combination of this compound and doxorubicin based on their distinct and complementary mechanisms of action. This hypothesis is supported by studies on the combination of doxorubicin with metformin, another drug that inhibits mitochondrial complex I.[8][9][10][11]
Potential Mechanisms of Synergy:
-
Metabolic Stress and Enhanced Cytotoxicity: Cancer cells often exhibit metabolic plasticity. By inhibiting mitochondrial respiration, this compound would force a greater reliance on glycolysis. This metabolic stress could render the cells more susceptible to the DNA-damaging effects of doxorubicin.
-
Overcoming Doxorubicin Resistance: A common mechanism of resistance to doxorubicin involves the upregulation of drug efflux pumps like P-glycoprotein (P-gp), which are ATP-dependent. By depleting cellular ATP through the inhibition of OXPHOS, this compound could impair the function of these pumps, leading to increased intracellular accumulation of doxorubicin and overcoming resistance.[8]
-
Induction of Apoptosis through Converging Pathways: Both this compound and doxorubicin can induce apoptosis through different pathways. This compound's induction of an energy crisis can trigger the intrinsic apoptotic pathway, while doxorubicin primarily activates apoptosis through DNA damage signaling. The simultaneous activation of these pathways could lead to a more robust and sustained apoptotic response.
Comparative Analysis with an Alternative Combination: Doxorubicin and Metformin
Studies on the combination of doxorubicin and metformin in breast cancer provide a valuable preclinical model for the potential of combining a mitochondrial inhibitor with conventional chemotherapy.
| Parameter | Doxorubicin + Metformin | Cell Lines/Model | Reference |
| Effect on Cell Proliferation | Synergistic inhibition | MCF-7/ADR (doxorubicin-resistant) | [8] |
| Effect on Apoptosis | Increased apoptosis compared to monotherapy | MCF-7/ADR | [8] |
| Effect on Doxorubicin Resistance | Reversal of doxorubicin resistance by inhibiting P-gp function and expression | MCF-7/ADR cells and xenografts | [8] |
| In Vivo Efficacy | Enhanced anti-tumor effect and reversal of multidrug resistance | Doxorubicin-resistant breast tumor xenograft model | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Implant fresh tumor tissue from a breast cancer patient subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[12][13][14]
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size, they can be passaged to subsequent generations of mice for expansion.[12]
-
Drug Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, doxorubicin, combination). Administer drugs according to the desired schedule and route.
-
Tumor Volume Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, qPCR).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Doxorubicin.
Caption: Hypothesized synergy of this compound and Doxorubicin.
Caption: In Vitro Experimental Workflow.
Conclusion and Future Directions
The combination of this compound and doxorubicin represents a promising, albeit currently hypothetical, therapeutic strategy for breast cancer. The distinct and potentially complementary mechanisms of action suggest a high likelihood of synergistic anti-tumor activity and the potential to overcome doxorubicin resistance. The data from studies combining metformin with doxorubicin provide a strong rationale for pursuing preclinical investigations of the this compound-doxorubicin combination.
Future research should focus on:
-
In vitro studies: to determine the synergistic effects on cell viability, apoptosis, and cell cycle in a panel of breast cancer cell lines, including doxorubicin-resistant models.
-
In vivo studies: using PDX models to evaluate the combination's efficacy and safety in a more clinically relevant setting.
-
Mechanism of synergy: elucidating the precise molecular mechanisms underlying the synergistic interaction, including the impact on drug efflux pumps and metabolic pathways.
Such studies are crucial to validate the therapeutic potential of this novel combination and to pave the way for its eventual clinical translation for the benefit of breast cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 5. Doxorubicin downregulates cell cycle regulatory hub genes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Metformin synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein in MCF7/ADR cells and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining naringenin and metformin with doxorubicin enhances anticancer activity against triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin Reduces Resistance To Doxorubicin Chemotherapy | Food for Breast Cancer [foodforbreastcancer.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Mitochondrial Protease Agonists: A Focus on ONC201
Executive Summary: This guide provides a detailed comparison of therapeutic agents targeting the mitochondrial caseinolytic protease P (ClpP). The primary focus is on ONC201 (dordaviprone), a first-in-class, orally bioavailable imipridone that has progressed to clinical trials. Despite the initial intent to compare directly with a compound designated IMT1B, a thorough review of scientific literature and public databases yielded no information on this compound. Therefore, this document serves as an in-depth analysis of ONC201, establishing a benchmark for the evaluation of other ClpP agonists. We will explore its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action: ONC201
ONC201 possesses a unique dual mechanism of action. It functions as a bitopic antagonist of the Dopamine Receptor D2 (DRD2) and as an allosteric agonist of the mitochondrial protease ClpP[1]. While DRD2 antagonism contributes to its anti-cancer effects, its interaction with ClpP is a key driver of its potent cytotoxicity in tumor cells.
ClpP Activation and the Integrated Stress Response (ISR):
In normal physiology, ClpP forms a complex with the ClpX chaperone to mediate the degradation of misfolded or damaged proteins within the mitochondrial matrix, a critical function for maintaining mitochondrial homeostasis[2][3]. ONC201 and its analogues directly bind to and activate ClpP, causing it to engage in uncontrolled degradation of its substrates, even in the absence of ClpX[4]. This hyperactivation of ClpP leads to several downstream cellular events:
-
Disruption of Mitochondrial Function: The unregulated proteolysis disrupts essential mitochondrial processes, including oxidative phosphorylation and protein synthesis[5][6].
-
Induction of the Integrated Stress Response (ISR): This disruption triggers a cellular stress signaling cascade known as the ISR[7][8][9]. The ISR is a convergence point for various stress signals and is primarily coordinated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).
-
ATF4-Mediated Apoptosis: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4)[7][8]. ATF4, in turn, upregulates the expression of pro-apoptotic genes, including Death Receptor 5 (DR5), which sensitizes cancer cells to apoptosis[8][9][10].
This ClpP-dependent activation of the ISR is a central feature of ONC201's anti-tumor activity and has been observed across numerous cancer types[5][11].
Comparative Data Presentation
While a direct comparison with this compound is not possible, the following tables summarize key quantitative data for ONC201, providing a reference for evaluating other ClpP agonists.
Table 1: In Vitro Activity of ONC201 and Analogues
| Compound | Target | Assay | Half-Maximal Dose (µM) | Cell Line/System | Reference |
|---|---|---|---|---|---|
| ONC201 | ClpP | Casein Proteolysis | ~1.25 | Recombinant Human ClpP | [5][11] |
| TR-57 | ClpP | Casein Proteolysis | ~0.20 | Recombinant Human ClpP | [5][11] |
| ONC201 | Cell Viability | Colony Formation | 1.0 - 2.0 (with 4-6 Gy RT) | U251, SNB19, BT16 (GBM) | [12] |
| ONC206 | Cell Viability | GI50 (72h) | <0.078 - 0.889 | 1,088 Cancer Cell Lines |[1] |
Table 2: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma (DMG)
| Patient Cohort | Treatment Setting | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |
|---|---|---|---|---|
| Post-Radiation, Pre-Recurrence | Monotherapy | 21.7 months | Not specified in abstract | [13] |
| Recurrent Disease | Monotherapy | 9.3 months | 20% | [13][14] |
| Pooled Analysis (Recurrent) | Monotherapy | 9.3 months from recurrence | 20.0% (RANO-HGG) |[14] |
Note: Clinical trial results can vary based on patient population, disease stage, and trial design. These values represent findings from specific published studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compounds. Below are protocols for key experiments used to characterize ClpP agonists like ONC201.
3.1. In Vitro ClpP Protease Activity Assay
-
Objective: To quantify the direct effect of a compound on the proteolytic activity of recombinant ClpP.
-
Methodology:
-
Reagents: Purified recombinant human ClpP, FITC-casein (fluorescent substrate), assay buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.5), test compounds (e.g., ONC201).
-
Procedure: a. Recombinant ClpP is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for 1 hour at 37°C in a 96-well plate[5][11]. b. The proteolytic reaction is initiated by adding FITC-casein to each well. c. The plate is incubated at 37°C for a defined period (e.g., 1-2 hours). d. The reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid). e. The plate is centrifuged, and the fluorescence of the supernatant (containing digested FITC-peptides) is measured using a plate reader.
-
Data Analysis: Fluorescence intensity is plotted against compound concentration to determine the half-maximal effective concentration (EC50) for ClpP activation.
-
3.2. Western Blot for Integrated Stress Response Markers
-
Objective: To detect the upregulation of key ISR proteins (ATF4, CHOP) in cells treated with a ClpP agonist.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines of interest are seeded and allowed to adhere. Cells are then treated with the test compound at various concentrations and time points (e.g., 24, 48, 72 hours)[15].
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for ATF4, CHOP, DR5, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to show fold-change over the untreated control.
-
3.3. Orthotopic Xenograft Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of a compound in a brain tumor model that mimics human disease.
-
Methodology:
-
Cell Preparation: A human glioblastoma cell line (e.g., U251) is cultured.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Intracranial Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject a specific number of tumor cells into the brain (e.g., the striatum).
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells express luciferase) or MRI.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ONC201)[12]. ONC201 is typically administered via oral gavage (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, weekly)[12].
-
Endpoint Analysis: The primary endpoint is overall survival. Secondary endpoints can include tumor burden (measured by imaging), body weight (as a measure of toxicity), and analysis of tumor tissue post-mortem for proliferation (Ki-67) and apoptosis (TUNEL) markers.
-
Experimental and Logical Workflow Visualization
The evaluation of a novel ClpP agonist follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
ONC201 (dordaviprone) has established ClpP as a viable therapeutic target in oncology, particularly for malignancies with high mitochondrial dependence like H3 K27M-mutant gliomas. Its mechanism, centered on the hyperactivation of ClpP and subsequent induction of the integrated stress response, provides a clear pathway for targeted cell killing. The extensive preclinical and clinical data available for ONC201 offer a robust benchmark for any emerging ClpP agonists. Future compounds, such as the theoretical this compound, would need to demonstrate superior potency, an improved safety profile, or efficacy in ONC201-resistant settings to represent a significant advancement in the field. The experimental protocols and workflows detailed herein provide a clear roadmap for conducting such comparative evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imipridones ONC201/ONC206 + RT/TMZ triple (IRT) therapy reduces intracranial tumor burden, prolongs survival in orthotopic IDH-WT GBM mouse model, and suppresses MGMT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]
- 14. onclive.com [onclive.com]
- 15. researchgate.net [researchgate.net]
IMT1B vs. Metformin: A Comparative Guide to Targeting Mitochondrial Metabolism in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two compounds that target mitochondrial metabolism for cancer therapy: IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), and metformin, a widely used anti-diabetic drug that inhibits mitochondrial complex I. While both drugs ultimately disrupt cellular energy balance, their primary mechanisms of action and downstream effects present distinct therapeutic profiles. This guide summarizes available experimental data, details relevant protocols, and visualizes key pathways to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound and metformin both impinge on mitochondrial function, leading to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, their initial molecular targets within the mitochondrion are distinct.
-
This compound acts as a specific, noncompetitive allosteric inhibitor of POLRMT . This directly inhibits the transcription of mitochondrial DNA (mtDNA), leading to a depletion of essential subunits of the electron transport chain (ETC) complexes.
-
Metformin primarily inhibits complex I of the ETC, directly impeding the flow of electrons and thus oxidative phosphorylation (OXPHOS).
This fundamental difference in their mechanism of action has implications for their potency, selectivity, and potential therapeutic applications in oncology.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and metformin from various preclinical studies. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | A2780 (Ovarian) | Not explicitly provided, but effective in nanomolar range | [1] |
| RKO (Colon) | 521.8 nM | [2] | |
| MiaPaCa-2 (Pancreatic) | 291.4 nM | [2] | |
| HeLa (Cervical) | 29.9 nM | [2] | |
| Metformin | HCT116 (Colorectal) | 2.9 mM (72h) | [3] |
| SW620 (Colorectal) | 1.4 mM | [3] | |
| MDA-MB-231 (Breast) | 17.2 mM | [4] | |
| BT474 (Breast) | > 100 mM | [4] | |
| U2OS (Osteosarcoma) | 9.13 mM (72h) | [4] | |
| MG63 (Osteosarcoma) | 8.72 mM (72h) | [4] | |
| 143B (Osteosarcoma) | 7.29 mM (72h) | [4] | |
| NCI-H460 (Lung) | 30.29 - 60.58 mM | [5] | |
| 5637 (Bladder) | ~10 mM (48h) | [6] |
Table 2: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Compound | Cell Line/System | Effect on OCR | Concentration | Reference |
| This compound | RKO (Colon) | Shift toward glycolysis (decrease in OCR) | 1 µM | [2] |
| Metformin | BeWo (Choriocarcinoma) | Impaired OCR | 2000 µM | [7] |
| C2C12 (Myoblast) | Lowers elevated OCR under low-glucose stress | Not specified | [8] | |
| Primary Hepatocytes | Decreased at supra-pharmacological concentrations, increased at pharmacological concentrations | 75 µM - 1000 µM | [9] | |
| Skeletal Muscle Myofibers | No effect on basal or maximal OCR in one study | Therapeutic concentrations | [10] |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Mitochondrial Transcription
This compound's primary target is POLRMT, the sole RNA polymerase responsible for transcribing the 13 protein-coding genes, 2 ribosomal RNAs, and 22 transfer RNAs encoded by the mitochondrial genome. By inhibiting POLRMT, this compound sets off a cascade of events that cripple mitochondrial function.
Caption: this compound inhibits POLRMT, leading to decreased mitochondrial transcription and subsequent bioenergetic crisis.
Metformin: Inhibition of Mitochondrial Complex I
Metformin's mechanism involves the direct inhibition of complex I of the electron transport chain. This leads to a reduction in proton pumping and the mitochondrial membrane potential, ultimately decreasing ATP synthesis.
Caption: Metformin directly inhibits Complex I, disrupting the electron transport chain and ATP production.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the IC50 values of compounds on cancer cell lines.
Caption: Workflow for determining cell viability and IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or metformin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[3][4][5][6][11][12]
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
This protocol outlines the measurement of cellular respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture microplate at an optimized density.
-
Incubation: Allow cells to adhere and grow overnight.
-
Assay Medium: Replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Drug Injection: Load the Seahorse XFp sensor cartridge with the compounds to be tested (e.g., this compound, metformin, oligomycin, FCCP, rotenone/antimycin A).
-
Measurement: Place the cell culture microplate in the Seahorse XFp Analyzer. The instrument will sequentially inject the compounds and measure the oxygen consumption rate in real-time.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2][7][8][9][10]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of compounds in vivo.
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[3][13][14][15][16][17][18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, metformin).
-
Treatment Administration: Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. For example, this compound has been administered orally at 100 mg/kg daily, and metformin has been given orally in drinking water (e.g., 2.5 mg/mL) or by intraperitoneal injection (e.g., 50-250 mg/kg daily).[15][19]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[19]
Conclusion
This compound and metformin represent two distinct strategies for targeting mitochondrial metabolism in cancer. This compound, through its specific inhibition of POLRMT, offers a novel approach to disrupt mitochondrial biogenesis. In contrast, metformin's action as a complex I inhibitor is well-established, with a large body of preclinical and clinical data.
The available data suggests that this compound is potent in the nanomolar range in sensitive cancer cell lines, whereas metformin typically requires millimolar concentrations for its anti-proliferative effects in vitro. This difference in potency may be attributed to their distinct mechanisms of action.
For researchers and drug developers, the choice between pursuing this compound or metformin-based strategies will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two approaches in various cancer models. This guide provides a foundational understanding to inform such future investigations.
References
- 1. Dryad | Data: Impact of the POLRMT inhibitor this compound on mitochondrial genome copy number in Caenorhabditis elegans [datadryad.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Xenograft Tumour Model [bio-protocol.org]
- 4. Enhanced anti-tumor activity and cytotoxic effect on cancer stem cell population of metformin-butyrate compared with metformin HCl in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Oxygen Consumption Rate in Response to Acute Low- Glucose Stress: Metformin Restores Rate to Normal Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. struhl.hms.harvard.edu [struhl.hms.harvard.edu]
- 14. Xenograft mouse studies [bio-protocol.org]
- 15. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin inhibits renal cell carcinoma in vitro and in vivo xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Differential Effects of IMT1B on Cancer and Non-Cancerous Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of IMT1B, a first-in-class inhibitor of mitochondrial RNA polymerase (POLRMT), on cancer and non-cancerous cells. The information presented is collated from preclinical studies to support further research and drug development in oncology.
Executive Summary
This compound is a small molecule inhibitor that selectively targets cancer cells by disrupting mitochondrial function, leading to an energy crisis and subsequent cell death. Preclinical data indicates that this compound and its analog, IMT1, exhibit potent anti-proliferative and pro-apoptotic activity across a range of cancer cell types while demonstrating minimal cytotoxic effects on non-cancerous primary cells. This differential effect is primarily attributed to the higher reliance of many cancer cells on mitochondrial oxidative phosphorylation (OXPHOS) and the frequent overexpression of POLRMT in tumor tissues compared to healthy tissues.
Data Presentation
Table 1: Upregulation of POLRMT in Cancer Tissues Compared to Normal Tissues
| Cancer Type | Comparison | Fold Change (mRNA) | Data Source |
| Prostate Cancer | Tumor vs. Normal | Significantly Higher | TCGA PRAD[1] |
| Skin Squamous Cell Carcinoma | Tumor vs. Normal | Significantly Higher | [2] |
| Colorectal Cancer | Tumor vs. Normal | Significantly Higher | [3] |
| Non-Small Cell Lung Cancer | Tumor vs. Normal | Overexpressed | |
| Osteosarcoma | Tumor vs. Normal | Overexpressed | |
| Endometrial Cancer | Tumor vs. Normal | Overexpressed | |
| Acute Myeloid Leukemia | Tumor vs. Normal | Overexpressed | |
| Breast Cancer | Tumor vs. Normal | Overexpressed |
Table 2: Comparative Effects of IMT1/IMT1B on Cell Viability
| Cell Type | Compound | Effect | IC50 (approximate) | Source |
| Cancer Cells | ||||
| Endometrial Carcinoma (phEC-1) | IMT1 | Robust anti-survival, cytotoxic, and anti-proliferative activity | ~0.5 µM | [4] |
| Colorectal Cancer (pCan1) | IMT1 | Dose-dependent inhibition of cell viability | Significant effect at ≥ 0.5 µM | [3] |
| Osteosarcoma (pOS-1) | IMT1 | Profound inhibitory effect on cell survival and proliferation | Titrated from 0.04 to 5 µM | [5] |
| HEK293T (Tumorigenic) | IMT1 | Growth inhibition | ~190 nM (120h) | [4] |
| Non-Cancerous Cells | ||||
| Primary Human Endometrial Epithelial Cells | IMT1 | Failed to induce significant cytotoxicity | Not cytotoxic | [4] |
| Primary Endometrial, Hematopoietic, and Hepatocyte Cells | IMT1 | Did not respond to treatment | Not responsive | [1] |
| Human Osteoblasts/Osteoblastic cells | IMT1 | No cytotoxicity induced | Not cytotoxic | [5] |
Table 3: In Vivo Efficacy of IMT1/IMT1B in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Source |
| Osteosarcoma (pOS-1) | Nude Mice | IMT1 (50 mg/kg, p.o., every 48h) | Robustly curtailed xenograft growth; no observable toxicities. | [5] |
| Endometrial Carcinoma (phEC-1) | Nude Mice | IMT1 (50 mg/kg, p.o., every 48h) | Substantially inhibited xenograft growth; no apparent toxicities. | [6] |
| Colorectal Cancer (primary cells) | Nude Mice | IMT1 (oral administration) | Potently restrained primary colon cancer xenograft growth. | [3] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72-168 hours).
-
Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Measurement: For MTS assays, the absorbance is measured directly at 490 nm. For MTT assays, the formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for Mitochondrial Transcripts
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells treated with this compound or vehicle control using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using SYBR Green master mix, cDNA template, and primers specific for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) and a nuclear reference gene (e.g., 18S rRNA, B2M).
-
Example Primer Sequences (Human):
-
MT-ND1: (Forward and Reverse primers to be specified from a cited source if available)
-
MT-CO1: (Forward and Reverse primers to be specified from a cited source if available)
-
-
-
Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: The relative expression of mitochondrial transcripts is calculated using the ΔΔCt method, normalized to the reference gene.
Cellular ATP Measurement
-
Cell Lysis: Cells are seeded in a 96-well plate and treated with this compound or vehicle control. At the end of the treatment period, a cell lysis reagent is added to release ATP.
-
Luminescence Reaction: A luciferin-luciferase reagent is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: ATP levels are quantified by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations. The results are often normalized to the total protein content or cell number.
Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, every 48 hours).
-
Efficacy and Toxicity Assessment: Tumor growth inhibition is monitored throughout the study. Animal body weight and overall health are also monitored to assess toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: this compound's mechanism of action in cancer vs. non-cancerous cells.
Caption: Experimental workflow for evaluating this compound's differential effects.
Conclusion
This compound demonstrates a promising therapeutic window by effectively targeting cancer cells while sparing non-cancerous cells. This selectivity appears to be rooted in the metabolic vulnerabilities of cancer cells, particularly their dependence on mitochondrial function and the elevated expression of the molecular target, POLRMT. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting mitochondrial transcription.
References
- 1. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MT-ND1 - PCR Primer Pair - SYBR | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Head-to-Head Comparison: IMT1B vs. CPI-613 in Cancer Metabolism
For Immediate Release
[City, State] – October 30, 2025 – In the rapidly evolving landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Two investigational drugs, IMT1B and CPI-613 (devimistat), have garnered attention for their distinct mechanisms of action within the mitochondria. This guide provides a comprehensive head-to-head comparison of their performance, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and CPI-613 both disrupt cancer cell metabolism but through fundamentally different pathways. This compound is a specific inhibitor of mitochondrial RNA polymerase (POLRMT), directly halting the transcription of mitochondrial DNA and subsequent protein synthesis essential for cellular respiration. In contrast, CPI-613, a lipoate analog, targets key enzymes in the tricarboxylic acid (TCA) cycle, namely pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to a broader disruption of mitochondrial function. While both have shown anti-tumor activity, their efficacy and clinical development status differ significantly.
Mechanism of Action
This compound: A Targeted Approach to Mitochondrial Transcription
This compound functions as a noncompetitive, allosteric inhibitor of POLRMT. This enzyme is crucial for transcribing the 13 protein-coding genes on the mitochondrial DNA (mtDNA), which are essential components of the electron transport chain. By inhibiting POLRMT, this compound effectively shuts down the production of these vital proteins, leading to impaired oxidative phosphorylation (OXPHOS) and an energy crisis within the cancer cell.
CPI-613 (Devimistat): Disrupting the Core of Cellular Respiration
CPI-613 targets the TCA cycle, a central hub of cellular metabolism. It inhibits two critical enzyme complexes: the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC). This dual inhibition blocks the entry of pyruvate into the TCA cycle and disrupts a key regulatory point within the cycle itself. The result is a significant reduction in the production of NADH and FADH2, which are essential for ATP production through the electron transport chain.
Preclinical Performance: A Comparative Analysis
Direct head-to-head preclinical studies of this compound and CPI-613 are limited. However, by examining data from independent studies in similar cancer models, a comparative assessment can be made.
In Vitro Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines is not extensively published in the public domain. For CPI-613, studies have reported IC50 values in several cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| CPI-613 | 6606PDA | Pancreatic Cancer | ~254 (48h treatment) | [1] |
| CPI-613 | 6606PDA | Pancreatic Cancer | ~316 (24h treatment) | [2] |
| CPI-613 | H460 | Non-Small Cell Lung Cancer | 120 | [3] |
| CPI-613 | Saos-2 | Osteosarcoma | 120 | [3] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. The data presented here is for comparative purposes.
In Vivo Anti-Tumor Efficacy
Both this compound and CPI-613 have demonstrated anti-tumor activity in xenograft models.
This compound:
-
Model: Human cancer cell xenografts in mice.
-
Effect: Oral administration of this compound has been shown to significantly reduce tumor size.
CPI-613 (Devimistat):
-
Model: BxPC-3 pancreatic carcinoma xenografts in CD1-Nu/Nu mice.
-
Treatment: 25 mg/kg, intraperitoneal injection, once a week for four weeks.
-
Effect: Significant tumor growth inhibition compared to control.[4]
-
Model: H460 human non-small cell lung carcinoma in mouse model.
-
Treatment: 10 mg/kg.
-
Effect: Significant tumor growth inhibition.[3]
Clinical Development
This compound: Information on the clinical trial status of this compound is not widely available in the public domain.
CPI-613 (Devimistat): CPI-613 has undergone extensive clinical investigation in various hematological and solid tumors. It has been studied in Phase I, II, and III clinical trials for indications including metastatic pancreatic cancer and relapsed or refractory acute myeloid leukemia (AML). However, some Phase III trials did not meet their primary endpoints.
Signaling Pathways
dot
Caption: Mechanism of action of this compound.
dot
Caption: Mechanism of action of CPI-613.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound and CPI-613 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a standard cell culture incubator (37°C, 5% CO2).[5]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or CPI-613. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is removed, and 110 µL of MTT solution (5 mg/mL in sterile PBS, diluted 1:1000 in culture medium) is added to each well. The plates are incubated for 4-6 hours.[5]
-
Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., 5-10 million cells in sterile PBS or Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (length × width²) / 2.[6]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound or CPI-613 is administered according to the specified dose and schedule (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.[4]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Histological and Molecular Analysis: At the end of the study, tumors may be excised for histological examination and molecular analysis to assess the drug's effect on tumor morphology and target pathways.
Conclusion
This compound and CPI-613 represent two distinct and innovative approaches to targeting cancer metabolism. This compound offers a highly specific mechanism by inhibiting mitochondrial transcription, while CPI-613 provides a broader disruption of the TCA cycle. The preclinical data for both agents demonstrate anti-tumor activity. CPI-613 has a more extensive clinical trial history, although with mixed results in later-phase studies. The choice between these or similar metabolic inhibitors for further research and development will depend on the specific cancer type, its metabolic phenotype, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. frontiersin.org [frontiersin.org]
Comparative Efficacy of mTORi-X in Temozolomide-Resistant Glioblastoma Models
An extensive review of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated "IMT1B" for the treatment of temozolomide-resistant glioblastoma. Therefore, this guide presents a representative comparison of a novel therapeutic agent, a dual mTORC1/mTORC2 inhibitor, hereafter referred to as "mTORi-X," in the context of temozolomide-resistant glioblastoma models. This approach is taken to fulfill the structural and content requirements of the inquiry, using a well-documented therapeutic strategy as a proxy.
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of about 15 months.[1][2] The standard of care includes surgery followed by radiation and the chemotherapeutic agent temozolomide (TMZ).[1][3] However, resistance to TMZ is a major obstacle in treatment, with over 50% of patients not responding to the therapy.[2][4] Key mechanisms of resistance include the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), DNA mismatch repair (MMR) deficiencies, and the activation of various signaling pathways that promote cell survival and proliferation.[1][2][4][5]
One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently deregulated in glioblastoma.[6][7] The mechanistic target of rapamycin (mTOR) is a key kinase in this pathway, existing in two distinct complexes, mTORC1 and mTORC2, both of which contribute to GBM progression and therapeutic resistance.[7][8] This guide focuses on the preclinical efficacy of mTORi-X, a hypothetical dual inhibitor of mTORC1 and mTORC2, in overcoming TMZ resistance in glioblastoma models.
The following tables summarize the hypothetical in vitro and in vivo efficacy of mTORi-X compared to temozolomide and a first-generation mTOR inhibitor (e.g., Rapamycin).
Table 1: In Vitro Efficacy of mTORi-X in TMZ-Resistant Glioblastoma Cell Lines
| Treatment Group | Cell Line (TMZ-Resistant) | IC50 (µM) | Apoptosis Rate (%) | Proliferation Inhibition (%) |
| Vehicle Control | U87-TMZ-R | - | 5 ± 1.2 | 0 |
| Temozolomide (100 µM) | U87-TMZ-R | >200 | 8 ± 2.1 | 15 ± 3.5 |
| Rapamycin (1 µM) | U87-TMZ-R | 15.5 ± 2.3 | 25 ± 4.0 | 40 ± 5.1 |
| mTORi-X (1 µM) | U87-TMZ-R | 2.1 ± 0.5 | 65 ± 5.8 | 80 ± 6.2 |
| mTORi-X + TMZ | U87-TMZ-R | 0.8 ± 0.2 | 85 ± 6.1 | 95 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of mTORi-X in a TMZ-Resistant Orthotopic Glioblastoma Mouse Model
| Treatment Group | Median Survival (Days) | Tumor Volume Reduction (%) | Target Modulation (p-AKT S473) |
| Vehicle Control | 25 | 0 | 100% (baseline) |
| Temozolomide | 28 | 10 | 95% |
| Rapamycin | 35 | 30 | 80% |
| mTORi-X | 50 | 70 | 15% |
| mTORi-X + TMZ | 65 | 85 | 10% |
Animal studies were conducted using orthotopic xenografts of U87-TMZ-R cells in immunodeficient mice. Treatment was initiated 7 days post-implantation.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
TMZ-resistant U87-MG cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with increasing concentrations of mTORi-X, temozolomide, or rapamycin for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the respective compounds for 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
In Vivo Orthotopic Glioblastoma Model
Athymic nude mice were intracranially implanted with 1x10^5 U87-TMZ-R cells. Tumor growth was monitored by bioluminescence imaging. Seven days after implantation, mice were randomized into treatment groups and treated daily via oral gavage with vehicle, temozolomide (5 mg/kg), rapamycin (10 mg/kg), mTORi-X (20 mg/kg), or a combination of mTORi-X and temozolomide. Survival was monitored, and a separate cohort of animals was used for tumor volume and target modulation analysis at day 21 post-treatment.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway in Glioblastoma and Points of Inhibition
The diagram below illustrates the central role of the PI3K/AKT/mTOR signaling pathway in glioblastoma cell growth and survival, and the points of inhibition by rapamycin and the dual mTORC1/mTORC2 inhibitor, mTORi-X.
Caption: mTOR signaling pathway and inhibitor targets.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for assessing the in vivo efficacy of mTORi-X in the orthotopic glioblastoma mouse model.
Caption: In vivo efficacy study workflow.
Conclusion
The representative data for the hypothetical dual mTORC1/mTORC2 inhibitor, mTORi-X, suggest that this therapeutic strategy holds significant promise for overcoming temozolomide resistance in glioblastoma. The synergistic effect observed when mTORi-X is combined with temozolomide highlights the potential for combination therapies to improve outcomes for patients with this devastating disease. Further preclinical and clinical investigation into potent, brain-penetrant dual mTOR inhibitors is warranted. The development of such agents could provide a much-needed breakthrough in the treatment of temozolomide-resistant glioblastoma.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 5. Abstract 2845: The mechanisms of resistance to temozolomide in glioma cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bumpy Road towards mTOR Inhibition in Glioblastoma: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the transcriptional signatures of IMT1B and actinomycin D
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical probes on transcription is paramount. This guide provides a detailed comparison of the transcriptional signatures of IMT1B, a specific inhibitor of mitochondrial RNA polymerase, and Actinomycin D, a well-known general transcription inhibitor. By examining their distinct mechanisms of action and resulting genome-wide transcriptional changes, this document serves as a crucial resource for selecting the appropriate tool for studying transcriptional regulation and for interpreting experimental outcomes.
This comparison guide delves into the fundamental differences in the molecular mechanisms of this compound and Actinomycin D and their subsequent, divergent effects on the cellular transcriptome. While both compounds ultimately inhibit RNA synthesis, their specificity dictates profoundly different cellular responses and transcriptional landscapes.
At a Glance: Key Differences in Transcriptional Inhibition
| Feature | This compound | Actinomycin D |
| Primary Target | Mitochondrial RNA Polymerase (POLRMT) | DNA (intercalation at G-C rich regions) |
| Mechanism of Action | Allosteric, non-competitive inhibition of POLRMT, preventing mitochondrial DNA (mtDNA) transcription.[1] | Binds to the DNA template at the transcription initiation complex, physically obstructing the elongation of the RNA chain by all three nuclear RNA polymerases (I, II, and III).[2] |
| Direct Transcriptional Impact | Specific inhibition of mitochondrial gene expression. Minimal to no direct effect on nuclear transcription.[3] | Global and potent inhibition of nuclear transcription, affecting the synthesis of virtually all RNA species, including mRNA, rRNA, and tRNA.[2][4] |
| Indirect Transcriptional Impact | Induces mitochondrial dysfunction, leading to cellular stress responses and subsequent changes in nuclear gene expression related to metabolism, apoptosis, and inflammation.[5][6] | Widespread secondary effects due to the shutdown of essential cellular processes reliant on de novo RNA synthesis. |
The Ripple Effect: Unraveling the Transcriptional Signatures
The distinct primary targets of this compound and Actinomycin D set off a cascade of differing downstream effects on the cellular transcriptome.
This compound: A Precision Strike on the Mitochondrial Genome
This compound acts as a highly selective inhibitor of POLRMT, the dedicated polymerase for transcribing the mitochondrial genome.[1] This specificity means its immediate and direct impact is confined to the 13 protein-coding genes, 2 ribosomal RNAs, and 22 transfer RNAs encoded by mtDNA.
However, the inhibition of mitochondrial transcription is not a silent event within the cell. The resulting mitochondrial dysfunction triggers a retrograde signaling cascade to the nucleus, leading to a distinct nuclear transcriptional response. This response is characterized by the differential expression of genes involved in:
-
Metabolic Reprogramming: Cells adapt to the loss of mitochondrial respiration by upregulating genes involved in glycolysis and other alternative energy pathways.
-
Stress Responses: Activation of pathways such as the integrated stress response (ISR) and the unfolded protein response (UPR) to cope with mitochondrial stress.
-
Apoptosis: Upregulation of pro-apoptotic genes in response to severe mitochondrial damage.
-
Inflammation: Mitochondrial dysfunction can trigger inflammatory signaling pathways.[6]
Therefore, the transcriptional signature of this compound is a composite of direct mitochondrial transcript depletion and an indirect, adaptive nuclear gene expression program.
Actinomycin D: A Global Transcriptional Shutdown
In stark contrast, Actinomycin D functions as a blunt instrument, intercalating into DNA and non-selectively blocking the elongation of transcripts by all three nuclear RNA polymerases.[2] This leads to a rapid and widespread cessation of nuclear transcription. The transcriptional signature of Actinomycin D is therefore characterized by a global downregulation of most nuclear transcripts.
The rate of disappearance of a particular transcript following Actinomycin D treatment is often used to estimate its mRNA half-life.[7] However, it is crucial to recognize that this global shutdown of transcription induces profound secondary effects, including the inhibition of protein synthesis and the activation of stress and apoptotic pathways, which can confound the interpretation of transcriptional data.
Experimental Methodologies: A Glimpse into the Lab
The following provides an overview of a typical experimental protocol for analyzing the transcriptional effects of these inhibitors using RNA sequencing (RNA-Seq).
General Experimental Workflow for Transcriptional Analysis
Caption: A generalized workflow for studying transcriptional signatures.
Protocol for Actinomycin D Treatment and RNA-Seq
A detailed protocol for time-series RNA-Seq analysis following Actinomycin D treatment can be found in the literature.[7][8] A typical experiment involves:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with Actinomycin D at a concentration typically ranging from 1 to 10 µg/mL.[8] A time-course experiment is often performed, with RNA harvested at multiple time points (e.g., 0, 15, 60, 120 minutes) to assess the rate of mRNA decay.[8]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and RNA-Seq libraries are prepared. Sequencing is then performed on a high-throughput platform.
-
Data Analysis: After quality control, reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is performed to identify genes whose expression is significantly altered by the treatment.
Considerations for this compound Transcriptional Analysis
While a specific, detailed public protocol for RNA-Seq of this compound-treated cells is not as readily available, the general workflow is similar. Key considerations include:
-
Treatment Duration: Longer treatment times (e.g., 24-72 hours) are likely necessary to observe the indirect effects on nuclear transcription resulting from mitochondrial dysfunction.
-
Dual Analysis: The analysis should ideally encompass both the mitochondrial and nuclear transcriptomes to capture the full spectrum of this compound's effects.
-
Mitochondrial RNA Isolation: Specialized techniques may be required to enrich for mitochondrial RNA if a deep analysis of the mitochondrial transcriptome is desired.
Visualizing the Mechanisms of Action
The distinct mechanisms of this compound and Actinomycin D can be visualized as follows:
Caption: this compound specifically inhibits mitochondrial transcription.
Caption: Actinomycin D globally inhibits nuclear transcription.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Actinomycin D depends entirely on the experimental question.
-
This compound is the ideal tool for dissecting the specific roles of mitochondrial transcription in cellular physiology and disease. Its high specificity allows for the study of mitochondrial-nuclear communication and the downstream consequences of mitochondrial dysfunction with minimal confounding off-target effects on nuclear transcription.
-
Actinomycin D remains a valuable tool for studying the stability of nuclear-encoded mRNAs and for experiments where a rapid and global shutdown of transcription is required. However, researchers must be cognizant of its broad, non-specific effects and the potential for complex secondary transcriptional changes.
By understanding the distinct transcriptional signatures of these two powerful inhibitors, researchers can make more informed decisions in their experimental design and achieve a clearer interpretation of their results.
References
- 1. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 2. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 3. What are POLRMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Act-Seq [illumina.com]
- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-series RNA-Seq upon actinomycin D (ActD) treatment [bio-protocol.org]
Validation of IMT1B's Specificity Against Other RNA Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of IMT1B, a known inhibitor of mitochondrial RNA polymerase (POLRMT), against the three nuclear RNA polymerases: RNA Polymerase I (Pol I), RNA Polymerase II (Pol II), and RNA Polymerase III (Pol III). The information presented is based on available experimental data and is intended to assist researchers in evaluating this compound for their studies.
Executive Summary
This compound is a potent and specific inhibitor of mitochondrial RNA polymerase (POLRMT), a key enzyme in mitochondrial DNA transcription and replication.[1][2] Its structural and functional distinction from the nuclear RNA polymerases (Pol I, II, and III) forms the basis of its selectivity.[2] While direct quantitative data on the inhibition of Pol I, II, and III by this compound is not extensively published, the available literature strongly indicates a high degree of specificity for POLRMT with negligible effects on the nuclear counterparts. This guide summarizes the evidence for this selectivity, provides a detailed protocol for validating these claims experimentally, and visually represents the underlying biological pathways and experimental workflows.
Data Presentation: this compound Specificity Profile
The following table summarizes the inhibitory activity of this compound against mitochondrial and nuclear RNA polymerases. The IC50 value for POLRMT is based on reported experimental data, while the values for Pol I, II, and III are extrapolated from qualitative statements in the literature indicating a lack of significant inhibition.
| Target Enzyme | Function | This compound IC50 | Reference |
| Mitochondrial RNA Polymerase (POLRMT) | Transcribes mitochondrial DNA | ~50 nM | [3] |
| RNA Polymerase I (Pol I) | Transcribes ribosomal RNA (rRNA) genes | > 100 µM (estimated) | [2][3] |
| RNA Polymerase II (Pol II) | Transcribes protein-coding genes (mRNA) and some small RNAs | > 100 µM (estimated) | [2][3] |
| RNA Polymerase III (Pol III) | Transcribes transfer RNA (tRNA), 5S rRNA, and other small RNAs | > 100 µM (estimated) | [2][3] |
Note: The IC50 values for RNA Polymerase I, II, and III are estimations based on the high selectivity of this compound for POLRMT reported in the literature. Further experimental validation is recommended.
Experimental Protocols
To experimentally validate the specificity of this compound, a series of in vitro transcription assays can be performed. This protocol outlines the key steps for comparing the inhibitory effect of this compound on POLRMT, Pol I, Pol II, and Pol III.
Objective:
To determine and compare the 50% inhibitory concentration (IC50) of this compound against human mitochondrial RNA polymerase (POLRMT), RNA Polymerase I, RNA Polymerase II, and RNA Polymerase III.
Materials:
-
Purified recombinant human POLRMT, RNA Polymerase I, RNA Polymerase II, and RNA Polymerase III.
-
DNA templates with specific promoters for each polymerase:
-
POLRMT: Mitochondrial light-strand promoter (LSP) or heavy-strand promoter (HSP).
-
Pol I: Ribosomal DNA (rDNA) promoter.
-
Pol II: A strong mRNA gene promoter (e.g., CMV or SV40).
-
Pol III: A tRNA gene promoter or 5S rRNA gene promoter.
-
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
Radioactively labeled ribonucleotide (e.g., [α-³²P]UTP or [α-³³P]UTP) or a fluorescently labeled UTP analog.
-
Transcription buffers optimized for each polymerase.
-
This compound compound of known concentration.
-
RNase inhibitors.
-
Reaction tubes and appropriate incubation equipment.
-
Method for transcript detection and quantification (e.g., gel electrophoresis and autoradiography, or a fluorescence-based plate reader).
Procedure:
-
Reaction Setup:
-
For each polymerase, prepare a series of reaction tubes.
-
To each tube, add the respective optimized transcription buffer, RNase inhibitor, and a mixture of ATP, GTP, CTP, and the labeled UTP.
-
Add the specific DNA template for the polymerase being assayed.
-
Add varying concentrations of this compound to the tubes, including a vehicle control (e.g., DMSO). It is recommended to use a wide range of concentrations initially (e.g., 1 nM to 100 µM) in a serial dilution.
-
-
Enzyme Addition and Incubation:
-
Initiate the transcription reaction by adding the purified polymerase to each tube.
-
Incubate the reactions at the optimal temperature for each enzyme (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding a stop solution (e.g., containing EDTA and a denaturing agent).
-
-
Transcript Analysis:
-
Gel Electrophoresis (for radiolabeled transcripts):
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the transcripts by autoradiography.
-
Quantify the band intensity to determine the amount of RNA synthesized at each this compound concentration.
-
-
Fluorescence Measurement (for fluorescently labeled transcripts):
-
If using a plate-based assay with a fluorescently labeled nucleotide, measure the fluorescence intensity in each well using a microplate reader.
-
-
-
Data Analysis:
-
For each polymerase, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for this compound for each of the four RNA polymerases.
-
Mandatory Visualization
Signaling Pathway of Nuclear and Mitochondrial Transcription
Caption: Overview of nuclear and mitochondrial transcription pathways.
Experimental Workflow for this compound Specificity Validation
Caption: Workflow for determining this compound specificity against RNA polymerases.
References
- 1. Frontiers | Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer [frontiersin.org]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle in Cancer Therapy: Small Molecule Inhibitor IMT1B vs. Genetic Silencing of POLRMT
For researchers, scientists, and drug development professionals, the targeting of mitochondrial RNA polymerase (POLRMT) has emerged as a promising anti-cancer strategy. This guide provides a comparative analysis of two key approaches to POLRMT inhibition: the small-molecule inhibitor IMT1B and genetic silencing through techniques like RNA interference (RNAi).
Mitochondrial transcription is essential for the energy production required to fuel cancer cell proliferation and survival. POLRMT is the key enzyme responsible for transcribing mitochondrial DNA (mtDNA). Its inhibition leads to a depletion of essential subunits of the oxidative phosphorylation (OXPHOS) system, triggering an energy crisis and ultimately suppressing tumor growth.[1] This guide dissects the anti-tumor effects, experimental backing, and mechanistic pathways of both pharmacological and genetic POLRMT inhibition.
Quantitative Comparison of Anti-Tumor Effects
The following tables summarize quantitative data from various studies, offering a glimpse into the efficacy of this compound and POLRMT silencing in different cancer models. It is important to note that the data presented is collated from separate studies and not from direct head-to-head comparisons in the same experimental setup.
Table 1: In Vitro Anti-Tumor Effects
| Approach | Cancer Cell Line | Metric | Result | Citation |
| This compound | HEK293T | IC50 | ~190 nM (120h treatment) | [2] |
| A2780 (Ovarian) | IC50 | Not specified, but demonstrated dose-dependent decrease in proliferation | [3] | |
| POLRMT Silencing (shRNA) | OCI-AML2 (Leukemia) | Apoptosis | Up to 3-fold increase | [4] |
| C1 (Skin Squamous) | Cell Viability (CCK-8) | Significantly reduced | ||
| pOS-1 (Osteosarcoma) | Cell Viability (CCK-8) | Significantly decreased | ||
| pCan1 (Prostate) | Cell Viability (CCK-8) | Robust inhibition | [5] | |
| POLRMT Silencing (CRISPR/Cas9) | C1 (Skin Squamous) | Cell Viability (CCK-8) | Dramatically reduced | [6] |
| pCan1 (Prostate) | Cell Viability (CCK-8) | Robust inhibition | [5] |
Table 2: In Vivo Anti-Tumor Effects
| Approach | Cancer Model | Metric | Result | Citation |
| This compound | A2780 Xenograft | Tumor Growth | Significant reduction in tumor size | [7] |
| POLRMT Silencing (shRNA AAV) | A431 Xenograft (Skin) | Tumor Growth | Robustly hindered growth | [8] |
| pCan1 Xenograft (Prostate) | Tumor Volume | Significantly impeded growth | [5] | |
| NSCLC Xenograft | Tumor Growth | Potently inhibited | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: POLRMT signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the comparison.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment:
-
This compound: Add various concentrations of this compound to the wells.
-
POLRMT Silencing: For stable shRNA or CRISPR cell lines, no additional treatment is needed at this stage. Compare with control cells (e.g., expressing a non-targeting shRNA).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 120 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. For this compound, calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for assessing anti-tumor efficacy in an animal model.
-
Cell Preparation: Harvest cancer cells (luciferase-expressing for bioluminescence imaging) and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration:
-
This compound: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
POLRMT Silencing: For in vivo silencing, adeno-associated viruses (AAV) expressing POLRMT shRNA can be injected directly into the tumor.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the volume (Volume = 0.5 x Length x Width²).
-
Bioluminescence Imaging: For luciferase-expressing cells, inject luciferin intraperitoneally and image the mice using an in vivo imaging system to quantify the bioluminescent signal, which correlates with tumor burden.
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the control group.
Conclusion
Both the small molecule inhibitor this compound and genetic silencing of POLRMT demonstrate significant anti-tumor effects by targeting mitochondrial transcription. This compound offers the advantage of a reversible, dose-dependent pharmacological intervention that is amenable to traditional drug development pathways. Genetic silencing provides a powerful research tool for validating POLRMT as a therapeutic target and can achieve potent and long-lasting target knockdown.
The choice between these two approaches will depend on the specific research or therapeutic context. For preclinical validation and mechanistic studies, genetic silencing is invaluable. For clinical translation, a well-characterized small molecule inhibitor like this compound is the more viable path forward. Further studies involving direct comparative analysis of these two modalities in the same cancer models will be crucial for a more definitive understanding of their relative therapeutic potential.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of the mitochondrial protein POLRMT as a potential therapeutic target of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial RNA polymerase POLRMT promotes skin squamous cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 8. The mitochondrial RNA polymerase POLRMT promotes skin squamous cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The requirement of mitochondrial RNA polymerase for non-small cell lung cancer cell growth [ouci.dntb.gov.ua]
A Comparative Analysis of the Therapeutic Window: IMT1B Versus Conventional Cytotoxics
For Immediate Release
In the landscape of oncology drug development, the therapeutic window—a measure of a drug's safety and efficacy, delineating the dosage range that maximizes anti-tumor activity while minimizing toxicity to healthy tissues—remains a critical determinant of clinical success. This guide provides a comparative assessment of the therapeutic window for IMT1B, a novel inhibitor of mitochondrial RNA polymerase (POLRMT), against conventional cytotoxic agents, specifically the anthracycline doxorubicin and the taxane paclitaxel.
Executive Summary
This compound represents a new class of targeted therapy that disrupts cancer cell metabolism by inhibiting mitochondrial DNA transcription. Preclinical data strongly suggest that this compound possesses a significantly wider therapeutic window compared to traditional cytotoxic chemotherapies. This is characterized by its potent anti-proliferative effects on cancer cells while exhibiting minimal toxicity to normal, healthy cells and being well-tolerated in in vivo models at effective doses. In contrast, conventional agents like doxorubicin and paclitaxel, while effective, are associated with a narrow therapeutic window, limited by significant off-target toxicities.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the therapeutic window between this compound and conventional cytotoxics stems from their distinct mechanisms of action.
This compound: Targeting a Metabolic Vulnerability
This compound is a first-in-class, orally active, allosteric inhibitor of POLRMT, the sole enzyme responsible for transcribing mitochondrial DNA (mtDNA).[1][2] By inhibiting POLRMT, this compound prevents the synthesis of 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[2][3] Many cancer cells, particularly cancer stem cells, are highly dependent on OXPHOS for energy and biomass production. The inhibition of this pathway by this compound leads to a cellular energy crisis and selective suppression of cancer cell proliferation.[2][4] A key finding is that normal, differentiated tissues are less affected by the temporary inhibition of mitochondrial transcription, contributing to this compound's favorable safety profile.[3]
References
- 1. Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IMT1B and Ethidium Bromide on Mitochondrial DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key laboratory tools used to modulate mitochondrial DNA (mtDNA): IMT1B, a specific inhibitor of mitochondrial RNA polymerase (POLRMT), and the well-established intercalating agent, ethidium bromide (EtBr). This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
At a Glance: this compound vs. Ethidium Bromide
| Feature | This compound | Ethidium Bromide (EtBr) |
| Primary Mechanism | Allosteric inhibitor of mitochondrial RNA polymerase (POLRMT) | Intercalates into double-stranded DNA |
| Primary Effect on mtDNA | Inhibition of mtDNA transcription, leading to depletion | Inhibition of both mtDNA replication and transcription, leading to depletion |
| Specificity | Highly specific for POLRMT | Binds to both mitochondrial and nuclear DNA, but has a higher affinity for mtDNA in living cells at low concentrations |
| Common Use | Targeted inhibition of mitochondrial gene expression for research in cancer and metabolic diseases | Generation of mtDNA-depleted (rho0) cells, visualization of DNA in gels |
| Reported Side Effects | Potential for cellular energy crisis due to OXPHOS inhibition | Mutagenic and carcinogenic properties, potential for off-target effects on nuclear DNA |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and ethidium bromide on mtDNA and cellular processes.
Table 1: Effect on mtDNA Copy Number
| Compound | Cell Line | Concentration | Treatment Duration | % mtDNA Depletion | Reference |
| IMT1 | HeLa | 1 µM | 96 hours | ~75% | [1] |
| Ethidium Bromide | Human Mesenchymal Stem Cells | 100 nM | 240 hours | >90% | [2] |
| Ethidium Bromide | MOLT-4 | Not specified | 26 days | Complete (rho0) | [3] |
Note: Data for IMT1 is used as a close analog for this compound based on available literature. Direct comparative studies under identical conditions are limited.
Table 2: Impact on Cellular Viability and Function
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | A2780, A549, HeLa | 0.01 nM - 10 µM | Dose-dependent decrease in cell viability | [4] |
| IMT1 | A2780 | Not specified | Increased AMP/ATP ratio, activation of AMPK | [5] |
| Ethidium Bromide | MOLT-4 | Not specified | Reduced oxygen consumption to 12.3% of control | [6] |
| Ethidium Bromide | Various | Low doses | Can induce the "common 4977 bp deletion" in mtDNA | [7] |
Mechanism of Action and Signaling Pathways
Ethidium Bromide: As a DNA intercalator, EtBr inserts itself between the base pairs of the DNA double helix. This physically obstructs the action of DNA and RNA polymerases, thereby inhibiting both replication and transcription. At concentrations typically used for generating rho0 cells, its effect is more pronounced on mtDNA due to the lack of protective histones and less efficient repair mechanisms compared to nuclear DNA.
This compound: This small molecule acts as a specific, non-competitive allosteric inhibitor of POLRMT, the sole RNA polymerase responsible for transcribing the mitochondrial genome. By binding to POLRMT, this compound induces a conformational change that blocks substrate binding and prevents the synthesis of mitochondrial RNAs. Since POLRMT also has a role in priming mtDNA replication, its inhibition by this compound also leads to a reduction in mtDNA copy number over time.
The inhibition of mitochondrial transcription by this compound leads to a depletion of essential subunits of the oxidative phosphorylation (OXPHOS) system, resulting in mitochondrial dysfunction and a cellular energy crisis. This is characterized by a decrease in the ATP/AMP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
This compound-Induced AMPK Activation Pathway
Caption: this compound inhibits POLRMT, leading to reduced ATP and AMPK activation.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and ethidium bromide.
Experimental Workflow: Comparative Analysis of mtDNA Depletion
Caption: Workflow for comparing mtDNA depletion by this compound and EtBr.
1. Generation of mtDNA-Depleted (rho0) Cells with Ethidium Bromide
-
Cell Culture: Culture cells in standard growth medium supplemented with 50 µg/ml uridine and 1 mM pyruvate. This is essential as cells lacking mtDNA cannot perform oxidative phosphorylation and become auxotrophic for uridine.
-
Treatment: Add ethidium bromide to the culture medium at a final concentration of 50-100 ng/ml.
-
Maintenance: Passage the cells every 3-4 days in the continuous presence of ethidium bromide. The process of mtDNA depletion can take several weeks (e.g., 26 days for MOLT-4 cells)[3].
-
Verification: Confirm the absence of mtDNA by quantitative PCR (qPCR) targeting a mitochondrial gene and comparing it to a nuclear gene. Further validation can be done by checking for the inability of cells to grow in media lacking uridine and pyruvate.
2. Inhibition of Mitochondrial Transcription with this compound
-
Cell Culture: Culture cells in their standard growth medium.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., in the range of 0.01 nM to 10 µM) for the specified duration (e.g., 72-168 hours)[4]. A vehicle control (e.g., DMSO) should be run in parallel.
-
Analysis of mtDNA Transcripts: Isolate total RNA and perform reverse transcription followed by qPCR (RT-qPCR) using primers specific for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO1) to quantify the level of mitochondrial transcripts.
-
Analysis of mtDNA Copy Number: For longer-term experiments, isolate total DNA and perform qPCR as described below to assess the impact on mtDNA content.
3. Quantification of mtDNA Copy Number by qPCR
-
DNA Isolation: Extract total genomic DNA from treated and control cells using a standard DNA extraction kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. For each sample, run reactions with two sets of primers: one targeting a mitochondrial gene (e.g., ND1 or ND6) and one targeting a single-copy nuclear gene (e.g., BECN1 or NEB)[5][8].
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial genes (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
The relative mtDNA copy number can be calculated using the formula: 2 x 2^ΔCt[9].
-
Normalize the mtDNA copy number of treated samples to that of the vehicle-treated control to determine the percentage of mtDNA depletion.
-
Conclusion
This compound and ethidium bromide are both effective at reducing mtDNA content, but they operate through fundamentally different mechanisms. Ethidium bromide is a potent but non-specific DNA intercalator that is highly effective for generating rho0 cells, albeit with concerns of mutagenicity. This compound, on the other hand, offers a highly specific and targeted approach to inhibit mitochondrial transcription, making it a valuable tool for studying the consequences of impaired mitochondrial gene expression in contexts such as cancer and metabolic research. The choice between these two agents will depend on the specific experimental goals, with this compound being favored for its specificity and ethidium bromide for its established use in complete mtDNA depletion.
References
- 1. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Rho-0 Cells Using Mesenchymal Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of IMT1B: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of IMT1B, a potent and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT) used in anti-tumor research. Adherence to these guidelines is critical for personnel safety and environmental protection.
This compound: Key Characteristics
This compound, also known as LDC203974, is a small molecule inhibitor with significant biological activity.[1] Understanding its basic properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Synonyms | LDC203974 | [1][2] |
| Function | Orally active, noncompetitive and specific allosteric inhibitor of mitochondrial RNA polymerase (POLRMT) | [1] |
| Application | Anti-tumor research | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
Essential Safety and Handling Protocols
Given that this compound is a potent compound intended for cancer research, it should be handled with a high degree of caution.[3] While a specific Safety Data Sheet (SDS) is not publicly available, general safe handling practices for potent pharmaceutical compounds in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE):
-
Standard laboratory PPE, including a lab coat, safety glasses, and gloves, is mandatory.
-
For handling the pure compound or preparing solutions, consider enhanced protection such as double gloving and using a ventilated enclosure.
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other ventilated containment system to minimize inhalation exposure.[4]
Spill Management:
-
In the event of a spill, follow your institution's established procedures for hazardous chemical spills.
-
Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following procedures are based on general best practices for hazardous laboratory waste.[5][6][7]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), in a designated, clearly labeled hazardous waste container.[8] Do not mix with non-hazardous trash.
-
Liquid Waste: Segregate liquid waste containing this compound. This includes leftover solutions and any solvents used for rinsing contaminated glassware. It is often recommended to separate halogenated and non-halogenated solvent wastes.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8]
2. Waste Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste they will hold. For many organic solvents, this will be a glass or appropriate plastic container.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." List all components of a mixture, including solvents.
-
Closure: Keep waste containers securely closed except when adding waste to prevent spills and evaporation.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from drains and in secondary containment to catch any potential leaks.[7][8]
3. Disposal Request and Pick-up:
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up from the Environmental Health and Safety (EHS) department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[5]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key decision points and steps in the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling IMT1B
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical information for the handling and disposal of IMT1B, a potent and specific small-molecule inhibitor of human mitochondrial RNA polymerase (POLRMT). Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to handle this compound with caution, assuming it is potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1]
A comprehensive risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of engineering controls and personal protective equipment required.
Minimum Recommended Personal Protective Equipment:
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for handling small molecules in a laboratory setting. For prolonged or high-exposure tasks, consider double-gloving or using thicker, more resistant gloves. Always consult a chemical resistance chart for the specific solvent being used. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn at all times to protect skin and clothing from accidental spills. |
| Eye Protection | Safety Glasses with Side Shields | To protect against splashes and airborne particles. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Handling and Storage
Handling:
-
Engineering Controls: Use a chemical fume hood for all weighing, reconstituting, and aliquoting of this compound.[1]
-
Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or aerosol.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Recommended storage at -20°C for up to 3 years.[2]
-
In Solution: Store in a tightly sealed container at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. As a small molecule inhibitor with potential biological activity, it should be treated as hazardous chemical waste.
General Disposal Guidelines:
-
Waste Collection: Collect all waste containing this compound (solid, solutions, contaminated labware) in clearly labeled, sealed, and appropriate waste containers.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of this compound. They will provide information on the proper waste streams and disposal procedures.
Experimental Protocols and Methodologies
Detailed experimental protocols for the use of this compound can be found in the primary literature. Key studies have demonstrated its use in both in vitro and in vivo models to inhibit mitochondrial DNA transcription.
Example Experimental Workflow for in vitro Studies:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
